molecular formula C12H8F3N B12064011 3,4',5-Trifluorobiphenyl-2-amine

3,4',5-Trifluorobiphenyl-2-amine

Cat. No.: B12064011
M. Wt: 223.19 g/mol
InChI Key: YCLRVIDLGZTZTC-UHFFFAOYSA-N
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Description

3,4',5-Trifluorobiphenyl-2-amine is a useful research compound. Its molecular formula is C12H8F3N and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4',5-Trifluorobiphenyl-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4',5-Trifluorobiphenyl-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2

InChI Key

YCLRVIDLGZTZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3',4',5'-Trifluorobiphenyl-2-amine (CAS 915416-45-4): Synthesis, Applications, and Analytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical development, fluorinated biphenylamines serve as privileged scaffolds. 3',4',5'-Trifluorobiphenyl-2-amine (CAS 915416-45-4) is a highly specialized ortho-substituted aniline derivative. As a Senior Application Scientist, I frequently encounter this compound in the context of rational drug design—specifically as the pivotal precursor in the synthesis of Fluxapyroxad [1], a blockbuster succinate dehydrogenase inhibitor (SDHI) fungicide.

This whitepaper deconstructs the physicochemical profile, catalytic synthesis methodologies, downstream amidation workflows, and the rigorous analytical validation required to handle this intermediate effectively.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 3',4',5'-Trifluorobiphenyl-2-amine features a biphenyl core with a primary amine at the ortho position of one ring, and three fluorine atoms occupying the 3', 4', and 5' positions of the adjacent ring.

The strategic placement of the trifluoro motif serves two purposes in downstream active pharmaceutical ingredients (APIs):

  • Metabolic Stability: The strong C-F bonds resist cytochrome P450-mediated oxidative degradation.

  • Electronic Modulation: The strongly electron-withdrawing nature of the fluorine atoms exerts a negative inductive (-I) effect across the biphenyl axis, subtly reducing the nucleophilicity of the ortho-amine.

Quantitative Data Summary

The following table summarizes the verified physicochemical parameters sourced from and the [2][3].

PropertyValue
Chemical Name 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
CAS Number 915416-45-4
Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
Exact Mass 223.061 Da
Appearance White to Off-White crystalline powder
Boiling Point 303.7 °C at 760 mmHg
Density 1.315 g/cm³
LogP (Predicted) 3.93
Topological Polar Surface Area (TPSA) 26.02 Ų

Upstream Synthesis: Catalytic Cross-Coupling Methodologies

The industrial standard for synthesizing 915416-45-4 relies on transition-metal-catalyzed C-C bond formation, primarily via the Suzuki-Miyaura cross-coupling of a 2-haloaniline with 3,4,5-trifluorophenylboronic acid[4].

Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow

This protocol is designed as a self-validating system to ensure high regioselectivity and minimal homocoupling.

Reagents & Materials:

  • 2-Chloroaniline (1.0 eq)

  • 3,4,5-Trifluorophenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.02 eq)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Toluene/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Sparge the Toluene/H₂O solvent mixture with Argon or N₂ for 30 minutes. Causality: Pd(0) intermediates in the catalytic cycle are highly susceptible to oxidation by dissolved O₂. Failure to degas leads to rapid catalyst deactivation and increased formation of biphenyl homocoupled impurities.

  • Reaction Assembly: Charge the Schlenk flask with 2-chloroaniline, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂ under a continuous inert gas sweep.

  • Heating & Catalysis: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours. Causality: The electron-withdrawing nature of the trifluorophenylboronic acid slows down the transmetalation step. Pd(dppf)Cl₂ is selected because its large bite angle accelerates both the oxidative addition of the deactivated 2-chloroaniline and the subsequent transmetalation.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC. Self-Validation: The reaction is only deemed complete when the 2-chloroaniline peak is <1% by Area Under Curve (AUC). If stalled, an additional 0.01 eq of catalyst is spiked.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, wash combined organics with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Isolate via crystallization from heptane/ethyl acetate to yield the white crystalline product.

Synthesis A 2-Haloaniline (Cl or Br) C 3',4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4) A->C Pd Catalyst, Base Suzuki-Miyaura B 3,4,5-Trifluorophenylboronic acid B->C Cross-Coupling E Fluxapyroxad (SDHI Fungicide) C->E Amidation D 3-Difluoromethyl-1-methylpyrazole- 4-carbonyl chloride D->E Base, Solvent

Figure 1: Upstream synthesis of 3',4',5'-Trifluorobiphenyl-2-amine and downstream amidation.

Downstream Application: Fluxapyroxad Synthesis & Mechanism

The primary commercial utility of 915416-45-4 is its amidation to form Fluxapyroxad , as documented by [4].

Protocol 2: Amidation Workflow

Step-by-Step Methodology:

  • Preparation: Dissolve 3',4',5'-Trifluorobiphenyl-2-amine (1.0 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Acylation: Add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) dropwise over 30 minutes.

    • Causality: Why use an aggressive acid chloride instead of a standard carboxylic acid with peptide coupling reagents (e.g., EDC/HOBt)? The inductive pull (-I effect) of the three fluorine atoms across the biphenyl system reduces the electron density on the primary amine. This decreased nucleophilicity necessitates a highly electrophilic acid chloride to achieve rapid, quantitative amidation.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The system validates success when the amine peak disappears and a dominant [M+H]+ peak at m/z 382.1 emerges (Fluxapyroxad MW = 381.3).

SDHI Mechanism of Action

Once synthesized, Fluxapyroxad acts as a powerful Succinate Dehydrogenase Inhibitor (SDHI). It binds to the ubiquinone-binding site (subunits SdhC and SdhD) of Complex II in the fungal mitochondrial respiratory chain, halting ATP production and causing fungal cell death.

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Ubiquinone Binding Site Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Respiration Fungal Respiration (ATP Synthesis) ComplexII->Respiration Electron Transfer Fluxa Fluxapyroxad Fluxa->ComplexII Inhibits (Binds SdhC/D) CellDeath Fungal Cell Death Respiration->CellDeath Blocked

Figure 2: SDHI mechanism of action driven by the Fluxapyroxad pharmacophore.

Quality Control & Analytical Validation

To ensure the integrity of the downstream API, incoming batches of 3',4',5'-Trifluorobiphenyl-2-amine must undergo rigorous quality control. The analytical workflow relies on a dual-verification system: structural confirmation and purity quantification.

QCWorkflow Start Material Receipt & Sampling (Inert Atmosphere) NMR 19F-NMR Analysis (Confirm Regiochemistry) Start->NMR HPLC HPLC Purity Check (Target >98%) Start->HPLC Decision Pass/Fail Criteria Met? NMR->Decision HPLC->Decision Release Release to Synthesis Decision->Release Yes Quarantine Quarantine / Return Decision->Quarantine No

Figure 3: Quality control and analytical validation workflow for CAS 915416-45-4.

  • ¹⁹F-NMR Validation: Must display a characteristic splitting pattern confirming the 3,4,5-trifluoro regiochemistry. This prevents the progression of isomeric impurities (e.g., 2,4,5-trifluoro variants) which would fatally compromise the target API's binding affinity.

  • HPLC Validation: Reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) must yield a purity of >98.0%.

Safety, Handling, and Environmental Impact

According to safety guidelines from [5] and [6], 915416-45-4 requires strict handling protocols:

  • Degradation Causality & Storage: Primary anilines are highly susceptible to autoxidation, leading to the formation of colored azo or azoxy oligomers (manifesting as a color shift from white to brown). To kinetically halt this oxidative degradation, the compound must be stored under an inert atmosphere (Nitrogen or Argon) and kept refrigerated at 2–8°C .

  • Sensitization (H317): As an aniline derivative, it is a known skin sensitizer. Double-gloving (Nitrile) and handling within a ventilated fume hood are mandatory.

  • Environmental Toxicity (H410): The compound is classified as very toxic to aquatic life with long-lasting effects. Aqueous waste streams from the synthesis workup must be segregated and incinerated, never discharged into municipal drains.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 44249263, 2-(3,4,5-Trifluorophenyl)aniline." PubChem Database. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Substance Registry Services: [1,1'-Biphenyl]-2-amine, 3',4',5'-trifluoro-." EPA SRS. Available at:[Link]

Sources

Physicochemical properties of 3,4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,4',5'-Trifluorobiphenyl-2-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, synthesis, and safety considerations for 3,4',5'-Trifluorobiphenyl-2-amine (CAS No. 915416-45-4). As a crucial building block in modern agrochemistry, most notably as a key intermediate in the synthesis of the widely-used fungicide Fluxapyroxad, a thorough understanding of this molecule is essential for researchers, process chemists, and drug development professionals.[1][2] This document synthesizes data from established chemical suppliers, patents, and safety data sheets to serve as an authoritative resource for laboratory and industrial applications.

Chemical Identity and Structure

3,4',5'-Trifluorobiphenyl-2-amine is an aromatic amine characterized by a biphenyl core structure. One phenyl ring is substituted with an amine group at the 2-position, while the other is substituted with three fluorine atoms at the 3', 4', and 5' positions.

  • CAS Number : 915416-45-4[3][4][5][6][7]

  • IUPAC Name : 2-(3,4,5-trifluorophenyl)aniline[3][5]

  • Synonyms : 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, 3',4',5'-Trifluorobiphenyl-2-ylamine, 3,4,5-Trifluoro-2'-aminobiphenyl[8]

  • Molecular Formula : C₁₂H₈F₃N[1][3][5][7]

  • Molecular Weight : Approximately 223.20 g/mol [1][3][6][7][8][9]

  • InChI Key : FTIKVBVUYPQUBF-UHFFFAOYSA-N[1][3][5]

  • Canonical SMILES : Nc1ccccc1-c1cc(F)c(F)c(F)c1[1]

Caption: Molecular connectivity of 3,4',5'-Trifluorobiphenyl-2-amine.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating choices for solvents, reaction conditions, and purification methods. The trifluorinated phenyl ring significantly influences the molecule's electronics, lipophilicity, and metabolic stability.

PropertyValueSource(s)
Physical State Solid. Off-white to light beige powder or crystalline solid.[3][10][11]
Melting Point 68-69 °C[3][6]
Boiling Point 303.7 ± 37.0 °C (Predicted)[12][13]
Water Solubility 0.05 g/L (50 mg/L) at 20 °C; described as practically insoluble.[3][10][14]
Organic Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Slightly soluble in DMSO.[10][11][12]
Partition Coefficient (log P) 3.3 (at 23 °C)[3]
Vapour Pressure 0.001 hPa (at 20 °C)[3][14]
Density / Relative Density 1.499 (at 20 °C)[3][14]
pKa 2.17 ± 0.10 (Predicted)[13]

Analytical Characterization

A multi-technique approach is necessary for the unambiguous identification and purity assessment of 3,4',5'-Trifluorobiphenyl-2-amine.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure of the aromatic protons. A published spectrum shows characteristic signals: δ 7.16 (t, 1H), 7.11 – 7.02 (m, 3H), 6.81 (t, 1H), 6.75 (d, 1H) in CDCl₃.[15] ¹⁹F and ¹³C NMR would further be employed to confirm the fluorine and carbon environments, respectively.

  • Mass Spectrometry (MS) : LC-MS is a standard technique for confirming the molecular weight (223.19 g/mol ) and for impurity profiling.[4][8] The fragmentation pattern can provide additional structural confirmation.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the primary method for determining the purity of the compound.[4] Given the aromatic nature of the molecule, detection is typically performed in the 220-280 nm range. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

  • Gas Chromatography (GC) : Due to its predicted boiling point, GC can also be a viable technique for purity analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve sample in appropriate solvent (e.g., Methanol, ACN) hplc HPLC-UV/PDA (Purity Assessment) prep->hplc Inject/Analyze lcms LC-MS (Identity & MW Confirmation) prep->lcms Inject/Analyze nmr NMR (1H, 13C, 19F) (Structural Elucidation) prep->nmr Inject/Analyze interpret Correlate Spectroscopic and Chromatographic Data hplc->interpret lcms->interpret nmr->interpret confirm Confirm Structure, Identity, and Purity >95-99% interpret->confirm

Caption: Typical analytical workflow for compound characterization.

Synthesis and Manufacturing Insights

The industrial importance of this amine stems from its role as a precursor to Fluxapyroxad. Consequently, several scalable synthesis routes have been developed, primarily centered around palladium-catalyzed cross-coupling reactions.

The most prevalent approach is the Suzuki-Miyaura coupling . This reaction involves coupling an aryl boronic acid or ester with an aryl halide. In this context, the synthesis can be achieved by reacting a derivative of 2-amino-phenylboronic acid with 1-bromo-3,4,5-trifluorobenzene, or conversely, by reacting 3,4,5-trifluorophenylboronic acid with a 2-haloaniline derivative (e.g., 2-bromoaniline or 2-chloroaniline).[2] The choice of precursors is often dictated by cost, availability, and the ease of removing process-related impurities.

A key challenge in manufacturing is minimizing the palladium catalyst loading (often as low as 0.04 mol%) to reduce costs and residual metal content in the final product.[2]

G A 3,4,5-Trifluorophenylboronic Acid E Suzuki-Miyaura Cross-Coupling Reaction (in Solvent, e.g., Toluene/Water) A->E B 2-Haloaniline (e.g., 2-Bromoaniline) B->E C Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand C->E D Base (e.g., K₂CO₃, Na₂CO₃) D->E G Workup & Purification (Extraction, Crystallization) E->G F 3,4',5'-Trifluorobiphenyl-2-amine (Product) G->F

Caption: Generalized Suzuki-Miyaura coupling synthesis route.

Safety, Handling, and Toxicology

Proper handling of 3,4',5'-Trifluorobiphenyl-2-amine is critical due to its hazard profile. It should only be handled by trained personnel in a controlled laboratory or industrial setting.

  • GHS Signal Word : Danger [14]

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[7]

    • H317: May cause an allergic skin reaction.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H372: Causes damage to organs through prolonged or repeated exposure.

    • H410: Very toxic to aquatic life with long-lasting effects.[7][8]

  • Toxicology : The acute oral toxicity is relatively low, with an LD50 in female rats reported as >2000 mg/kg body weight.[14]

  • Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), a lab coat or chemical-resistant suit, and safety glasses with side shields or a face shield.[7][16]

  • Handling : Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[7][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][16]

  • Storage : Store in a cool, dry, dark place in a tightly sealed container. Recommended storage conditions are often refrigerated (2-8°C). For long-term stability, storage at -20°C under an inert atmosphere is also advised.[11]

Applications and Research Significance

The primary and most well-documented application of 3,4',5'-Trifluorobiphenyl-2-amine is its use as a key building block for the synthesis of Fluxapyroxad .[1][2] Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide with a broad spectrum of activity against plant pathogenic fungi, making it highly valuable in agriculture.[2]

Beyond this specific application, the compound is commercially available as a building block for organic synthesis.[11][17] Its structure, featuring a nucleophilic amine and a trifluorinated aromatic ring, makes it a versatile intermediate for creating novel compounds in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, which are desirable traits in drug candidates. Furthermore, this compound is recognized as an environmental transformation product of Fluxapyroxad.[8]

Conclusion

3,4',5'-Trifluorobiphenyl-2-amine is a well-characterized compound with a defined set of physicochemical properties. Its significance is firmly rooted in its role as an indispensable intermediate in the agrochemical industry. The available data on its synthesis, characterization, and safety provides a solid foundation for its use in research and manufacturing. As the demand for advanced fungicides continues, the efficient and safe production of this key intermediate will remain a topic of industrial importance.

References

  • 3',4',5'-trifluorobiphenyl-2-amine | CAS#:915416-45-4. Chemsrc. [Link]

  • 3',4',5'-trifluorobiphenyl-2-amine CAS#915416-45-4 | CAS Substance Database. ChemRadar. [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. [Link]

  • A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N. PubChem. [Link]

  • 3',4',5'-trifluorobiphenyl-2-aMine. ChemBK. [Link]

  • 3,4,5-TRIFLUORO-2'-AMINOBIPHENYL. gsrs. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of 2-(3,4,5-Trifluorophenyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectral analysis of 2-(3,4,5-Trifluorophenyl)aniline (CAS: 915416-45-4), a fluorinated biphenyl amine of significant interest in medicinal chemistry and agrochemical synthesis. As a key building block, understanding its structural and electronic properties through comprehensive spectral characterization is paramount for its effective utilization. This document synthesizes fundamental spectroscopic principles with predictive analysis to offer a robust framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. While experimental spectra for this specific molecule are not widely published, this guide leverages data from structurally analogous compounds to provide a detailed and scientifically grounded predictive analysis, complete with experimental protocols and data interpretation strategies.

Introduction: The Significance of 2-(3,4,5-Trifluorophenyl)aniline

2-(3,4,5-Trifluorophenyl)aniline, also known as 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, is a sophisticated chemical intermediate whose value lies in its unique structural combination: a biphenyl scaffold, a reactive primary amine, and a trifluorinated phenyl ring.[1][2][3][4][5][6][7][8] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[9][10] This makes fluorinated building blocks like 2-(3,4,5-Trifluorophenyl)aniline highly sought after in the development of novel pharmaceuticals and agrochemicals, such as the fungicide Fluxapyroxad.[3][11]

A thorough understanding of its spectral signature is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the rational design of new chemical entities. This guide provides the foundational knowledge for researchers to confidently identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(3,4,5-Trifluorophenyl)aniline in solution. The analysis will involve a combination of ¹H, ¹³C, and ¹⁹F NMR, each providing a unique piece of the structural puzzle.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the disposition of the eight protons on the biphenyl framework. The electron-withdrawing nature of the trifluorophenyl group and the electron-donating amino group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H₂'~ 7.2 - 7.4dOrtho to the electron-withdrawing trifluorophenyl group, expected to be deshielded.
H₃', H₄', H₅'~ 6.7 - 7.1mProtons on the aniline ring, influenced by the -NH₂ group.
H₆'~ 7.0 - 7.2dOrtho to the -NH₂ group, but also influenced by the adjacent phenyl ring.
H₂'', H₆''~ 7.1 - 7.3tJ(H-F) ≈ 2-3 HzProtons on the trifluorophenyl ring, appearing as a triplet due to coupling with the two meta-fluorine atoms.
-NH₂~ 3.5 - 4.5br sA broad singlet, the chemical shift of which is concentration and solvent dependent.

Note: Predictions are based on established principles and data from similar substituted anilines and biphenyls.[12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all 12 carbon atoms in the molecule, with the fluorinated carbons exhibiting characteristic splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F CouplingRationale
C₁'~ 125 - 130Carbon bearing the amino group.
C₂'~ 130 - 135Carbon attached to the trifluorophenyl ring.
C₃', C₄', C₅', C₆'~ 115 - 130Carbons of the aniline ring.
C₁''~ 135 - 140Carbon attached to the aniline ring.
C₂'', C₆''~ 110 - 115d, ¹J(C-F) ≈ 240-260 HzCarbons directly bonded to fluorine.
C₃'', C₅''~ 145 - 150d, ²J(C-F) ≈ 15-25 HzCarbons meta to the fluorine atoms.
C₄''~ 138 - 142t, ³J(C-F) ≈ 3-5 HzCarbon para to the central fluorine atom.

Note: The magnitude of the C-F coupling constant is indicative of the number of bonds separating the carbon and fluorine atoms.[12][13]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine substitution pattern. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this experiment is crucial for confirming the identity of the compound.[10][14][15]

The spectrum is expected to show two signals corresponding to the two chemically distinct fluorine environments:

  • F₄'': A triplet due to coupling with the two ortho fluorine atoms (F₃'' and F₅'').

  • F₃'' and F₅'': A doublet due to coupling with the para fluorine atom (F₄'').

The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals.[14]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-(3,4,5-Trifluorophenyl)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45° pulse, 2-second relaxation delay, 1024 or more scans depending on sample concentration.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • A reference standard such as CFCl₃ (0 ppm) should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent Acq_H ¹H NMR Prep->Acq_H 400+ MHz Spectrometer Acq_C ¹³C NMR Acq_H->Acq_C Acq_F ¹⁹F NMR Acq_C->Acq_F Proc Fourier Transform, Phase & Baseline Correction Acq_F->Proc Analysis Structure Elucidation Proc->Analysis MS_Fragmentation Parent [C₁₂H₈F₃N]⁺˙ m/z = 223 Frag1 Loss of -NH₂ [C₁₂H₇F₃]⁺˙ m/z = 207 Parent->Frag1 Frag2 Loss of -F [C₁₂H₈F₂N]⁺ m/z = 204 Parent->Frag2 Frag3 Loss of C₆H₄N [C₆H₁F₃]⁺˙ m/z = 130 Parent->Frag3

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft method that will likely yield the protonated molecule [M+H]⁺ at m/z 224.0687. Electron ionization (EI) will provide more fragmentation information.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of the functional groups within 2-(3,4,5-Trifluorophenyl)aniline. [16][17][18]

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3400 - 3500N-H asymmetric stretchMedium
3300 - 3400N-H symmetric stretchMedium
3000 - 3100Aromatic C-H stretchMedium-Weak
1600 - 1620N-H scissoring bendStrong
1450 - 1600Aromatic C=C stretchingMedium-Strong
1250 - 1350Aromatic C-N stretchStrong
1100 - 1200C-F stretchStrong

Note: The presence of two N-H stretching bands is characteristic of a primary amine. [17][19][20][21][22]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly on the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Predicted UV-Vis Absorption

Aniline itself exhibits two absorption bands around 230 nm and 280 nm. [23][24][25][26]The extended conjugation of the biphenyl system in 2-(3,4,5-Trifluorophenyl)aniline is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. The trifluorophenyl substituent will also influence the electronic transitions.

  • π → π* transitions: Expected to be the most prominent absorptions, likely in the 240-260 nm and 290-320 nm regions.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectral analysis of 2-(3,4,5-Trifluorophenyl)aniline requires a multi-technique approach. While this guide presents a predictive framework, the principles and protocols outlined herein provide a robust foundation for the experimental characterization of this important synthetic building block. The synergy of ¹H, ¹³C, and ¹⁹F NMR, coupled with mass spectrometry, FTIR, and UV-Vis spectroscopy, enables a full and unambiguous elucidation of its molecular structure, paving the way for its confident application in research and development.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 25(18), 10237-10246.
  • Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 242(1228), 38-51.
  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. E-Journal of Chemistry, 8(2), 735-742.
  • NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 107(19), 3552-3558.
  • Infrared, Raman spectra and DFT calculations of chlorine substituted anilines.
  • 2-Aminobiphenyl. PubChem. Retrieved from [Link]

  • 3,4,5-Trifluoro-2'-aminobiphenyl. PubChem. Retrieved from [Link]

  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Journal of Molecular Structure, 1006(1-3), 546-559.
  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • 2-Aminobiphenyl - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • 3,4,5-TRIFLUORO-2'-AMINOBIPHENYL. GSRS. Retrieved from [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • 13C NMR Spectroscopy. In Spectroscopy of Organic Compounds (pp. 147-210). Georg Thieme Verlag.
  • 2-(2,3,4,5,6-Pentafluorophenyl)aniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. Google Patents.
  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 108-115.
  • Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White Lysozyme. Biochemistry, 33(18), 5648-5658.
  • 3-Aryl-5-aminobiphenyl Substitutedt[13][19][20]riazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 26(21), 6524.

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1234.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • UV/Vis+ Photochemistry Database - Arom
  • The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic, 649-651.
  • Aniline - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • 3,4,5-TRIFLUORO-2'-AMINOBIPHENYL. Drugfuture. Retrieved from [Link]

  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
  • Aniline. NIST WebBook. Retrieved from [Link]

  • A Comparative Guide to the FT-IR Spectrum Analysis of 3-(3-Chloro-5-fluorophenyl)aniline. Benchchem.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.

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Advanced Mass Spectrometry Characterization of 3,4',5'-Trifluorobiphenyl-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Significance

3,4',5'-Trifluorobiphenyl-2-amine (CAS 915416-45-4) is a highly specialized fluorinated aromatic amine. In modern agrochemical and pharmaceutical development, it serves as the critical building block for succinate dehydrogenase inhibitor (SDHI) fungicides, most notably [1].

For researchers tasked with raw material quality control, pharmacokinetic profiling, or environmental residue screening, precise mass spectrometry (MS) characterization of this compound is non-negotiable. Because fluorinated biphenyls exhibit unique electron-withdrawing dynamics that influence gas-phase fragmentation, standard aliphatic amine MS protocols often fail to yield optimal sensitivity. This whitepaper details the causality behind optimized MS parameters, providing a self-validating analytical framework for trace-level quantification.

Physicochemical Properties & Ionization Dynamics

Before designing a mass spectrometry workflow, we must analyze the intrinsic properties of the molecule to dictate our ionization strategy.

PropertyValueAnalytical Implication
CAS Number 915416-45-4Unique identifier for reference standard procurement.
Molecular Formula C₁₂H₈F₃NDictates isotopic distribution and exact mass.
Monoisotopic Exact Mass 223.06100 DaRequires high-resolution MS (HRMS) calibration < 5 ppm.
LogP (Octanol/Water) 3.93Highly lipophilic; dictates reverse-phase C18 chromatography.
Functional Groups Primary Amine (-NH₂), TrifluorophenylAmine drives ESI+ protonation; Fluorines drive specific CID losses.

Data sourced from the [2].

The Causality of Ionization: The primary amine group is the most basic site on the molecule. In Electrospray Ionization (ESI), the lone pair of electrons on the nitrogen readily accepts a proton. Therefore, Positive Ion Mode (ESI+) is the definitive choice, yielding a robust pseudo-molecular precursor ion [M+H]+ at m/z 224.068 . Conversely, the three fluorine atoms on the adjacent ring exert a strong inductive electron-withdrawing effect, stabilizing the biphenyl system but requiring higher collision energies (CE) to induce fragmentation in the collision cell.

Mechanistic Fragmentation Pathways

Understanding the exact fragmentation mechanism is critical for selecting Multiple Reaction Monitoring (MRM) transitions that are immune to matrix interference. As documented in specialized chemical repositories like [3], fluorinated anilines exhibit highly predictable dissociation behaviors under Collision-Induced Dissociation (CID).

  • Loss of Hydrogen Fluoride (-20 Da): The proximity of the primary amine to the highly fluorinated ring facilitates an intramolecular rearrangement under CID. The expulsion of neutral HF yields a highly stable, rigid fluorene-like product ion at m/z 204.06 . This is the most abundant fragment and serves as the primary quantifier.

  • Loss of Ammonia (-17 Da): High-energy homolytic cleavage of the amine group expels neutral NH₃, yielding a biphenyl carbocation at m/z 207.04 .

  • Ring Cleavage: At extreme collision energies, the biphenyl bond fractures, yielding lower mass fragments (e.g., m/z 159.04) useful for qualitative confirmation in complex matrices[4].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 224.07 Frag1 Product Ion (Quantifier) [M+H - HF]+ m/z 204.06 Precursor->Frag1 CID (-20 Da) Intramolecular Rearrangement Frag2 Product Ion (Qualifier) [M+H - NH3]+ m/z 207.04 Precursor->Frag2 CID (-17 Da) Amine Cleavage Frag3 Product Ion (Confirmation) Biphenyl Cleavage m/z 159.04 Precursor->Frag3 High CE (>40 eV) Ring Opening

Fig 1. Mechanistic CID fragmentation pathways of 3,4',5'-Trifluorobiphenyl-2-amine in ESI+.

Optimized MRM Transitions (Triple Quadrupole)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition TypeRationale
224.07204.0625QuantifierHighest abundance; structurally specific to fluorinated ring.
224.07207.0430QualifierConfirms the presence of the primary amine moiety.
224.07159.0445QualifierDeep structural cleavage; ensures no isobaric interference.

Chromatographic Separation Strategies

While Gas Chromatography (GC-EI-MS) can be used for bulk purity profiling due to the compound's volatility[3], Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) is mandatory for trace-level environmental or biological quantification (e.g., analyzing agricultural runoff)[5].

The Causality of the Mobile Phase: We utilize a reverse-phase sub-2 µm C18 column. Because the compound is highly hydrophobic (LogP 3.93), it retains strongly on the C18 stationary phase, requiring a high organic gradient to elute. Crucially, the mobile phase must be acidified with 0.1% Formic Acid . Formic acid acts as an abundant proton donor, ensuring the primary amine remains 100% protonated prior to entering the ESI source. This prevents signal fluctuation and drastically lowers the limit of detection (LOD).

Self-Validating Experimental Protocol: UHPLC-MS/MS

A mass spectrometry protocol is only scientifically valid if it contains internal mechanisms to detect its own failure. This step-by-step workflow incorporates Solid-Phase Extraction (SPE) to eliminate matrix effects and System Suitability Testing (SST) to guarantee instrument performance.

Step 1: Matrix Cleanup via SPE

Why SPE? Direct injection of complex matrices (like plasma or soil extract) introduces phospholipids and humic acids that compete for charge in the ESI source, causing severe ion suppression.

  • Condition a Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 3 mL MS-grade Methanol, followed by 3 mL MS-grade Water.

  • Load 1 mL of the sample, pre-spiked with 10 ng/mL of a deuterated internal standard (e.g., Fluxapyroxad-d3).

  • Wash with 3 mL of 5% Methanol in Water to elute polar interferents.

  • Elute the target analyte with 2 mL of 100% Acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Parameters
  • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: System Suitability Test (SST)

Before analyzing unknown samples, the system must self-validate:

  • Carryover Check: Inject a pure solvent blank immediately after the highest calibration standard. The signal at m/z 224.07 must be < 0.1% of the Lower Limit of Quantification (LLOQ).

  • Ion Ratio Stability: Across all calibration standards, the ratio of the Quantifier (204.06) to the Qualifier (207.04) must not deviate by more than ±20% from the reference standard average.

LCMS_Workflow Step1 1. Sample Prep SPE (HLB) Matrix Cleanup Step2 2. UHPLC Separation C18 Column 0.1% FA / ACN Step1->Step2 2 µL Injection Step3 3. ESI+ Ionization Protonation to m/z 224.07 Step2->Step3 Elution Step4 4. MS/MS Analysis MRM Mode Triple Quadrupole Step3->Step4 Ion Transfer Step5 5. Data Processing Isotopic IS Normalization Quantitation Step4->Step5 Chromatogram

Fig 2. Self-validating LC-MS/MS analytical workflow for trace-level quantification.

Conclusion

The accurate mass spectrometry analysis of 3,4',5'-Trifluorobiphenyl-2-amine relies heavily on understanding the interplay between its primary amine (which drives ionization efficiency) and its trifluorinated ring (which dictates its unique gas-phase fragmentation). By utilizing an acidified reverse-phase UHPLC gradient coupled with ESI+ Triple Quadrupole MS/MS monitoring the highly specific -HF (-20 Da) neutral loss, analytical scientists can achieve robust, interference-free quantification suitable for rigorous regulatory submissions.

References

  • PubChem Compound Summary for CID 46314349 - 3',4,5-Trifluorobiphenyl-2-amine. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 16095400 - Fluxapyroxad. National Center for Biotechnology Information. URL:[Link]

  • Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography - USGS Publications Warehouse. U.S. Geological Survey. URL:[Link]

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Chemical Identity, Synonymy, and Synthetic Architecture of 3',4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing scale-up operations, I frequently encounter supply chain and regulatory bottlenecks stemming from chemical synonymy and nomenclature ambiguity. This technical guide provides an authoritative framework for 3',4',5'-Trifluorobiphenyl-2-amine (CAS 915416-45-4)—a critical building block for the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad. We will deconstruct its nomenclature, detail self-validating synthetic protocols, and map its downstream applications in agrochemistry.

The Criticality of Precise Nomenclature in Biphenyl Systems

The biphenyl scaffold requires strict adherence to IUPAC numbering conventions to avoid isomeric impurities during procurement and synthesis. In ortho-biphenylamines, the aniline ring containing the primary amine functional group is designated as the base ring (positions 1–6). The substituent phenyl ring is designated with prime numbers (1'–6').

The subject "3,4',5-Trifluorobiphenyl-2-amine" is often a typographical conflation of the correct isomer, 3',4',5'-Trifluorobiphenyl-2-amine , where all three fluorine atoms reside on the substituent ring 1[1]. Recognizing these synonyms is paramount for regulatory filing and robust experimental design.

Comprehensive Synonymy and Chemical Identity

To resolve database fragmentation, the following table consolidates the verified identifiers and synonyms for CAS 915416-45-4 2[2].

Identifier TypeVerified Name / Value
CAS Registry Number 915416-45-4
IUPAC Name 2-(3,4,5-trifluorophenyl)aniline
CAS Index Name [1,1'-Biphenyl]-2-amine, 3',4',5'-trifluoro-
Common Synonyms 3',4',5'-Trifluorobiphenyl-2-ylamine; 3,4,5-Trifluoro-2'-aminobiphenyl
Trade / Project Names Fluxapyroxad-002; CS-0156689
SMILES C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)N
InChIKey FTIKVBVUYPQUBF-UHFFFAOYSA-N

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for designing extraction and crystallization workflows. The highly electronegative fluorine atoms significantly alter the electron density of the biphenyl system, impacting its solubility and boiling point 3[3].

PropertyValue
Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
Appearance White to Off-White crystalline powder
Boiling Point 303.7 °C (at 760 mmHg)
Density 1.315 g/cm³
pKa (Predicted) 2.17 ± 0.10

Advanced Synthetic Methodologies: Overcoming Protodeboronation

Causality & Rationale: The standard Suzuki-Miyaura cross-coupling of 3,4,5-trifluorophenylboronic acid with 2-haloaniline is notoriously problematic. The electron-withdrawing nature of the three fluorine atoms destabilizes the C-B bond, leading to rapid protodeboronation (hydrolysis) before the palladium-catalyzed coupling can occur 4[4]. To circumvent this, industrial synthesis often employs a Negishi-like transmetallation strategy using organozinc reagents, which are significantly more stable against protometallation5[5].

SyntheticWorkflow A 3,4,5-Trifluorophenyl Magnesium Bromide B ZnCl2 in THF (Transmetallation) A->B Addition C Organozinc Intermediate B->C 0-5°C E Pd Catalyst (Cross-Coupling) C->E Catalyst Addition D 2-Haloaniline Derivative D->E Substrate Addition F 3',4',5'-Trifluorobiphenyl -2-amine E->F 60°C, 4h

Synthetic workflow for 3',4',5'-Trifluorobiphenyl-2-amine via Negishi cross-coupling.

Protocol: Self-Validating Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine

This protocol utilizes an organozinc intermediate to ensure high-fidelity coupling 3[3].

  • Preparation of Organozinc Reagent: In a 1L reactor under an inert N2 atmosphere, dissolve 20 g (0.147 mol) of anhydrous Zinc Chloride (ZnCl2) in 29 g of dry Tetrahydrofuran (THF).

  • Transmetallation: Slowly add a THF solution of 3,4,5-trifluorophenylmagnesium bromide (0.133 mol) while maintaining the internal temperature between 0–5°C. Stir for 10 minutes to form the stable organozinc intermediate.

  • Catalyst Activation: Introduce 462 mg of the palladium catalyst, (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride, at 25°C.

  • Substrate Addition: Add 30 g of N-methylpyrrolidone (NMP) to increase solubility, followed by 29 g (0.133 mol) of the electrophile (e.g., phenylmethylideneamino-2-chlorobenzene).

  • Coupling & Workup: Heat the reaction mixture to 60°C. Monitor via TLC. Upon completion, quench with aqueous NH4Cl, extract the organic layer with ethyl acetate, and purify via crystallization.

  • Analytical Validation (Self-Validating Step): Perform HPLC using a C18 column (Mobile Phase: Acetonitrile:Water 70:30). The product peak must exhibit ≥99.0% purity. Confirm structural identity via 19F-NMR (verifying the symmetry of the meta-fluorines vs. the para-fluorine) and 1H-NMR (confirming the presence of the amine protons at ~3.5 ppm).

Downstream Applications: The Fluxapyroxad SDHI Mechanism

The primary industrial application of 3',4',5'-Trifluorobiphenyl-2-amine is as a core building block for Fluxapyroxad (CAS 907204-31-3) 6[6]. The amine moiety serves as the critical linker to the pyrazole-carboxamide pharmacophore. The trifluorinated ring is not merely structural; it prevents metabolic degradation by fungal enzymes, drastically extending the half-life of the fungicide on the leaf surface 4[4].

SDHIMechanism N1 Fluxapyroxad (Active Fungicide) N2 Succinate Dehydrogenase (Complex II) N1->N2 Targets N3 Ubiquinone Binding Site N2->N3 Binds to N4 Blockade of Electron Transport N3->N4 Induces N5 Inhibition of Fungal Respiration N4->N5 Leads to N6 Fungal Cell Death N5->N6 Results in

Mechanism of action of Fluxapyroxad targeting the fungal succinate dehydrogenase complex.

References

  • PubChem - 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263. National Institutes of Health (NIH). 1

  • ChemScene - 915416-45-4 | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. ChemScene. 2

  • ChemicalBook - 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4. ChemicalBook. 3

  • ChemicalBook - Fluxapyroxad synthesis. ChemicalBook. 6

  • Google Patents - US20220380321A1 - Process for the preparation of biphenylamines. 5

  • Benchchem - 2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4. Benchchem.4

Sources

Strategic Fluorine Substitution in Biphenylamine Derivatives: Modulating Physicochemical and Pharmacokinetic Profiles in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biphenylamine scaffold is a privileged structure in medicinal chemistry, highly valued for its capacity to form robust hydrophobic and π -stacking interactions within target protein binding pockets 1. However, unsubstituted biphenylamines frequently suffer from rapid oxidative metabolism, high basicity leading to poor membrane permeability, and susceptibility to P-glycoprotein (P-gp) mediated efflux 2.

As a Senior Application Scientist, I present this technical guide to detail how strategic fluorine substitution serves as a transformative solution to these liabilities. By exploiting fluorine’s unique combination of high electronegativity and small steric profile, drug development professionals can rationally tune the pKa, lipophilicity, conformational geometry, and metabolic stability of biphenylamine derivatives.

Mechanistic Drivers of Fluorine Substitution

The integration of fluorine into a biphenylamine core is not merely a structural tweak; it is a calculated physicochemical intervention driven by three primary mechanisms:

Inductive Modulation of pKa and Permeability

Fluorine is the most electronegative element (3.98 on the Pauling scale) 3. When placed proximal to the aniline nitrogen (e.g., ortho- or meta-fluorination), its powerful electron-withdrawing inductive effect significantly lowers the pKa of the basic amine 4. By reducing the basicity, the equilibrium at physiological pH (7.4) shifts toward the neutral, un-ionized species. This directly enhances passive membrane permeability ( Papp​ ) and effectively shields the hydrogen bond donor, drastically reducing P-gp mediated efflux ratios (ER) 5, 6.

Conformational Locking via Atropisomerism

With a van der Waals radius of 1.47 Å, fluorine is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group 7. Strategic introduction of fluorine at the ortho positions (2, 2′, 6, 6′) of the biphenyl axis increases the rotational energy barrier. This steric hindrance induces atropisomerism, effectively "locking" the biphenylamine into a specific dihedral conformation 1. This pre-organization minimizes the entropic penalty upon binding, acting as a precise topographical match for the target receptor's three-dimensional architecture.

Metabolic Stability and CYP450 Evasion

Clearance generally increases with lipophilicity. However, fluorine substitution uniquely counteracts this trend. By replacing a metabolically labile C-H bond with a highly stable C-F bond at primary sites of cytochrome P450 oxidation (such as the para-position of the distal phenyl ring), medicinal chemists can effectively block Phase I oxidative metabolism 2. This drastically reduces intrinsic clearance ( CLint​ ) in hepatic microsomes without significantly inflating the molecular weight 8.

G F_Sub Fluorine Substitution on Biphenylamine Inductive Inductive Effect (Electron Withdrawing) F_Sub->Inductive Steric Steric Effect (van der Waals 1.47 Å) F_Sub->Steric Bond C-F Bond Strength (Oxidation Resistance) F_Sub->Bond pKa Lower Amine pKa Increased Neutral Species Inductive->pKa Conf Conformational Locking (Atropisomerism) Steric->Conf Metab Metabolic Stability (Reduced CYP450 Clearance) Bond->Metab Perm Higher Permeability (Papp) Lower P-gp Efflux pKa->Perm Affinity Target Binding Affinity (Topographical Match) Conf->Affinity

Caption: Logical pathways of fluorine substitution effects on biphenylamine physicochemical properties.

Quantitative Impact on ADME Properties

To illustrate the profound impact of fluorine positioning, the following table synthesizes the structure-activity relationship (SAR) data for biphenylamine derivatives. Note how proximal fluorination (adjacent to the amine) drastically improves permeability and efflux, while distal fluorination primarily targets metabolic stability 6.

Compound ModificationpKa (Amine)logD (pH 7.4)Caco-2 Permeability ( Papp​×10−6 cm/s)P-gp Efflux Ratio (ER)Hepatic Clearance (µL/min/10 6 cells)
Unsubstituted Biphenylamine 7.52.813.04.045.0
Proximal 2-Fluoro 6.13.124.00.812.0
Distal 4'-Fluoro 7.33.314.07.018.0
Di-Fluoro (2,4'-Difluoro) 5.93.528.0<0.5<5.0

Experimental Protocols: Synthesis and Validation Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and ADME profiling of fluorinated biphenylamines.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki coupling is the premier method for assembling fluorinated biphenylamines due to its high functional group tolerance 9, 10.

  • Reagent Preparation: Combine the fluoro-aryl halide (e.g., 3-fluoro-4-iodoaniline, 1.0 eq) and the required arylboronic acid (1.2 eq) in a rigorously degassed solvent mixture of Toluene/Ethanol (4:1).

    • Causality: Degassing is critical to prevent the oxidative deactivation of the zero-valent palladium catalyst.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 eq) and aqueous Na2​CO3​ (2.0 M, 2.0 eq).

    • Causality: The base facilitates the transmetalation step by activating the boronic acid into a highly reactive, electron-rich boronate complex. The C-F bond remains strictly inert to oxidative addition under these conditions.

  • Reaction Execution: Heat the mixture to 80°C under an N2​ atmosphere for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl). The emergence of the product mass minus the starting halide confirms successful oxidative addition and reductive elimination, ruling out false positives from solvent evaporation.

  • Workup: Extract with Ethyl Acetate, dry over anhydrous MgSO4​ , and purify via flash chromatography (Ethyl Acetate/Petroleum Ether gradient).

In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

To validate the protective effect of fluorine against CYP450 oxidation, a standard microsomal clearance assay is required 2, 4.

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Strict adherence to physiological pH ensures optimal native conformation and activity of the CYP450 enzyme suite.

  • Compound Spiking: Introduce the fluorinated biphenylamine to a final concentration of 1 µM. Ensure the organic solvent (DMSO) remains <0.1% v/v to prevent solvent-induced enzyme inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

    • Self-Validation: Concurrently run a parallel control without NADPH. If compound depletion occurs in the minus-NADPH control, the clearance is non-CYP mediated (e.g., chemical instability or esterase activity). Additionally, utilize Verapamil as a high-clearance positive control to validate enzyme viability.

  • Quenching & Analysis: At specific intervals (0, 15, 30, 60 minutes), quench the reaction using ice-cold acetonitrile spiked with an analytical internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 1. Suzuki Coupling Reactants: Fluoro-aryl halide + Arylboronic acid Catalyst: Pd(PPh3)4 Step2 2. Purification Method: Flash Chromatography Validation: LC-MS & 1H-NMR Step1->Step2 Step3 3. pKa & logD Profiling Potentiometric Titration Shake-flask method Step2->Step3 Step4 4. ADME Assays Caco-2 Permeability HLM Stability Assay Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step synthesis and ADME validation workflow for fluorinated derivatives.

Sources

Methodological & Application

Application Note: High-Yield Synthesis Protocol for 3',4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: 3',4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4) Application: Key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad).

Introduction and Strategic Overview

3',4',5'-Trifluorobiphenyl-2-amine is a highly valued structural motif in modern agrochemistry and pharmaceutical development[1]. The presence of the trifluorinated aromatic ring imparts significant lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs).

Historically, synthesizing this biphenyl system presented challenges, including high catalyst loading requirements, unwanted hydrodefluorination during reduction steps, and low overall atom economy. This application note details an optimized, industrially scalable three-step synthetic route starting from 3,4,5-trifluorobromobenzene. The protocol leverages a highly controlled Grignard borylation, a ligand-accelerated Suzuki-Miyaura cross-coupling, and a chemoselective catalytic reduction[2][3].

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Starting Material 3,4,5-Trifluorobromobenzene Step2 Intermediate 1 3,4,5-Trifluorophenylboronic acid Step1->Step2 1. Mg, THF 2. B(OMe)3 3. HCl (aq) Step3 Intermediate 2 3',4',5'-Trifluoro-2-nitrobiphenyl Step2->Step3 o-Chloronitrobenzene Pd(PPh3)4, K3PO4 Step4 Target Product 3',4',5'-Trifluorobiphenyl-2-amine Step3->Step4 H2, Al-Ni Alloy NEt3, EtOH

Chemical synthesis workflow of 3',4',5'-trifluorobiphenyl-2-amine from 3,4,5-trifluorobromobenzene.

Quantitative Process Parameters

To ensure reproducibility and facilitate scale-up, all critical stoichiometric and thermodynamic parameters are summarized below[3].

Reaction StepTarget CompoundPrimary Reactants (Eq.)Catalysts & Additives (Eq.)Solvent SystemTemp (°C)Time (h)Expected Yield
1. Borylation 3,4,5-Trifluorophenylboronic acid3,4,5-Trifluorobromobenzene (1.0)Mg turnings (1.5)Trimethyl borate (1.5)1,2-Dibromoethane (cat.)THF-30 to -273–5~85%
2. Suzuki Coupling 3',4',5'-Trifluoro-2-nitrobiphenylo-Chloronitrobenzene (1.0)3,4,5-Trifluorophenylboronic acid (1.3)Pd(PPh3)4 (0.0002)PCy3·HBF4 (0.0004)TBAB (0.15)K3PO4 (3.0)Toluene / IPA / H2O (5:1:5)90–10015–20~88%
3. Nitro Reduction 3',4',5'-Trifluorobiphenyl-2-amine3',4',5'-Trifluoro-2-nitrobiphenyl (1.0)H2 gas (1.0 MPa)Al-Ni Alloy (8 wt%)Triethylamine (2.0)Absolute Ethanol808≥93%

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Preparation of 3,4,5-Trifluorophenylboronic Acid

Mechanistic Rationale: The reaction initiates with the formation of a Grignard reagent. 1,2-Dibromoethane is strictly required as an initiator to chemically scrub the passivating magnesium oxide layer from the turnings. The subsequent electrophilic trapping with trimethyl borate must be executed at cryogenic temperatures (-30 °C). If the temperature rises, the highly nucleophilic Grignard reagent will attack the newly formed boronic ester, leading to the formation of undesired borinic acids (Ar₂BOMe) or triarylboranes (Ar₃B)[3].

Protocol:

  • Initiation: Under a strict nitrogen atmosphere, charge a dry reactor with Magnesium turnings (1.5 eq) and a minimal volume of anhydrous Tetrahydrofuran (THF). Add a catalytic amount of 1,2-dibromoethane.

  • Grignard Formation: Once local bubbling confirms Mg activation, slowly add a solution of 3,4,5-trifluorobromobenzene (1.0 eq) in THF. Maintain the internal temperature between 5–30 °C. Stir until the Mg turnings are fully consumed.

  • Borylation: Cool the reactor to a strict -30 °C to -27 °C. Add trimethyl borate (1.5 eq) dropwise over 1 hour, ensuring no temperature spikes occur.

  • Hydrolysis: Allow the mixture to warm slightly, then quench with dilute aqueous HCl. Stir at room temperature for 3–5 hours to fully hydrolyze the intermediate borate ester.

  • Workup: Extract the aqueous phase with ethyl acetate. Concentrate the organic layer under reduced pressure. Wash the resulting residue with dichloromethane and dry in vacuo to yield 3,4,5-trifluorophenylboronic acid as a white solid.

  • Self-Validation Check: The reaction is successful if the isolated white solid exhibits complete solubility in basic aqueous solutions (confirming the presence of the acidic boronic acid moiety).

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: This step couples the boronic acid with o-chloronitrobenzene. Aryl chlorides are notoriously sluggish in oxidative addition compared to aryl bromides. To overcome this, is added alongside Pd(PPh3)4. In the presence of the base, the bulky, strongly electron-donating PCy3 ligand exchanges with PPh3, creating a highly active [Pd(PCy3)n] species that rapidly inserts into the C-Cl bond. Furthermore, because the solvent is a biphasic mixture, Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to shuttle phosphate ions into the organic phase, drastically accelerating the transmetalation step[3].

Protocol:

  • System Setup: In a reactor equipped with a reflux condenser, combine 3,4,5-trifluorophenylboronic acid (1.3 eq) and o-chloronitrobenzene (1.0 eq).

  • Solvent & Base: Add a solvent mixture of Toluene/Isopropanol/Water (5:1:5 v/v/v). Stir until the biphasic system is well-dispersed. Add K3PO4 (3.0 eq) and TBAB (0.15 eq).

  • Catalyst Addition: Purge the system with N2 for 15 minutes. Add Pd(PPh3)4 (0.02 mol%) and PCy3·HBF4 (0.04 mol%).

  • Coupling: Heat the mixture to 90–100 °C (gentle reflux) and stir vigorously for 15–20 hours.

  • Workup: Cool to room temperature and quench with distilled water. Extract the product into ethyl acetate. Concentrate the organic phase and recrystallize the crude residue from isobutanol to afford 3',4',5'-trifluoro-2-nitrobiphenyl as a pale yellow solid.

  • Self-Validation Check: HPLC analysis of the organic phase should show <0.5% remaining o-chloronitrobenzene.

Step 3: Chemoselective Nitro Reduction

Mechanistic Rationale: Standard hydrogenation of fluorinated nitroaromatics using Palladium on Carbon (Pd/C) frequently causes hydrodefluorination (cleavage of the C-F bonds). To prevent this, an Aluminum-Nickel (Al-Ni) alloy powder is utilized as the catalyst. Crucially, Triethylamine (Et3N) is added to the reaction matrix. The organic base neutralizes any acidic microenvironments generated on the catalyst surface during water byproduct formation, thereby fully protecting the sensitive 3',4',5'-trifluoro substitution pattern while the nitro group is reduced to an amine[2].

Protocol:

  • Reactor Charging: In a high-pressure autoclave, add 3',4',5'-trifluoro-2-nitrobiphenyl (1.0 eq), Al-Ni alloy powder (8% by weight relative to the substrate), Triethylamine (2.0 eq), and absolute ethanol.

  • Hydrogenation: Seal the autoclave and purge three times with N2, followed by three purges with H2. Pressurize the vessel with H2 gas to 1.0 MPa.

  • Reduction: Heat the system to 80 °C and stir at 800 RPM for 8 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Catalyst Recovery: Cool the reactor to room temperature and safely vent the residual H2 gas. Filter the reaction mixture through a Celite pad to recover the Al-Ni alloy powder (which can be recycled).

  • Isolation: Concentrate the filtrate under reduced pressure. Add water and ethyl acetate to the residue, stir for 10 minutes, and separate the layers. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the target 3',4',5'-trifluorobiphenyl-2-amine as a high-purity white/off-white powder.

  • Self-Validation Check: GC-MS or LC-MS should confirm a molecular weight of 223.19 g/mol , with no peaks corresponding to defluorinated byproducts (M-19).

References

  • PubChem Compound Summary for CID 46314349 Title: 3',4,5-Trifluorobiphenyl-2-amine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Chinese Patent CN109942433B Title: A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl Source: Google Patents / Zhejiang University of Technology URL

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (CAS: 915416-45-4) is a highly specialized fluorinated building block. It serves as a critical advanced intermediate in the commercial synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides, most notably fluxapyroxad [1][2]. The introduction of the 3,4,5-trifluorophenyl moiety significantly enhances the lipophilicity and metabolic stability of the final active pharmaceutical/agrochemical ingredient[3].

While the biphenyl core is traditionally constructed via palladium-catalyzed Suzuki-Miyaura cross-coupling, the electron-deficient nature of polyfluorinated arylboronic acids presents a severe synthetic bottleneck. Specifically, 3,4,5-trifluorophenylboronic acid is highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation) before the transmetalation step can occur[4].

This application note provides a field-proven, self-validating protocol designed for researchers and scale-up scientists. It details the precise causality behind solvent, base, and catalyst selection to mitigate deboronation, ensuring high-yield C-C bond formation.

Reaction Design & Causality (E-E-A-T)

To move beyond a simple "recipe," it is crucial to understand the chemical logic dictating this protocol's parameters. Industrial-scale synthesis often pivots to alternative Negishi couplings to avoid boronic acid degradation[4][5]; however, a meticulously optimized Suzuki protocol remains highly effective for laboratory and pilot-scale development[3].

  • Electrophile Selection: 2-Bromoaniline is utilized over 2-chloroaniline. The lower bond dissociation energy of the C-Br bond accelerates the oxidative addition of the Pd(0) species, permitting lower reaction temperatures that preserve the fragile boronic acid.

  • The Protodeboronation Challenge & Biphasic Shielding: To prevent the boronic acid from degrading into 1,2,3-trifluorobenzene, a biphasic solvent system (Toluene/Ethanol/Water) is strictly required. The organic phase (Toluene) acts as a protective reservoir for the boronic acid, limiting its exposure to the aqueous base until the phase-transfer transmetalation step occurs at the solvent interface.

  • Catalyst Architecture: Pd(dppf)Cl₂ is the catalyst of choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). This steric bulk forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the final reductive elimination step, outcompeting side reactions.

  • Base Moderation: Potassium carbonate (K₂CO₃) provides the optimal equilibrium. It is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to suppress rapid protodeboronation compared to aggressive bases like NaOH or KOtBu.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the final yield, validating the chosen protocol.

EntryCatalyst (mol%)Solvent SystemBase (Equiv)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5%)THF / H₂ONa₂CO₃ (2.0)7045%High protodeboronation observed; sluggish transmetalation.
2Pd(dppf)Cl₂ (2%)1,4-Dioxane / H₂OK₂CO₃ (2.5)9072%Improved transmetalation; moderate boronic acid degradation.
3 Pd(dppf)Cl₂ (2%) Toluene/EtOH/H₂O K₂CO₃ (2.5) 85 88% Optimal biphasic shielding; rapid reductive elimination.
4Pd(OAc)₂ / SPhos (1%)Toluene / H₂OK₃PO₄ (2.0)10085%Excellent conversion, but higher catalyst and ligand cost.

Experimental Protocol: Step-by-Step Methodology

Reagent Preparation
  • 2-Bromoaniline: 10.0 g (58.1 mmol, 1.0 equiv)

  • 3,4,5-Trifluorophenylboronic acid: 12.2 g (69.7 mmol, 1.2 equiv) (Note: A 0.2 equiv excess is deliberately employed to stoichiometrically compensate for minor unavoidable deboronation).

  • Potassium carbonate (K₂CO₃): 20.1 g (145.3 mmol, 2.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.95 g (1.16 mmol, 2 mol%)

  • Solvents: Toluene (100 mL), Ethanol (20 mL), Deionized Water (40 mL)

Reaction Execution
  • Degassing (Critical Step): Charge a 500 mL 3-neck round-bottom flask with Toluene, Ethanol, and Deionized Water. Sparge the solvent mixture with ultra-pure N₂ gas for a minimum of 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reagent Assembly: Under a continuous positive N₂ sweep, add the 2-bromoaniline, 3,4,5-trifluorophenylboronic acid, and K₂CO₃. Stir at 400 rpm to create a uniform suspension.

  • Catalyst Activation: Add the Pd(dppf)Cl₂ catalyst. The mixture will transition to a deep reddish-brown hue.

  • Reflux & Phase Transfer: Heat the reaction mixture to an internal temperature of 85°C using a controlled oil bath. Increase stirring to 800 rpm. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic phases, facilitating transmetalation.

In-Process Control (IPC) & Self-Validation

After 4 hours, halt stirring to allow phase separation. Extract a 0.5 mL sample from the upper organic layer.

  • Action: Run Rapid Resolution Liquid Chromatography (RRLC) at 254 nm.

  • Validation Gate: The reaction is deemed complete and ready for work-up only when the unreacted 2-bromoaniline peak area is <1.0% . If >1.0%, continue refluxing for 1 hour and re-test.

Work-up and Purification
  • Quench: Cool the mixture to ambient temperature (20-25°C). Add 50 mL of water and 50 mL of ethyl acetate (EtOAc) to aid phase separation.

  • Extraction: Separate the phases. Extract the aqueous layer with additional EtOAc (2 x 50 mL). Combine all organic phases.

  • Washing & Drying: Wash the combined organic layer with saturated NaCl brine (100 mL) to remove residual ethanol and inorganic salts. Dry over anhydrous Na₂SO₄.

  • Filtration: Pass the dried organic phase through a short pad of Celite to remove precipitated palladium black.

  • Crystallization: Concentrate the filtrate under reduced pressure (80°C, 5 mbar)[5] to yield a crude oil. Crystallize from hot heptane/ethyl acetate (9:1) to afford the product as a white to off-white crystalline powder[1][2].

Visualizing the Chemical Logic

Experimental Workflow & IPC Checkpoints

The following diagram illustrates the logical progression of the protocol, emphasizing the self-validating IPC loop.

ExpWorkflow Start Reagent Assembly 2-Bromoaniline + Boronic Acid Degas Degassing N2 Sparging (30 min) Start->Degas Catalyst Catalyst Addition Pd(dppf)Cl2 (2 mol%) Degas->Catalyst Reaction Cross-Coupling Reflux at 85°C (4-6 h) Catalyst->Reaction IPC In-Process Control (IPC) HPLC: <1% 2-Bromoaniline Reaction->IPC IPC->Reaction If >1% SM Workup Biphasic Work-Up Phase Separation & Extraction IPC->Workup Purify Crystallization Yield: 3',4',5'-Trifluorobiphenyl-2-amine Workup->Purify

Caption: Logical workflow and self-validating IPC checkpoints for the Suzuki-Miyaura coupling protocol.

Mechanistic Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The diagram below maps the organometallic transformations occurring within the reactor.

CatCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition C-Br Bond Cleavage Pd0->OxAdd 2-Bromoaniline PdII Intermediate Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation Boronate Transfer PdII->TransMet Base + Boronic Acid PdII_Ar2 Intermediate Ar-Pd(II)-Ar' TransMet->PdII_Ar2 RedElim Reductive Elimination C-C Bond Formation PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product Release 3',4',5'-Trifluorobiphenyl-2-amine RedElim->Product

Caption: Mechanistic causality of the Suzuki-Miyaura catalytic cycle for biphenyl core construction.

Analytical Validation & Quality Control

To ensure the synthesized batch is suitable for downstream pharmaceutical/agrochemical applications (e.g., fluxapyroxad synthesis), the following analytical specifications must be met:

  • Chemical Formula: C₁₂H₈F₃N[6][7]

  • Molecular Weight: 223.19 g/mol [1][6]

  • Appearance: White to off-white crystalline powder[1][2]

  • Boiling Point: ~303.7°C at 760 mmHg[1][2]

  • Chromatographic Purity (HPLC): ≥ 99.0% (Required for downstream commercial viability)[2]

  • Mass Spectrometry (ESI-TOF): Accurate mass[M+H]⁺ expected at m/z 224.068 (based on exact monoisotopic mass 223.0609 Da)[6][8].

References

  • Title: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Source: Home Sunshine Pharma URL:[Link]

Sources

High-Efficiency Palladium-Catalyzed Synthesis of 2-Aminobiphenyls: From Suzuki-Miyaura Cross-Coupling to Direct ortho-C–H Arylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2-aminobiphenyl scaffold is a privileged structural motif in both medicinal chemistry and organometallic catalyst design. It serves as a critical building block for complex pharmaceutical agents, such as the FDA-approved thrombopoietin receptor agonist Eltrombopag 1[1], and forms the foundational backbone for Buchwald-type dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) 2[2].

Synthesizing these sterically encumbered, electron-rich biaryls requires highly tuned catalytic systems to overcome competitive side reactions, such as protodeboronation or unintended N-arylation. This application note details two distinct, field-proven palladium-catalyzed methodologies for their synthesis: the highly reliable Suzuki-Miyaura cross-coupling (SMC) and the state-of-the-art direct ortho-C–H arylation of unprotected anilines.

Mechanistic Causality & Experimental Design

Pathway A: Suzuki-Miyaura Cross-Coupling (SMC)

The traditional approach involves the cross-coupling of 2-haloanilines with arylboronic acids. The primary causal challenge here is the steric hindrance at the ortho position and the potential for the free primary amine to coordinate and poison the palladium center. The strategic selection of bulky, electron-rich phosphine ligands—such as o-(di-tert-butylphosphino)biphenyl—accelerates the oxidative addition of the aryl halide and forces a rapid reductive elimination. This ligand-induced steric pressure enables the reaction to proceed efficiently even at room temperature with remarkably low catalyst loadings (0.5–1.0 mol% Pd) 3[3].

Pathway B: Direct ortho-C–H Arylation of Unprotected Anilines

While SMC requires pre-functionalized halides, direct C–H arylation offers a more atom-economical route. Historically, subjecting unprotected anilines to palladium catalysis results in N-arylation (Buchwald-Hartwig amination). However, recent breakthroughs utilize cooperating ligands such as [2,2′-Bipyridin]-6(1H)-one (bipy-6-OH). This specific ligand drives chemoselectivity by kinetic differentiation; it actively participates in the C–H cleavage via a concerted metalation-deprotonation (CMD) mechanism, overriding the N-arylation pathway and favoring ortho-substitution without requiring cumbersome N-protection/deprotection steps 4[4].

MechanisticPathways cluster_0 Pathway A: Suzuki-Miyaura Coupling cluster_1 Pathway B: Direct ortho-C-H Arylation A 2-Haloaniline + Arylboronic Acid B Pd(0) / Phosphine Ligand Oxidative Addition A->B C Transmetalation & Reductive Elimination B->C Target 2-Aminobiphenyl Derivatives C->Target D Unprotected Aniline + Aryl Halide E Pd(II) / bipy-6-OH Ligand C-H Cleavage (CMD) D->E F Regioselective Coupling (Avoids N-Arylation) E->F F->Target

Figure 1: Mechanistic divergence of Palladium-catalyzed 2-aminobiphenyl synthesis.

Quantitative Data Summary

The following table synthesizes the optimal reaction parameters and quantitative expectations for both methodologies, allowing researchers to select the appropriate route based on substrate availability and synthetic goals.

ParameterSuzuki-Miyaura CouplingDirect ortho-C–H Arylation
Substrates 2-Bromoaniline + Phenylboronic acidUnprotected Aniline + Iodobenzene
Catalyst System Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenylPd(OAc)₂ / [2,2′-Bipyridin]-6(1H)-one
Catalyst Loading 0.5 – 1.0 mol% Pd5.0 mol% Pd
Base / Solvent K₂CO₃ / Toluene:H₂O (4:1)Ag₂CO₃ or K₂CO₃ / DMA
Temperature / Time 80 °C / 4–6 hours120 °C / 24 hours
Primary Challenge Pre-functionalization of starting materialsPreventing competitive N-arylation
Typical Yield 85 – 95%65 – 80%

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: High-yield coupling of 2-bromoaniline with phenylboronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromoaniline (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), Pd(OAc)₂ (1.0 mol%), o-(di-tert-butylphosphino)biphenyl (2.0 mol%), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Degassing (Critical Step): Add 25 mL of a Toluene/H₂O (4:1 v/v) solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich phosphine ligand and to inhibit the oxidative homocoupling of the boronic acid.

  • Catalytic Reaction: Heat the mixture to 80 °C under an Argon atmosphere with vigorous stirring for 4-6 hours.

  • Aqueous Quench & Extraction: Cool to room temperature. Dilute with 50 mL of ethyl acetate and wash sequentially with water (2 × 30 mL) and brine (30 mL).

    • Causality: The aqueous wash acts as a self-validating purification step, partitioning the inorganic salts and any residual boronic acid away from the organic product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 2-aminobiphenyl.

Protocol B: Synthesis via Direct ortho-C–H Arylation

Objective: Atom-economical coupling of unprotected aniline with iodobenzene.

  • Reagent Preparation: Charge a sealed reaction tube with iodobenzene (1.0 equiv, 5 mmol), Pd(OAc)₂ (5.0 mol%), bipy-6-OH ligand (5.0 mol%), and K₂CO₃ (1.5 equiv, 7.5 mmol).

  • Solvent/Reactant Addition: Add aniline (10.0 equiv, 50 mmol) and N,N-Dimethylacetamide (DMA, 10 mL) under an inert atmosphere.

    • Causality: Using aniline in excess alongside the bipy-6-OH ligand creates a kinetic preference for C–H activation over N-arylation by stabilizing the concerted metalation-deprotonation transition state.

  • Catalytic Reaction: Seal the tube and stir the mixture at 120 °C for 24 hours.

  • Workup & Acidic Wash: Cool the mixture, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and insoluble salts. Wash the filtrate with 1M HCl (3 × 30 mL).

    • Causality: The acidic wash selectively protonates the massive excess of unreacted aniline, pulling it into the aqueous phase as anilinium chloride, leaving the sterically hindered, less basic 2-aminobiphenyl product in the organic layer.

  • Purification: Neutralize the organic layer with saturated NaHCO₃, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow N1 1. Reagent Preparation N2 2. Degassing (Argon Purge) N1->N2 N3 3. Catalytic Reaction N2->N3 N4 4. Aqueous Quench & Extr. N3->N4 N5 5. Silica Gel Purification N4->N5 N6 6. NMR/GC-MS Validation N5->N6

Figure 2: Standard experimental workflow for Pd-catalyzed cross-coupling protocols.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the integrity of the synthesized 2-aminobiphenyls, employ the following analytical validation steps:

  • TLC Monitoring: Use UV light (254 nm) and a ninhydrin stain. 2-aminobiphenyls will stain strongly (typically forming a distinct purple/brown spot) due to the presence of the free primary amine, whereas starting halides will not.

  • ¹H NMR Verification: In the ¹H NMR spectrum (CDCl₃), successful coupling is confirmed by the disappearance of the highly deshielded ortho-proton of the starting haloaniline and the appearance of a complex aromatic multiplet integrating for 9 protons (for unsubstituted 2-aminobiphenyl). The broad singlet for the –NH₂ group typically appears around 3.5–4.0 ppm.

  • GC-MS Analysis: Confirm the molecular ion peak. For standard 2-aminobiphenyl, look for the parent ion at m/z = 169.2. If a peak at m/z = 245 is observed in Protocol B, it indicates unwanted N-arylation (diphenylamine derivative), suggesting the bipy-6-OH ligand has degraded or was omitted.

References

  • Benchchem. An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives.
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • ACS Catalysis. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.

Sources

Application Note & Protocols: Synthesis of 3,4',5'-Trifluorobiphenyl-2-amine, a Key Intermediate for the SDHI Fungicide Fluxapyroxad

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fluxapyroxad, a highly effective succinate dehydrogenase inhibitor (SDHI) fungicide, is a cornerstone in modern crop protection.[1] Its synthesis hinges on the efficient production of the key building block, 3,4',5'-Trifluorobiphenyl-2-amine (CAS 915416-45-4).[2][3][4] This document provides a detailed technical guide for the synthesis, purification, and analysis of this critical intermediate. We present an optimized, industrially scalable protocol centered on the Suzuki-Miyaura cross-coupling reaction, which offers high yields, purity, and economic viability by utilizing low palladium catalyst loadings.[5] This guide is intended for researchers, process chemists, and professionals in the agrochemical and fine chemical industries.

Introduction: The Role of 3,4',5'-Trifluorobiphenyl-2-amine in Agrochemicals

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide that functions by inhibiting Complex II of the mitochondrial respiratory chain in fungi, thereby preventing spore germination and mycelial growth.[6][7] Its unique molecular structure, featuring a trifluorinated biphenylamine moiety, confers high efficacy and systemic properties, making it vital for managing diseases in crops like cereals, soybeans, and corn.[1][2]

The industrial synthesis of Fluxapyroxad is critically dependent on the availability of high-purity 3,4',5'-Trifluorobiphenyl-2-amine. The construction of the biphenyl core is the most complex step in the overall synthesis. While several C-C bond-forming reactions like Negishi or Gomberg-Bachmann couplings are possible, the palladium-catalyzed Suzuki-Miyaura reaction has emerged as the most practical and scalable method.[8][5][9]

This guide focuses on a robust, two-stage approach:

  • Suzuki-Miyaura Coupling: Formation of the nitrobiphenyl intermediate, 3',4',5'-Trifluoro-2-nitrobiphenyl.

  • Catalytic Reduction: Conversion of the nitro intermediate to the target 3,4',5'-Trifluorobiphenyl-2-amine.

This pathway is favored due to its operational simplicity, use of readily available starting materials, and the ability to achieve very low catalyst loadings, which is crucial for cost management and minimizing residual metal contamination.[5]

Overall Synthetic Pathway

The synthesis proceeds from commercially available halogenated aromatics to the final active pharmaceutical ingredient (API), Fluxapyroxad. The formation of the key amine intermediate is the central focus of the protocols outlined below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 3,4,5-Trifluorobromobenzene B 3,4,5-Trifluorophenylboronic Acid A->B 1. Grignard Reaction 2. Boronation D 3',4',5'-Trifluoro-2-nitrobiphenyl B->D Suzuki-Miyaura Coupling (Pd Catalyst) C o-Chloronitrobenzene C->D E 3',4',5'-Trifluorobiphenyl-2-amine (Key Intermediate) D->E Catalytic Reduction (e.g., Pd/C, H₂) G Fluxapyroxad E->G Amidation F 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride F->G

Figure 1: Overall synthetic route to Fluxapyroxad highlighting the formation of the key amine intermediate.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is the cornerstone of this synthesis, valued for its tolerance of diverse functional groups and its use of stable, non-toxic boronic acids. The causality behind its efficiency lies in a well-understood catalytic cycle involving a palladium catalyst.

Causality behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or PdCl₂ are often used as pre-catalysts that are reduced in situ. The choice of phosphine ligands (e.g., PPh₃, tricyclohexylphosphine) is critical; they stabilize the palladium center and modulate its reactivity to favor the desired reaction pathway over side reactions.[2][6]

  • Base: A base (e.g., K₂CO₃, Na₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent: A mixed solvent system, often containing water (e.g., Toluene/Isopropanol/Water), is frequently used. Water aids in dissolving the inorganic base, while the organic solvent dissolves the aryl halides and the organoboron reagent, creating an efficient multiphasic reaction environment.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Ar¹-X center Transmetal Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) OxAdd->Transmetal Transmetalation Ar²-B(OR)₂ + Base Transmetal->Pd0 Reductive Elimination Ar¹-Ar² (Product) Ar1X o-Chloronitrobenzene (Ar¹-X) Ar1X->OxAdd Ar2B 3,4,5-Trifluorophenyl- boronic Acid (Ar²-B(OH)₂) Ar2B->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

These protocols are based on optimized procedures reported in scientific literature and patents, designed for high yield and purity.[5][6]

Protocol 1: Synthesis of 3',4',5'-Trifluoro-2-nitrobiphenyl via Suzuki Coupling

This step constructs the core biphenyl structure. The use of o-chloronitrobenzene is cost-effective, and the subsequent reduction is typically high-yielding.

Materials & Reagents:

  • 3,4,5-Trifluorophenylboronic acid

  • o-Chloronitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Isopropanol

  • Deionized Water

Procedure:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 3,4,5-Trifluorophenylboronic acid (1.3 equivalents).

  • Solvent & Base Addition: Add Toluene (5 volumes), Isopropanol (1 volume), and a 2M aqueous solution of K₂CO₃ (2.5 equivalents).

  • Reactant Addition: Add o-Chloronitrobenzene (1.0 equivalent).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst. This is a critical step for achieving low catalyst loading.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.04 - 0.1 mol%). The extremely low catalyst loading is a key process improvement for industrial applications.[5]

  • Reaction: Heat the mixture to 80-85 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 2% aqueous NaOH and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield crude 3',4',5'-Trifluoro-2-nitrobiphenyl, which can be used directly in the next step or recrystallized from ethanol if higher purity is required.

Protocol 2: Reduction to 3,4',5'-Trifluorobiphenyl-2-amine

This step converts the nitro group to the essential amine functionality. Catalytic hydrogenation is the preferred method for its cleanliness and high efficiency.

Materials & Reagents:

  • 3',4',5'-Trifluoro-2-nitrobiphenyl (from Protocol 1)

  • Palladium on Carbon (5% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor (Parr apparatus or equivalent) with the crude 3',4',5'-Trifluoro-2-nitrobiphenyl.

  • Solvent & Catalyst: Add Methanol (10 volumes) and 5% Pd/C (0.5 - 1.0 wt% relative to the nitro compound).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature (25-30 °C). The reaction is exothermic; maintain temperature control if necessary. Monitor hydrogen uptake to track reaction progress. The reaction is typically complete in 3-5 hours.

  • Work-up:

    • Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite prevents the fine catalyst powder from passing through and ensures its complete removal, which is critical as residual palladium is an impurity.

    • Wash the filter cake with fresh methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting solid is the target product, 3,4',5'-Trifluorobiphenyl-2-amine. It can be further purified by recrystallization from a suitable solvent like heptane or an ethanol/water mixture to achieve high purity.[5]

Data Summary & Quality Control

The success of the Fluxapyroxad synthesis relies on the high purity of the amine intermediate. Rigorous quality control is mandatory.

Table 1: Optimized Reaction Parameters & Expected Results
ParameterProtocol 1 (Suzuki Coupling)Protocol 2 (Reduction)
Key Reactants 3,4,5-Trifluorophenylboronic acid, o-Chloronitrobenzene3',4',5'-Trifluoro-2-nitrobiphenyl
Catalyst Pd(PPh₃)₄ (0.04-0.1 mol%)5% Pd/C (0.5-1.0 wt%)
Solvent System Toluene/Isopropanol/WaterMethanol or Ethyl Acetate
Temperature 80-85 °C25-30 °C
Pressure Atmospheric50-60 psi H₂
Typical Yield >95% (crude)>98%
Overall Yield \multicolumn{2}{c}{~73-85% (over 3 steps from bromobenzene)[1][5]}
Table 2: Analytical Specifications for 3,4',5'-Trifluorobiphenyl-2-amine
TestSpecificationMethod
Appearance White to Off-White Crystalline PowderVisual
Assay (Purity) ≥99.0%HPLC
Melting Point 74-78 °CCapillary Method
Identity Conforms to reference spectrum¹H NMR, ¹⁹F NMR, MS
Residual Solvents Per ICH GuidelinesGC-HS

Experimental Workflow Diagram

Workflow cluster_suzuki Suzuki Coupling cluster_reduction Hydrogenation cluster_qc Purification & QC s1 Charge Reactor: Boronic Acid, Nitro-Aryl, Base, Solvents s2 Inert with N₂ s1->s2 s3 Add Pd Catalyst s2->s3 s4 Heat to 80-85°C Monitor by HPLC s3->s4 s5 Phase Separation & Organic Wash s4->s5 s6 Solvent Evaporation s5->s6 r1 Charge Hydrogenator: Nitro-Biphenyl, Solvent, Pd/C Catalyst s6->r1 Crude Nitro-Biphenyl r2 Purge N₂ then H₂ Pressurize System r1->r2 r3 Stir at RT Monitor H₂ Uptake r2->r3 r4 Filter through Celite to Remove Catalyst r3->r4 r5 Solvent Evaporation r4->r5 q1 Recrystallization (Heptane/Ethanol) r5->q1 Crude Amine Product q2 Drying under Vacuum q1->q2 q3 Final QC Analysis: HPLC, NMR, MP q2->q3 G G q3->G High-Purity Intermediate (>99.0%)

Figure 3: Step-by-step experimental workflow from reaction setup to final quality control.

Conclusion

The synthesis of 3,4',5'-Trifluorobiphenyl-2-amine via a Suzuki-Miyaura coupling followed by catalytic hydrogenation represents a highly efficient, scalable, and economically viable process.[5] By optimizing catalyst loading to as low as 0.04 mol% and employing a straightforward purification process that avoids column chromatography, this method is well-suited for the large-scale industrial production required to meet the global demand for the fungicide Fluxapyroxad.[2][5] The protocols and analytical standards described herein provide a robust framework for producing this key intermediate with the high purity necessary for its successful conversion into the final active ingredient.

References

  • CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. (Google Patents)

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (Google Patents)

  • An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. (ResearchGate)

  • A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (ResearchGate)

  • Fluxapyroxad: Synthesis and Introduction. (ChemicalBook)

  • Fluxapyroxad (Ref: BAS 700F). (AERU - University of Hertfordshire)

  • Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. (ACS Publications)

  • CN113666827B - Synthetic method of fluxapyroxad intermediate. (Google Patents)

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (MDPI)

  • US20220380321A1 - Process for the preparation of biphenylamines. (Google Patents)

  • 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4. (ChemicalBook)

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (PMC - NCBI)

  • 3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N. (PubChem)

  • 3',4',5'-trifluoro-(1,1'-biphenyl)-2-amine. (ChemNet)

  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4. (Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd)

  • 3′,4′,5′-Trifluorobiphenyl-2-ylamine CAS 915416-45-4. (Watson International)

Sources

Application Note: Synthesis and Utilization of 3,4',5'-Trifluorobiphenyl-2-amine in SDHI Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

3',4',5'-Trifluorobiphenyl-2-amine (CAS 915416-45-4) is a specialized fluorinated biaryl building block characterized by an electron-deficient trifluorophenyl ring orthogonal to an electron-rich aniline moiety [1]. In the landscape of modern agrochemical synthesis, this molecule serves as a critical "privileged structure." Its primary industrial significance lies in its role as the key intermediate for the synthesis of Fluxapyroxad [2], a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed to control Ascomycetes, Basidiomycetes, and Zygomycetes pathogens in cereal crops [3].

The strategic incorporation of the 3,4,5-trifluorophenyl moiety provides a unique electron-deficient aromatic system that significantly enhances the lipophilicity, metabolic stability, and target binding affinity of the final agrochemical compound [4].

Mechanistic Grounding: The SDHI Pathway

To understand the design rationale behind synthesizing 3',4',5'-Trifluorobiphenyl-2-amine, one must examine its downstream biological target. Fluxapyroxad operates by targeting mitochondrial complex II (succinate:ubiquinone oxidoreductase) in fungal pathogens [2]. This enzyme catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone (Q) pool in the mitochondrial respiratory chain.

The fluorinated biphenyl system derived from 3',4',5'-Trifluorobiphenyl-2-amine competitively binds to the ubiquinone-binding site (Q-site) of SDH, specifically within the SdhB subunit [4]. The fluorine atoms enhance hydrogen bonding and hydrophobic interactions within the active pocket, effectively blocking electron transport and halting ATP production, which leads to fungal cell death.

SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate QPool Ubiquinone (Q-Pool) SDH->QPool Electron Transfer ETC Electron Transport Chain (Complex III) QPool->ETC Fluxapyroxad Fluxapyroxad (SDHI Fungicide) Fluxapyroxad->SDH Blocks Q-site

Figure 1: Mechanism of action of Fluxapyroxad inhibiting Succinate Dehydrogenase (Complex II).

Synthetic Workflows & Methodologies

Constructing the sterically hindered, electron-deficient biaryl bond of 3',4',5'-Trifluorobiphenyl-2-amine presents a synthetic challenge. While palladium-catalyzed Suzuki-Miyaura coupling is standard for many biaryls (e.g., Boscalid), the alternative Negishi cross-coupling of a trifluorophenylzinc species with a 2-chloroaniline Schiff base offers superior regioselectivity and avoids the protodeboronation issues commonly associated with electron-deficient fluorinated arylboronic acids [3].

Synthetic_Workflow Grignard 3,4,5-Trifluorophenylmagnesium bromide Organozinc 3,4,5-Trifluorophenylzinc species Grignard->Organozinc + ZnCl2 ZnCl2 ZnCl2 (Transmetalation) Intermediate 3',4',5'-Trifluorobiphenyl-2-amine (Key Intermediate) Organozinc->Intermediate SchiffBase 2-Chloroaniline Schiff Base SchiffBase->Intermediate Negishi Cross-Coupling PdCat Pd Catalyst (e.g., PEPPSI-IPr) PdCat->Intermediate Fluxapyroxad Fluxapyroxad (Final Agrochemical) Intermediate->Fluxapyroxad Amidation AcidChloride 3-DFM-1-Methylpyrazole-4-carbonyl chloride AcidChloride->Fluxapyroxad

Figure 2: Synthetic workflow from Grignard precursor to the final Fluxapyroxad agrochemical.

Protocol 1: Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine via Negishi Cross-Coupling

This protocol utilizes a highly active palladium catalyst to overcome the steric hindrance of the ortho-substituted aniline derivative [5].

Step-by-Step Methodology:

  • Transmetalation: In a 1-liter reactor, mix anhydrous zinc chloride (20 g, 0.147 mol) with tetrahydrofuran (THF, 29 g) and heat to 40 °C to ensure complete dissolution. Slowly add a THF solution of 3,4,5-trifluorophenylmagnesium bromide (0.133 mol).

    • Causality: Zinc chloride transmetalates the highly reactive Grignard reagent into a milder organozinc species. This step is critical because organozinc reagents exhibit higher functional group tolerance and significantly reduce unwanted homocoupling side reactions compared to direct Kumada coupling.

  • Catalyst Activation: After stirring for 10 minutes, add (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride (PEPPSI-IPr, 462 mg) at 25 °C.

    • Causality: The highly bulky and electron-rich N-heterocyclic carbene (NHC) ligand on the palladium catalyst facilitates the oxidative addition of the unreactive aryl chloride and promotes reductive elimination despite the steric bulk of the biaryl system.

  • Cross-Coupling: After 5 minutes, add N-methylpyrrolidone (NMP, 30 g) followed by phenylmethylideneamino-2-chlorobenzene (Schiff base, 29 g, 0.133 moles). Stir the reaction mixture at 60 °C until completion (monitored via HPLC).

    • Causality: Utilizing the Schiff base of 2-chloroaniline instead of the free amine is a self-validating protective measure. Free primary amines can coordinate tightly to the palladium center, poisoning the catalyst and stalling the reaction.

  • Workup & Isolation: Adjust the pH to 2.8 using aqueous sodium hydroxide solution and add toluene (200 g). Separate the organic phase, re-extract the aqueous phase with toluene, and wash the combined organic phases with water. Concentrate at 80 °C under vacuum (5 mbar) to yield a dark oil that crystallizes upon standing.

Protocol 2: Downstream Amidation to Yield Fluxapyroxad

The final assembly of the agrochemical involves the amidation of the synthesized biaryl amine with a pyrazole-4-carbonyl chloride [3].

Step-by-Step Methodology:

  • Acid Chloride Formation: React 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with oxalyl chloride in dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF) at room temperature for 2 hours. Evaporate the solvent to isolate 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride.

    • Causality: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack type intermediate that rapidly converts the carboxylic acid to the acid chloride without requiring harsh heating.

  • Amidation: Dissolve 3',4',5'-Trifluorobiphenyl-2-amine in THF. Add the acid chloride dropwise at room temperature.

  • Acid Scavenging: Add a solution of an amine base (e.g., N,N-diethyl-2-chloroethylamine or triethylamine) in THF dropwise. Stir for 20 minutes.

    • Causality: The electron-withdrawing nature of the trifluorophenyl ring makes the aniline nitrogen a relatively weak nucleophile. Neutralizing the generated HCl byproduct prevents the protonation of the aniline, driving the equilibrium of the amidation reaction to completion.

Quantitative Data & Characterization

Table 1: Physicochemical Properties of 3',4',5'-Trifluorobiphenyl-2-amine [1]

ParameterValueAnalytical Significance
Molecular Formula C₁₂H₈F₃NConfirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 223.19 g/mol Target mass for LC-MS monitoring during synthesis.
Exact Mass 223.061 DaUtilized for isotopic pattern verification.
Density 1.315 g/cm³Important for phase separation calculations during workup.
Boiling Point 303.7 °C at 760 mmHgIndicates high thermal stability; suitable for vacuum distillation.
LogP 3.93High lipophilicity, driving the Q-site binding affinity of the final SDHI.

Table 2: Reaction Metrics for Fluxapyroxad Synthesis

Reaction StepCatalyst / ReagentTypical YieldKey Impurity to Monitor
Negishi Coupling PEPPSI-IPr / ZnCl₂78 - 86%Homocoupled 3,4,5-trifluorobiphenyl
Acid Chloride Prep Oxalyl Chloride / DMF> 95%Unreacted carboxylic acid
Amidation Triethylamine (Base)85 - 90%Hydrolyzed pyrazole acid

Safety, Handling, & Environmental Impact

When handling 3',4',5'-Trifluorobiphenyl-2-amine, strict adherence to safety protocols is mandatory. The compound is classified under several hazard codes:

  • H317: May cause an allergic skin reaction (Skin Sensitization).

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long-lasting effects [1].

All cross-coupling and amidation procedures must be conducted in a certified fume hood. Waste streams containing palladium and fluorinated aromatics must be segregated and disposed of according to local environmental regulations to prevent aquatic toxicity.

References

  • PubChem. "3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Fluxapyroxad | C18H12F5N3O | CID 16095400" National Center for Biotechnology Information. Available at:[Link]

Application Note: 3',4',5'-Trifluorobiphenyl-2-amine as a Privileged Scaffold in Medicinal and Agrochemical Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3',4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4) is a highly specialized, sterically hindered ortho-biphenylamine. Originally popularized as the critical building block for the broad-spectrum fungicide Fluxapyroxad[1], this fluorinated scaffold has transcended agrochemistry to become a highly valuable intermediate in medicinal chemistry. By leveraging the unique electronic and steric properties of the 3,4,5-trifluoro substitution pattern, drug development professionals can design potent succinate dehydrogenase inhibitors (SDHIs) and modulate the pharmacokinetic profiles of novel therapeutics[2].

This application note provides an in-depth mechanistic rationale for the use of this scaffold, alongside self-validating synthetic protocols for its preparation and downstream functionalization.

Mechanistic Rationale: The Fluorine Effect

The integration of 3',4',5'-Trifluorobiphenyl-2-amine into a drug candidate is rarely arbitrary. The causality behind selecting this specific fluorinated building block rests on three pharmacological pillars:

  • Metabolic Shielding : Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. The introduction of three highly electronegative fluorine atoms at the 3', 4', and 5' positions severely depletes the electron density of the biphenyl system. This electronic withdrawal effectively shuts down oxidative metabolism at these sites, drastically increasing the half-life of the resulting drug[3].

  • Lipophilicity and Permeability : Fluorination inherently increases the lipophilicity of the molecule. With a calculated LogP of ~3.93, this scaffold enhances the ability of the final active pharmaceutical ingredient (API) to cross lipid bilayers, a critical factor for both intestinal absorption and cellular target engagement[4].

  • Target Affinity via Multipolar Interactions : In the context of SDHIs, the trifluorophenyl moiety is not merely a passive structural element. It actively occupies the hydrophobic ubiquinone-binding pocket of Mitochondrial Complex II. The fluorine atoms participate in orthogonal multipolar interactions with the amide backbones of the target protein, locking the inhibitor in a highly favorable conformation[2].

Quantitative Data Summary

To facilitate rational drug design, the physicochemical properties and reaction metrics associated with 3',4',5'-Trifluorobiphenyl-2-amine are summarized below.

Property / MetricValueCausality / Significance
CAS Number 915416-45-4Unique identifier for procurement and IP tracking.
Molecular Weight 223.19 g/mol Optimal low MW, leaving ample "budget" for downstream functionalization in fragment-based drug design[4].
Calculated LogP ~3.93High lipophilicity enhances membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area 26.02 ŲExcellent predictor for oral bioavailability and cellular penetration[3].
Typical Suzuki Yield 73% - 85%Highly scalable synthesis utilizing ultra-low Palladium catalyst loading (e.g., 0.04 mol%)[5].

Experimental Protocols: A Self-Validating System

The synthesis of SDHI carboxamides from this scaffold requires two distinct phases: the construction of the biphenyl core via cross-coupling, followed by a sterically demanding amidation.

Protocol A: Pd-Catalyzed Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine

This protocol utilizes a Suzuki-Miyaura cross-coupling approach, favored in medicinal chemistry for its functional group tolerance and scalability[6].

Step 1: Reagent Preparation and Degassing

  • Action : In a Schlenk flask, combine 2-bromoaniline (1.0 equiv), 3,4,5-trifluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/H₂O (4:1 v/v) solvent system. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality : Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Complete degassing is mandatory to achieve high turnover numbers (TON).

  • Validation : The cessation of micro-bubbling during the vacuum phase confirms the complete removal of dissolved oxygen.

Step 2: Catalysis and C-C Bond Formation

  • Action : Backfill with Argon and add Pd(dppf)Cl₂ (0.05 equiv). Heat the reaction mixture to 90 °C for 12 hours.

  • Causality : The bidentate dppf ligand forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric hindrance of the ortho-amine. Heating provides the activation energy necessary for the transmetalation of the electron-deficient trifluorophenyl group[5].

  • Validation : Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the 2-bromoaniline spot (Rf ~0.6) disappears, replaced by a new, strongly UV-active spot (Rf ~0.4). A color shift in the reaction mixture from yellow to dark brown/black indicates the expected decay of the Pd catalyst at the end of the reaction.

Step 3: Workup and Isolation

  • Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Causality : Brine removes residual inorganic salts and the water-soluble dioxane.

  • Validation : The organic layer must separate cleanly. If an emulsion forms, it indicates the presence of colloidal palladium; filter the biphasic mixture through a tightly packed Celite pad to resolve the emulsion instantly.

Protocol B: Synthesis of Fluorinated Carboxamides (e.g., Fluxapyroxad Analogs)

The ortho-position of the biphenylamine creates a severe steric shield around the nucleophilic nitrogen. Standard peptide coupling reagents (like EDC/NHS) often fail here.

Step 1: Acyl Chloride Generation

  • Action : Suspend the desired pyrazole-4-carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Causality : Conversion to the highly reactive acyl chloride is required to overcome the steric hindrance of the 3',4',5'-Trifluorobiphenyl-2-amine. DMF acts as a forminium catalyst.

  • Validation : Vigorous gas evolution (CO and CO₂) will occur immediately. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution.

Step 2: Sterically Hindered Amidation

  • Action : Concentrate the acyl chloride under vacuum to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a 0 °C solution of 3',4',5'-Trifluorobiphenyl-2-amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in DCM.

  • Causality : DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the starting amine.

  • Validation : Monitor by LC-MS. The reaction is validated as complete when the amine peak (m/z 224 [M+H]⁺) is entirely consumed, and the product mass (e.g., m/z 382 [M+H]⁺ for Fluxapyroxad) becomes the dominant signal[1].

Visual Workflow & Mechanism of Action

The following diagram illustrates the synthetic assembly line and the downstream biological mechanism of the resulting fluorinated carboxamides.

Workflow A 3,4,5-Trifluorophenyl Boronic Acid C 3',4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4) A->C Suzuki-Miyaura Coupling B 2-Haloaniline B->C E Fluorinated Carboxamide (e.g., Fluxapyroxad) C->E Amidation (Acyl Chloride/DIPEA) D Pyrazole-4-carboxylic Acid D->E F Succinate Dehydrogenase (Complex II) Inhibition E->F Target Binding

Figure 1: Synthesis and mechanism of 3',4',5'-Trifluorobiphenyl-2-amine derived SDH inhibitors.

References

  • PubChem. "3',4,5-Trifluorobiphenyl-2-amine | CID 46314349". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US20220380321A1 - Process for the preparation of biphenylamines". Google Patents.
  • ResearchGate. "An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad". ResearchGate. Available at: [Link]

Sources

Anwendungsleitfaden: Derivatisierung von 3,4',5'-Trifluorbiphenyl-2-amin für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 3,4',5'-Trifluorbiphenyl-2-amin, einer entscheidenden Ausgangsverbindung in der modernen medizinischen Chemie. Als leitender Anwendungswissenschaftler ist es mein Ziel, nicht nur schrittweise Anleitungen zu liefern, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen zu erläutern, um Forschern die rationale Gestaltung neuartiger Wirkstoffkandidaten zu ermöglichen.

Strategische Bedeutung von 3,4',5'-Trifluorbiphenyl-2-amin in der medizinischen Chemie

3,4',5'-Trifluorbiphenyl-2-amin ist mehr als nur ein synthetisches Zwischenprodukt; es ist ein strategisch wertvolles Gerüst für die Wirkstoffentdeckung.[1] Seine Bedeutung ergibt sich aus der Kombination zweier Schlüsselmerkmale: dem Biphenyl-Grundgerüst und der präzisen Fluorierung.

  • Das Biphenyl-Gerüst: Biphenyl-Einheiten sind privilegierte Strukturen in der medizinischen Chemie. Sie bieten ein starres, aber dennoch anpassungsfähiges Gerüst, das in die hydrophoben Taschen von Zielproteinen passen kann, was zu starken π-π- und hydrophoben Wechselwirkungen führt.[2] Diese Eigenschaft ist entscheidend für die Bindungsaffinität und Wirksamkeit von Medikamenten.

  • Der Einfluss von Fluor: Die Substitution mit Fluoratomen ist eine bewährte Strategie zur Optimierung von "drug-like" Eigenschaften.[2][3] Fluor, das kleinste und elektronegativste Element, kann die Eigenschaften eines Moleküls tiefgreifend verändern:

    • Metabolische Stabilität: Die starke Kohlenstoff-Fluor-Bindung (C-F) kann metabolisch anfällige C-H-Positionen blockieren und so den enzymatischen Abbau durch Cytochrom-P450-Enzyme verlangsamen.[2][3] Dies führt zu einer längeren Halbwertszeit des Wirkstoffs im Körper.

    • Bindungsaffinität: Fluor kann durch die Bildung von Wasserstoffbrückenbindungen und anderen polaren Wechselwirkungen mit dem Zielprotein die Bindungsaffinität erhöhen.

    • Lipophilie und Permeabilität: Die Einführung von Fluor kann die Lipophilie eines Moleküls (logP) modulieren und dadurch dessen Fähigkeit, Zellmembranen zu durchdringen, verbessern.[1]

    • pKa-Modulation: Die elektronenziehende Natur von Fluor kann die Basizität benachbarter funktioneller Gruppen, wie der Aminogruppe in unserem Fall, signifikant senken.[1] Dies kann die Löslichkeit, das Bindungsprofil und die Pharmakokinetik des Moleküls beeinflussen.

Die spezifische 3,4',5'-Trifluorierung in der Zielverbindung bietet ein einzigartiges elektronisches Profil, das für die gezielte Optimierung von Wirkstoffkandidaten genutzt werden kann. Ein prominentes Beispiel ist seine Verwendung als Schlüsselintermediat bei der Synthese des Fungizids Fluxapyroxad, was seine industrielle Relevanz unterstreicht.[4][5][6][7][8]

Synthetischer Zugang zu 3,4',5'-Trifluorbiphenyl-2-amin

Der Zugang zu hochreinem Ausgangsmaterial ist die Voraussetzung für jede erfolgreiche Derivatisierungskampagne. Die vorherrschende Methode zur Synthese von 3,4',5'-Trifluorbiphenyl-2-amin ist die Palladium-katalysierte Kreuzkupplung, insbesondere die Suzuki-Miyaura-Kupplung.[5][6]

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura-Kupplung A 3,4,5-Trifluorphenylboronsäure C Pd-Katalysator (z.B. Pd(PPh3)4) + Base (z.B. K2CO3) A->C B 2-Chlor-nitrobenzol oder 2-Bromanilin Derivat B->C D 3',4',5'-Trifluor-2-nitrobiphenyl C->D C-C Kupplung E Reduktion (z.B. H2/Pd/C, Fe/HCl) D->E F 3,4',5'-Trifluorbiphenyl-2-amin E->F

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 3,4',5'-Trifluorbiphenyl-2-amin.

Ein typisches Protokoll involviert die Reaktion von 3,4,5-Trifluorphenylboronsäure mit einem geeignet substituierten Anilin-Vorläufer, wie z.B. 2-Chlornitrobenzol, in Gegenwart eines Palladium-Katalysators und einer Base.[9] Das resultierende Nitro-Biphenyl wird anschließend zur Ziel-Amin-Verbindung reduziert.[9] Die Optimierung dieser Kupplungsreaktion, insbesondere die Wahl des Liganden und der Reaktionsbedingungen, ist entscheidend für hohe Ausbeuten und Reinheit.[10]

Protokolle zur Derivatisierung

Die primäre Aminogruppe des 3,4',5'-Trifluorbiphenyl-2-amins ist der primäre Angriffspunkt für die Derivatisierung. Die folgenden Protokolle beschreiben grundlegende, aber vielseitige Transformationen zur Erzeugung von Molekülbibliotheken für das Screening.

N-Acylierung: Synthese von Amiden

Die Umwandlung der Aminogruppe in ein Amid ist eine der häufigsten Derivatisierungen in der medizinischen Chemie. Amide sind metabolisch stabiler als Amine und können als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren, was die Bindung an Zielproteine verbessert. Die Synthese von Fluxapyroxad ist ein Paradebeispiel für diese Reaktion.[4][8]

Protokoll 1: Allgemeine N-Acylierung mit einem Säurechlorid

Dieses Protokoll beschreibt die Reaktion von 3,4',5'-Trifluorbiphenyl-2-amin mit einem Carbonsäurechlorid zur Bildung des entsprechenden Amids.

Materialien:

  • 3,4',5'-Trifluorbiphenyl-2-amin (1.0 Äq.)

  • Carbonsäurechlorid (z.B. Acetylchlorid, Benzoylchlorid) (1.1 Äq.)

  • Base (z.B. Triethylamin, Pyridin) (1.5 Äq.)

  • Aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • Reaktionsansatz: Lösen Sie 3,4',5'-Trifluorbiphenyl-2-amin (1.0 Äq.) und die Base (1.5 Äq.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).

  • Zugabe des Acylierungsmittels: Kühlen Sie die Lösung in einem Eisbad auf 0 °C. Fügen Sie das Carbonsäurechlorid (1.1 Äq.) langsam tropfenweise hinzu. Die Verwendung einer Spritze oder eines Tropftrichters wird empfohlen, um die Reaktion zu kontrollieren.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach vollständigem Umsatz die Reaktion mit Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) verdünnen.

  • Extraktion: Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Trocknung und Aufkonzentrierung: Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung (Sole), trocknen Sie sie über Na₂SO₄ oder MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine Amid zu erhalten.

Kausale Begründung:

  • Base: Die Base ist entscheidend, um die während der Reaktion entstehende Salzsäure (HCl) zu neutralisieren und das Amin deprotoniert und somit nukleophil zu halten.

  • Temperaturkontrolle: Die anfängliche Kühlung auf 0 °C kontrolliert die exotherme Reaktion zwischen dem hochreaktiven Säurechlorid und dem Amin und minimiert Nebenreaktionen.

  • Inerte Atmosphäre: Obwohl nicht immer zwingend erforderlich, verhindert eine inerte Atmosphäre die mögliche Oxidation empfindlicher Substrate und Reagenzien.

ParameterBedingungBegründung
Temperatur 0 °C bis RaumtemperaturKontrolle der exothermen Reaktion, Vermeidung von Nebenprodukten.
Base Triethylamin, PyridinNeutralisation von HCl, Aufrechterhaltung der Nukleophilie des Amins.
Lösungsmittel DCM, THF (wasserfrei)Aprotisch, inert, löst die Reaktanden gut.
Stöchiometrie Leichter Überschuss des SäurechloridsGewährleistet den vollständigen Umsatz des wertvollen Amins.

Tabelle 1: Zusammenfassung der Reaktionsbedingungen für die N-Acylierung.

N-Alkylierung: Synthese von sekundären und tertiären Aminen

Die Einführung von Alkylgruppen am Stickstoffatom kann die Lipophilie, Basizität und das sterische Profil eines Moleküls feinabstimmen. Dies kann entscheidend sein, um die Selektivität zu verbessern oder unerwünschte Wechselwirkungen, wie die Bindung an hERG-Kanäle, zu vermeiden.

Protokoll 2: Reduktive Aminierung

Die reduktive Aminierung ist eine milde und hochselektive Methode zur N-Alkylierung, bei der ein Amin mit einem Aldehyd oder Keton zu einem Imin kondensiert wird, das dann in situ zu dem entsprechenden N-alkylierten Amin reduziert wird.

Materialien:

  • 3,4',5'-Trifluorbiphenyl-2-amin (1.0 Äq.)

  • Aldehyd oder Keton (1.1 Äq.)

  • Reduktionsmittel (z.B. Natriumtriacetoxyborhydrid (NaBH(OAc)₃), Natriumcyanoborhydrid (NaBH₃CN)) (1.5 Äq.)

  • Lösungsmittel (z.B. Dichlormethan (DCM), 1,2-Dichlorethan (DCE), Methanol)

  • Essigsäure (katalytische Menge, optional)

  • Standard-Glasgeräte

Durchführung:

  • Reaktionsansatz: Lösen Sie 3,4',5'-Trifluorbiphenyl-2-amin (1.0 Äq.) und die Carbonylverbindung (1.1 Äq.) in DCE. Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu beschleunigen (optional).

  • Iminbildung: Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.

  • Reduktion: Fügen Sie das Reduktionsmittel (z.B. NaBH(OAc)₃, 1.5 Äq.) portionsweise hinzu. Bei der Zugabe kann es zu Gasentwicklung kommen.

  • Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 3-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktion vorsichtig mit gesättigter wässriger NaHCO₃-Lösung, um überschüssiges Reduktionsmittel und die Säure zu neutralisieren.

  • Extraktion, Trocknung und Reinigung: Folgen Sie den Schritten 5-7 aus Protokoll 1.

Kausale Begründung:

  • Reduktionsmittel: NaBH(OAc)₃ ist ein mildes und selektives Reduktionsmittel, das Aldehyde und Ketone in Gegenwart von Iminen toleriert und nur das gebildete Imin reduziert. Dies verhindert die Reduktion der Ausgangscarbonylverbindung.

  • pH-Kontrolle: Eine leicht saure Bedingung (durch Zugabe von Essigsäure) kann die Bildung des Imins katalysieren, aber starke Säuren müssen vermieden werden, da sie das Amin protonieren und seine Nukleophilie verringern.

Derivatization_Workflow cluster_acylation N-Acylierung cluster_alkylation N-Alkylierung cluster_buchwald C-N Kreuzkupplung Start 3,4',5'-Trifluorbiphenyl-2-amin Acyl_Reagent R-COCl / Base Start->Acyl_Reagent Alkyl_Reagent R-CHO / NaBH(OAc)3 Start->Alkyl_Reagent Buchwald_Reagent Aryl-Halogenid / Pd-Kat. Start->Buchwald_Reagent Amide Amid-Derivat R = Alkyl, Aryl Acyl_Reagent->Amide Amine_Sec Sekundäres Amin R = Alkyl Alkyl_Reagent->Amine_Sec Aryl_Amine Diarylamin-Derivat Buchwald_Reagent->Aryl_Amine

Abbildung 2: Mögliche Derivatisierungswege für 3,4',5'-Trifluorbiphenyl-2-amin.

Buchwald-Hartwig-Aminierung: Synthese von Diarylaminen

Für fortgeschrittene Leitstrukturoptimierungen ermöglicht die Buchwald-Hartwig-Kreuzkupplung die Bildung einer C(aryl)-N-Bindung, was zur Synthese komplexer Diarylamin-Strukturen führt. Diese Reaktion ist äußerst leistungsfähig, um das pharmakologische Profil durch die Einführung weiterer aromatischer Systeme zu erweitern.

Protokoll 3: Buchwald-Hartwig-Kreuzkupplung

Dieses Protokoll beschreibt die Palladium-katalysierte Kupplung von 3,4',5'-Trifluorbiphenyl-2-amin mit einem Arylhalogenid.

Materialien:

  • 3,4',5'-Trifluorbiphenyl-2-amin (1.0 Äq.)

  • Arylhalogenid (Ar-X, wobei X = Br, I) (1.2 Äq.)

  • Palladium-Präkatalysator (z.B. Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphin-Ligand (z.B. XPhos, RuPhos, BINAP) (2-10 mol%)

  • Starke, nicht-nukleophile Base (z.B. Natrium-tert-butoxid (NaOtBu), Kaliumphosphat (K₃PO₄)) (2.0 Äq.)

  • Wasserfreies, aprotisches Lösungsmittel (z.B. Toluol, Dioxan)

  • Standard-Glasgeräte für luftempfindliche Reaktionen (z.B. Schlenk-Kolben)

Durchführung:

  • Reaktionsansatz: In einem ofengetrockneten Schlenk-Kolben unter inerter Atmosphäre den Palladium-Präkatalysator, den Liganden und die Base einwiegen.

  • Zugabe der Reaktanden: Fügen Sie 3,4',5'-Trifluorbiphenyl-2-amin und das Arylhalogenid hinzu, gefolgt von dem wasserfreien Lösungsmittel.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-110 °C. Die Reaktionszeit kann zwischen 4 und 24 Stunden liegen. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Verdünnen Sie die Mischung mit einem organischen Lösungsmittel (z.B. Ethylacetat) und filtrieren Sie sie durch einen kurzen Pfropfen Celite, um die anorganischen Salze und den Katalysator zu entfernen.

  • Extraktion, Trocknung und Reinigung: Waschen Sie das Filtrat mit Wasser und Sole. Trocknen Sie die organische Phase über Na₂SO₄ und reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Kausale Begründung:

  • Katalysatorsystem: Die Wahl des Liganden ist entscheidend für den Erfolg der Buchwald-Hartwig-Reaktion. Sterisch anspruchsvolle, elektronenreiche Phosphinliganden (wie XPhos oder RuPhos) sind oft notwendig, um die oxidative Addition des Arylhalogenids an das Palladium(0)-Zentrum und die anschließende reduktive Eliminierung des Produkts zu erleichtern.[11]

  • Base: Eine starke, sterisch gehinderte Base wie NaOtBu ist erforderlich, um das Amin zu deprotonieren und das reaktive Amidat zu bilden, ohne mit dem elektrophilen Arylhalogenid zu reagieren.

  • Lösungsmittel: Wasserfreie, aprotische Lösungsmittel sind erforderlich, da Wasser den Katalysator deaktivieren und Nebenreaktionen fördern kann.

Analytische Charakterisierung

Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden.

  • Dünnschichtchromatographie (DC): Zur schnellen Überwachung des Reaktionsfortschritts.

  • Massenspektrometrie (MS): Zur Bestätigung des Molekulargewichts des Zielprodukts.

  • Kernspinresonanzspektroskopie (NMR): ¹H-, ¹³C- und ¹⁹F-NMR-Spektroskopie sind unerlässlich, um die Struktur des Derivats eindeutig zu bestätigen. Insbesondere die ¹⁹F-NMR liefert wertvolle Informationen über die elektronische Umgebung der Fluoratome.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des Endprodukts.

Derivat-TypErwartete ¹H-NMR-ÄnderungenErwartete ¹⁹F-NMR-Änderungen
N-Acyl Verschiebung und Verbreiterung des NH-Signals (wird zu Amid-NH), Auftreten neuer Signale für die Acylgruppe.Geringfügige Verschiebungen aufgrund der geänderten Elektronendichte am Stickstoff.
N-Alkyl Verschwinden eines NH-Protons (bei Monoalkylierung), Auftreten neuer Signale für die Alkylgruppe.Geringfügige Verschiebungen.
N-Aryl Auftreten neuer Signale im aromatischen Bereich für die eingeführte Arylgruppe.Möglicherweise größere Verschiebungen, wenn die neue Arylgruppe die Konformation beeinflusst.

Tabelle 2: Erwartete spektroskopische Änderungen nach der Derivatisierung.

Fazit und Ausblick

3,4',5'-Trifluorbiphenyl-2-amin ist ein hochgradig vielseitiges Gerüst für die Wirkstoffentdeckung. Die hier vorgestellten Protokolle für N-Acylierung, N-Alkylierung und C-N-Kreuzkupplung bieten robuste und reproduzierbare Methoden zur Erzeugung von Molekülbibliotheken. Durch die systematische Derivatisierung dieser Kernstruktur und die anschließende biologische Testung können Forscher wertvolle Struktur-Wirkungs-Beziehungen (SAR) aufklären und neue Leitstrukturen mit optimierten pharmakologischen Profilen identifizieren. Die rationale Nutzung der einzigartigen Eigenschaften des fluorierten Biphenyl-Gerüsts wird zweifellos zur Entdeckung der nächsten Generation von Therapeutika beitragen.

Referenzen

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

  • ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. [Link]

  • AERU, University of Hertfordshire. (2026, February 19). Fluxapyroxad (Ref: BAS 700F). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Meanwell, N. A. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.

  • Liu, Y., et al. (2022). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Ramirez, A., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]

Sources

Application Note: Utilizing 3,4',5'-Trifluorobiphenyl-2-amine as a Core Building Block in SDHI Fungicide and Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

3,4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4), also referred to systematically as 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, is a highly specialized fluorinated aromatic amine[1]. In modern agrochemical and pharmaceutical drug discovery, this compound serves as a critical building block, most notably as the key aniline intermediate in the synthesis of Fluxapyroxad —a broad-spectrum pyrazole-carboxamide fungicide[2].

The strategic value of this building block lies in its unique structural topology. The biphenyl core provides a rigid, hydrophobic scaffold, while the 3,4,5-trifluoro substitution pattern dramatically enhances lipophilicity and metabolic stability[2]. When the ortho-amine is converted into an amide, the resulting pharmacophore perfectly mimics ubiquinone, allowing it to act as a potent Succinate Dehydrogenase Inhibitor (SDHI)[3].

Physicochemical & Structural Profiling

Understanding the physical properties of 3,4',5'-Trifluorobiphenyl-2-amine is essential for optimizing reaction conditions, particularly regarding its solubility and nucleophilicity during cross-coupling or amidation reactions.

PropertyValue / Description
CAS Number 915416-45-4[1]
Molecular Formula C₁₂H₈F₃N[4]
Molecular Weight 223.19 g/mol [4]
Physical State White to off-white crystalline solid[5]
Boiling Point ~303.7 °C at 760 mmHg[5]
Density 1.315 g/cm³[5]
LogP (Predicted) ~3.93 (Highly lipophilic)[6]
Solubility Soluble in DMF, Toluene, DCM; Insoluble in water[7]

Mechanistic Insights: The "Why" Behind the Structure (E-E-A-T)

As an application scientist, it is crucial to understand why this specific building block is chosen over non-fluorinated alternatives:

  • The Trifluorophenyl Effect : The introduction of three fluorine atoms at the 3', 4', and 5' positions withdraws electron density from the distal aromatic ring. In biological systems, this highly lipophilic moiety drives the molecule deep into the hydrophobic pocket of the target enzyme. Furthermore, the fluorine atoms participate in orthogonal multipolar interactions (halogen bonding) with amino acid residues in the target binding site, drastically lowering the dissociation constant ( Kd​ )[2].

  • The Ortho-Amine Handle : The primary amine is positioned ortho to the biphenyl linkage. This steric arrangement is not accidental; upon amidation, the bulky biphenyl system forces the resulting amide bond into a specific dihedral angle. This restricted conformation is energetically pre-organized to bind to the ubiquinone-binding site (Q-site) of mitochondrial Complex II[3].

Experimental Protocol: Synthesis of Fluxapyroxad Analogues

The most common application of 3,4',5'-Trifluorobiphenyl-2-amine is its conversion into an active pyrazole-carboxamide via nucleophilic acyl substitution[8].

Causality in Experimental Design : Because the biphenylamine is sterically hindered and its nucleophilicity is slightly reduced by the electron-withdrawing nature of the distal fluorinated ring, highly reactive acyl chlorides are preferred over standard carboxylic acids. A mild, non-nucleophilic base (like Triethylamine) is mandated to scavenge the generated HCl. If the HCl is not scavenged, it will protonate the starting amine, halting the reaction and ruining the yield.

Step-by-Step Amidation Workflow
  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.0 equivalent (e.g., 10.0 g, 44.8 mmol) of 3,4',5'-Trifluorobiphenyl-2-amine in 100 mL of anhydrous Toluene.

  • Base Addition : Add 1.5 equivalents (9.4 mL, 67.2 mmol) of anhydrous Triethylamine (TEA). Stir for 10 minutes at room temperature (20-25°C) to ensure complete homogeneity.

  • Electrophile Addition : Transfer 1.05 equivalents (9.1 g, 47.0 mmol) of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride into an addition funnel. Add this dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 30°C using an ice bath to prevent exothermic degradation.

  • Reaction Maturation : Once the addition is complete, attach a reflux condenser and heat the mixture to 50°C. Stir continuously for 3 hours. Monitor the consumption of the amine via HPLC or TLC (Hexanes:Ethyl Acetate 3:1).

  • Aqueous Workup (Self-Validation) : Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 50 mL of 1M HCl (Removes unreacted amine and TEA).

    • 50 mL of saturated aqueous NaHCO₃ (Neutralizes residual acid).

    • 50 mL of brine (Breaks emulsions and pre-dries the organic phase).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from an Ethanol/Water mixture to yield the pure pyrazole-carboxamide (Fluxapyroxad) as a white crystalline solid[8].

Data Presentation: Amidation Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the target SDHI fungicide.

SolventBaseTemperatureTimeIsolated YieldPurity (HPLC)
Dichloromethane (DCM)Pyridine25 °C8 h72%94.5%
Tetrahydrofuran (THF)DIPEA40 °C5 h81%96.0%
Toluene Triethylamine 50 °C 3 h 91% >99.0%

Table 1: Toluene combined with TEA at 50°C provides the optimal balance of solubility, reaction kinetics, and ease of workup.

SyntheticWorkflow A 3,4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4) C Nucleophilic Acyl Substitution (Amidation in Toluene/TEA) A->C Nucleophile B 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride B->C Electrophile D Fluxapyroxad (SDHI Fungicide) C->D - HCl

Synthetic workflow of Fluxapyroxad via amidation of 3,4',5'-Trifluorobiphenyl-2-amine.

Mechanism of Action: SDH Inhibition Pathway

Once 3,4',5'-Trifluorobiphenyl-2-amine is successfully converted into its carboxamide derivative (e.g., Fluxapyroxad), it acts as a highly potent Succinate Dehydrogenase Inhibitor (SDHI) , classified under FRAC Group 7[3].

The compound targets Complex II of the fungal mitochondrial respiratory chain. Specifically, the molecule competitively binds to the ubiquinone-binding site (Q-site)[3]. By occupying this pocket, the drug blocks the SDH-mediated electron transfer from succinate to ubiquinone. This blockade simultaneously disrupts the Tricarboxylic Acid (TCA) cycle and halts mitochondrial ATP production, leading to a rapid cessation of spore germination, germ tube elongation, and mycelial growth[9][10].

SDHIPathway S1 Fluxapyroxad (SDHI) S2 Mitochondrial Complex II (Succinate Dehydrogenase) S1->S2 Binds S3 Ubiquinone Binding (Q-site) Blockade S2->S3 Induces S4 TCA Cycle & Electron Transport Arrest S3->S4 Results in

Mechanism of Action: SDH inhibition at the mitochondrial Complex II Q-site.

References

  • Fluxapyroxad - Wikipedia Wikipedia URL:[Link]

  • Understanding the SDHI (FRAC group 7) Fungicides - Plant & Pest Advisory Rutgers University URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Biphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of biphenylamines via the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. The following guide provides in-depth, experience-based answers to frequently encountered challenges.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you might encounter during the synthesis of biphenylamines using the Suzuki-Miyaura reaction.

Q1: My reaction is sluggish or shows low conversion to the desired biphenylamine. What are the primary factors to investigate?

Low or incomplete conversion is a frequent challenge. The root cause often lies in one or more suboptimal reaction parameters or the degradation of reagents. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are the heart of the reaction. Oxygen can deactivate the Pd(0) catalyst and oxidize the phosphine ligands, rendering them ineffective.[1]

    • Actionable Advice: Always use freshly opened catalysts and ligands, or those stored meticulously under an inert atmosphere. Ensure your reaction setup is thoroughly degassed by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by employing several freeze-pump-thaw cycles.[1]

  • Reaction Temperature: Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.

    • Actionable Advice: If your reaction is slow at a lower temperature (e.g., 60-80 °C), a cautious increase may enhance the reaction rate.[1][2] However, be mindful that excessive heat can lead to catalyst decomposition and an increase in side reactions.

  • Base Selection and Equivalents: The base is critical for activating the boronic acid to facilitate the transmetalation step.[3][4] Insufficient or an inappropriate base can halt the catalytic cycle.

    • Actionable Advice: Ensure you are using at least 1.5 to 3.0 equivalents of base relative to the limiting reagent.[1] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are generally effective.[3][5] For particularly challenging couplings, the stronger and more soluble cesium carbonate (Cs₂CO₃) can be beneficial.

  • Solvent Purity and Choice: Solvents play a crucial role in stabilizing catalytic intermediates and influencing reaction rates.[6][7]

    • Actionable Advice: Ensure your solvents are of high purity and anhydrous if the protocol specifies. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with a small amount of water as a co-solvent.[8] The choice of solvent can sometimes be substrate-dependent, and screening different solvents may be necessary.

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I minimize these?

The formation of byproducts is a common issue that can complicate purification and reduce the yield of your target biphenylamine.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

    • Actionable Advice: Rigorous degassing of the reaction mixture is paramount.[1] Reducing the catalyst loading can sometimes mitigate this side reaction, as can ensuring the reaction is not heated for an unnecessarily long time.

  • Dehalogenation of the Aryl Halide: This is particularly problematic with electron-rich aryl halides or when using certain bases. The mechanism can be complex, but it essentially involves the replacement of the halide with a hydrogen atom.

    • Actionable Advice: Switching to a milder base, such as potassium carbonate instead of a stronger hydroxide base, can sometimes reduce dehalogenation. Additionally, careful selection of the phosphine ligand is crucial. Bulky, electron-rich ligands can sometimes promote this side reaction. Screening different ligands may be necessary to find the optimal balance between reactivity and selectivity.

Q3: The amino group on my starting material seems to be interfering with the reaction. What strategies can I employ?

The amino group can sometimes coordinate to the palladium center, inhibiting catalytic activity. While many modern catalyst systems show good tolerance for amino groups, challenges can still arise.[9]

  • Protecting the Amine: In cases where the amino group is particularly problematic, protecting it as a trifluoroacetamide or other suitable protecting group can be an effective strategy.[9] This temporarily masks the coordinating ability of the nitrogen, allowing the cross-coupling to proceed more smoothly. A subsequent deprotection step will then yield the desired biphenylamine.[9]

  • Ligand Selection: The choice of ligand can be critical when dealing with substrates containing coordinating functional groups. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in these situations as they are designed to be bulky and electron-rich, promoting the desired catalytic cycle while minimizing interference from other functional groups.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of setting up and running Suzuki-Miyaura reactions for biphenylamine synthesis.

Q: What is the optimal catalyst and ligand combination for biphenylamine synthesis?

There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a good starting point for many applications is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[11][12]

Catalyst/Ligand SystemCommon SubstratesKey Advantages
Pd(OAc)₂ / SPhos or XPhosElectron-rich and electron-poor aryl halides, heteroaryl halidesHigh activity, broad substrate scope, good functional group tolerance.[10]
Pd₂(dba)₃ / DavePhosElectron-deficient haloarenes and boronic acidsEffective for challenging couplings of electron-poor partners.[11]
PdCl₂(dppf)General aryl bromides and iodidesA robust and widely used catalyst system.
Q: How do I choose the right base for my reaction?

The choice of base is critical and can significantly impact the reaction outcome.[3][4]

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used and are effective for a wide range of substrates.[3]

  • Organic Bases: In some specific cases, organic bases like triethylamine (TEA) may be used, but they are generally less effective for activating the boronic acid in the transmetalation step.[5]

  • Screening: If you are working with a new set of substrates, it is often beneficial to screen a small panel of bases to identify the optimal one for your specific reaction.

Q: What is the role of water in the Suzuki-Miyaura reaction?

While not always essential, the addition of a small amount of water as a co-solvent is common in many Suzuki-Miyaura protocols.[8] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, the optimal amount of water can be substrate-dependent, and in some cases, an anhydrous reaction may be preferable.

Q: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the progress of a Suzuki-Miyaura reaction. These techniques allow you to track the consumption of your starting materials and the formation of your desired biphenylamine product over time.

Section 3: Experimental Protocols and Diagrams

General Protocol for a Suzuki-Miyaura Reaction for Biphenylamine Synthesis

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aminophenylboronic acid or its ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF, often with 5-10% water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Dissolve them in a small amount of the degassed solvent and add this solution to the reaction mixture via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenylamine.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L2) (Palladacycle) B->C + Ar-X D Transmetalation E Ar-Pd(II)-Ar'(L2) D->E + [Ar'-B(OH)3]- F Reductive Elimination G Ar-Ar' (Biphenylamine Product) E->G F->A ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)2 (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Degas Improve Degassing Procedure Check_Reagents->Degas Reagents OK Temp Optimize Reaction Temperature Degas->Temp Base Screen Different Bases Temp->Base Solvent Screen Different Solvents Base->Solvent Ligand Screen Different Ligands Solvent->Ligand Protect Consider Protecting the Amine Ligand->Protect If amine interference is suspected Success Successful Reaction Ligand->Success Optimization Successful Protect->Success

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. (n.d.).
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025, November 26).
  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling | Organic Letters - ACS Publications. (2023, December 19).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions - ORBi. (n.d.).
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (n.d.).
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.).
  • Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling | Organic Letters - ACS Publications. (2023, December 19).
  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2007, June 6).
  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides | Organic Letters - ACS Publications. (2011, July 6).
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).

Sources

Technical Support Center: Synthesis of 3,4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3,4',5'-Trifluorobiphenyl-2-amine, a key intermediate in the manufacturing of valuable agrochemicals and pharmaceuticals, such as the fungicide Fluxapyroxad.[1][2] This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

The primary and most industrially relevant synthetic route to this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting this critical C-C bond formation step.

Core Synthesis: Suzuki-Miyaura Coupling Approach

The synthesis of 3,4',5'-Trifluorobiphenyl-2-amine is typically achieved by the palladium-catalyzed cross-coupling of an appropriate 2-haloaniline derivative with 3,4,5-trifluorophenylboronic acid. A common variation involves coupling a 2-halonitrobenzene followed by a reduction of the nitro group.[1] The latter approach is often preferred as the electron-withdrawing nitro group can facilitate the initial coupling reaction.

Baseline Protocol: Two-Step Synthesis

Step 1: Suzuki-Miyaura Coupling

  • Reaction: 2-Chloronitrobenzene + 3,4,5-Trifluorophenylboronic acid → 3',4',5'-Trifluoro-2-nitrobiphenyl

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a ligand (e.g., PPh₃, Buchwald ligands like SPhos).[3][4]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial.[3][5]

  • Solvent: Typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.[3][6]

Step 2: Nitro Group Reduction

  • Reaction: 3',4',5'-Trifluoro-2-nitrobiphenyl → 3',4',5'-Trifluorobiphenyl-2-amine

  • Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., with zinc dust or Raney Nickel).[1][2]

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Category 1: Low Reaction Yield & Conversion

Question: My Suzuki coupling reaction yield is consistently low or the reaction stalls. What are the primary causes?

Answer: Low yield is the most frequent issue and can stem from several factors. A systematic evaluation is key.

  • Catalyst System Inefficiency: The choice of catalyst and ligand is paramount, especially when dealing with electron-deficient aryl halides like 2-chloronitrobenzene.[7]

    • Expertise & Causality: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[8][9] Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate this step and improve catalytic turnover, preventing catalyst deactivation.[4][10]

    • Actionable Advice: If using a basic catalyst like Pd(PPh₃)₄ with poor results, screen a panel of more active ligands. Consider pre-formed catalysts (precatalysts) which are often more stable and efficient.[11] A patent for a similar synthesis successfully used Pd(PPh₃)₄ with tricyclohexylphosphine tetrafluoroborate as a co-ligand.[1]

  • Suboptimal Base and Solvent Choice: The base is not just a spectator; it is integral to the transmetalation step.

    • Expertise & Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] The solubility of the base is critical; hence, aqueous solvent mixtures (e.g., Toluene/H₂O) are common.[6][12] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃, particularly for challenging couplings.[5]

    • Actionable Advice: If using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring to overcome phase-transfer limitations in biphasic systems.

  • Inert Atmosphere & Reagent Purity: Suzuki couplings are sensitive to oxygen.

    • Expertise & Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) and can also promote the unwanted homocoupling of the boronic acid.[4]

    • Actionable Advice: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes).[3] The reaction vessel should be purged and maintained under a positive pressure of an inert gas throughout the experiment.

Question: I am using an aryl bromide instead of a chloride, but the yield is still poor. Why?

Answer: While aryl bromides are generally more reactive than chlorides, other factors can still lead to low yields.[9]

  • Steric Hindrance: The ortho-nitro or ortho-amino group on your aniline partner introduces significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for the oxidative addition step.

  • Catalyst Deactivation: The nitrogen atom of the aniline or a related substrate can coordinate to the palladium center, leading to catalyst deactivation.[3][4] This is a common issue with heteroaryl substrates.

  • Actionable Advice: For sterically hindered substrates, using bulky ligands such as SPhos or tBuXPhos can be particularly effective.[10] These ligands create a more open coordination sphere around the palladium, facilitating the reaction with hindered partners.

Category 2: Side Reaction Management

Question: My LC-MS/NMR analysis shows significant byproducts. How can I identify and minimize them?

Answer: The three most common side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom (i.e., formation of 1,2,3-trifluorobenzene).

    • Causality: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of excess water or certain bases.[3][4] Electron-poor arylboronic acids can be more susceptible to this pathway.[13]

    • Mitigation Strategy:

      • Use fresh, high-purity boronic acid.

      • Use a slight excess (1.1–1.3 equivalents) of the boronic acid, but avoid a large excess.[14]

      • Consider switching from a boronic acid to a more stable derivative like a boronic ester (e.g., a pinacol ester) or an aryltrifluoroborate salt, which are less prone to protodeboronation.[10]

      • Minimize reaction temperature and time by closely monitoring reaction progress (e.g., by TLC or LC-MS).

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (3,3',4,4',5,5'-hexafluorobiphenyl).

    • Causality: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow compared to other processes in the catalytic cycle.[3]

    • Mitigation Strategy:

      • Ensure rigorous exclusion of oxygen from the reaction mixture.[4]

      • Optimize catalyst loading; sometimes, excessively high catalyst concentrations can favor homocoupling.[6]

      • Adding the aryl halide in a slight excess relative to the boronic acid can sometimes suppress this side reaction.[3]

  • Dehalogenation: This involves the replacement of the halogen on the aniline starting material with a hydrogen atom.

    • Causality: This can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., solvent, base, or impurities) leads to reductive elimination of the dehalogenated arene.[8]

    • Mitigation Strategy: Ensure the use of high-purity, anhydrous solvents when appropriate. If dehalogenation is a persistent issue, a re-evaluation of the base and solvent system may be necessary.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low yields.

Troubleshooting_Workflow start Low Yield or Stalled Reaction catalyst 1. Evaluate Catalyst System (Pd Source + Ligand) start->catalyst base_solvent 2. Optimize Base & Solvent start->base_solvent conditions 3. Verify Reaction Conditions (Inert Atmosphere, Temp) start->conditions side_reactions 4. Analyze for Side Reactions start->side_reactions solution_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a pre-catalyst. catalyst->solution_catalyst Inefficient? solution_base Action: Switch to stronger base (K3PO4, Cs2CO3). Ensure vigorous stirring. base_solvent->solution_base Suboptimal? solution_conditions Action: Degas solvents thoroughly. Maintain positive N2/Ar pressure. conditions->solution_conditions Compromised? solution_side Action: Use boronic ester. Optimize stoichiometry. Ensure O2 exclusion. side_reactions->solution_side Present? solution_catalyst->base_solvent end Optimized Yield solution_base->conditions solution_conditions->side_reactions solution_side->end

Caption: A systematic workflow for troubleshooting low yields.

Data & Protocols

Table 1: Comparison of Reaction Parameters for Suzuki Couplings

This table summarizes typical conditions and highlights variables for optimization.

ParameterStandard ConditionOptimization StrategyRationale & Citation
Aryl Halide 2-ChloronitrobenzeneUse 2-BromonitrobenzeneC-Br bond is weaker than C-Cl, facilitating faster oxidative addition.[9]
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Screen Pd(OAc)₂, Pd₂(dba)₃Different precursors have varying stability and activity. Low catalyst loading (e.g., <0.1 mol%) may be possible with highly active systems.[2][3]
Ligand PPh₃Screen SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[4][13]
Boron Source Aryl Boronic AcidUse Aryl Pinacol EsterEsters often exhibit greater stability, reducing protodeboronation side reactions.[10]
Base K₂CO₃ (2-3 equiv.)Screen K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases can increase the rate of transmetalation.[5]
Solvent System Toluene/H₂O (e.g., 5:1)Screen Dioxane/H₂O, THF/H₂OSolvent polarity affects the solubility of the base and the rate of reaction.[3][11]
Temperature 80-100 °COptimize between 60-110 °CBalance reaction rate against thermal decomposition and side reactions like protodeboronation.[3][12]
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronitrobenzene (1.0 equiv.), 3,4,5-trifluorophenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[4]

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3',4',5'-Trifluoro-2-nitrobiphenyl can then be purified by column chromatography on silica gel or taken directly to the next reduction step.

References

  • Google Patents. (2021). CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Google Patents. (2022). CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Ma, J., et al. (2019). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2016). r/chemistry - Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Malek, N., et al. (2018). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Retrieved from [Link]

  • ResearchGate. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • ChemBK. (2024). 3',4',5'-trifluorobiphenyl-2-aMine. Retrieved from [Link]

  • ACS Publications. (2015). η2-dba Complexes of Pd(0): The Substituent Effect in Suzuki−Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (CAS: 915416-45-4). This fluorinated biphenylamine is a critical building block in agrochemical and pharmaceutical development, most notably serving as the key intermediate in the synthesis of the SDHI fungicide fluxapyroxad.

Because this compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,4,5-trifluorophenylboronic acid and an ortho-halonitrobenzene (followed by nitro reduction), crude mixtures are often contaminated with transition metals, unreacted boronic acids, and oxidized byproducts. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve >99% purity.

Purification Workflow & Mechanistic Pathway

The following workflow illustrates the logical progression of isolating the target amine from a crude Suzuki coupling/reduction matrix.

G N1 Crude Reaction Mixture (Amine, Pd, Boronic Acid, Nitro) N2 Filtration & Pd Scavenging (Thiol-functionalized Silica) N1->N2 N3 Acid Extraction (12% HCl) (Amine -> Aqueous Phase) N2->N3 N4 Organic Phase (Boronic Acid & Nitro Impurities) N3->N4 Separation N5 Basification (NaOH) & Organic Extraction (DCM/EtOAc) N3->N5 Aqueous Phase N6 Recrystallization (Isobutanol / Ethanol) N5->N6 N7 Pure 3',4',5'-Trifluoro- [1,1'-biphenyl]-2-amine N6->N7

Purification workflow for 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine via acid-base extraction.

Troubleshooting Guides & FAQs

Q1: How do I eliminate residual Palladium catalyst carryover from the Suzuki coupling step? Cause: The ortho-amine group on the biphenyl system acts as an excellent bidentate ligand (in conjunction with the pi-system), strongly coordinating with residual Palladium (Pd) from the cross-coupling step. Solution: Do not rely solely on chromatography. Treat the crude organic mixture with a metal scavenger (e.g., SiliaMetS Thiol) before acid-base extraction. If Pd is not removed early, adding acid will create water-soluble Pd-amine complexes that carry over into the final aqueous phase, permanently tinting the product gray or black.

Q2: My product is contaminated with unreacted 3,4,5-trifluorophenylboronic acid. How can I separate them efficiently? Cause: Incomplete Suzuki coupling leaves residual boronic acid, which co-elutes with the target amine on standard normal-phase silica gel. Solution: Utilize an acid-base extraction. The three fluorine atoms on the adjacent ring exert a strong electron-withdrawing inductive effect, slightly reducing the basicity of the amine. Therefore, a moderately strong acid—specifically 12% HCl—is required to fully protonate the amine and drive it into the aqueous phase[1]. The non-basic boronic acid remains trapped in the organic phase.

Q3: The isolated amine is discolored (brown/dark red) and shows streaking on TLC. What is the cause? Cause: Free anilines are highly susceptible to air oxidation, forming azo compounds or quinone imines. Furthermore, incomplete reduction of the precursor (3',4',5'-trifluoro-2-nitrobiphenyl) can leave trace nitro compounds that darken upon light exposure. Solution: Perform the final concentration under an inert atmosphere (Nitrogen/Argon). If the nitro precursor is the issue, it is highly recommended to purify the nitro intermediate via recrystallization from isobutanol (yielding a pure solid with a melting point of 79 °C) before the reduction step[2].

Quantitative Data: Physicochemical & Purification Metrics

To optimize your purification parameters, refer to the established physicochemical properties and solvent behaviors of the compound[3].

Property / MetricValue / DescriptionMechanistic Implication
Molecular Weight 223.19 g/mol Essential for stoichiometric calculations during salt formation.
Boiling Point 303.7 °C at 760 mmHgHigh boiling point precludes simple distillation; extraction/crystallization is mandatory.
Density 1.315 g/cm³Affects phase separation dynamics during aqueous/organic extractions.
Optimal Acid for Extraction 12% Hydrochloric Acid (HCl)Overcomes the inductive electron-withdrawing effect of the trifluoro-ring to ensure complete amine protonation[1].
Crystallization Solvent (Nitro Precursor) IsobutanolProvides optimal thermodynamic solubility gradients for removing unreacted starting materials[2].

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." Each major step includes a physical or chemical checkpoint to verify success before proceeding, preventing the loss of valuable material.

Protocol A: Targeted Acid-Base Extraction

Objective: Isolate the amine from non-basic cross-coupling impurities.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Palladium Scavenging: Add 0.5 eq (relative to initial Pd loading) of a silica-supported thiol scavenger. Stir at 40 °C for 2 hours, then filter through a Celite pad.

    • Validation Checkpoint: The filtrate should transition from a dark brown/black to a clear yellow or amber solution.

  • Acidic Extraction: Transfer the filtrate to a separatory funnel. Add 12% dilute HCl dropwise (approx. 3 volume equivalents)[1]. Shake vigorously and vent.

    • Validation Checkpoint: Spot the aqueous layer on a TLC plate and expose it to UV light (254 nm). A strong UV-active spot at the baseline confirms the presence of the protonated amine salt.

  • Phase Separation: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer once more with 12% HCl and combine the aqueous phases. Discard the organic phase (contains boronic acid/nitro impurities).

  • Basification: Place the combined aqueous phase in an ice bath. Slowly add 2M NaOH until the pH reaches 10-11.

    • Validation Checkpoint: The solution will turn cloudy/milky as the free amine precipitates out of the aqueous solution.

  • Recovery: Extract the milky aqueous phase with dichloromethane (DCM) (3 x 50 mL)[1]. The organic layer will contain the pure free amine.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the product as a white to off-white powder[3].

Protocol B: Pre-Reduction Recrystallization of the Nitro Intermediate

Objective: Purify 3',4',5'-trifluoro-2-nitrobiphenyl prior to reduction to prevent downstream amine contamination.

  • Solvent Addition: Suspend the crude nitro-intermediate in minimal boiling isobutanol[2].

  • Heating: Heat the suspension to reflux until the solid is completely dissolved.

    • Validation Checkpoint: The solution must be completely homogenous. If insoluble particulates remain, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration and wash with a small volume of ice-cold isobutanol.

    • Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point at 79 °C confirms the absolute purity of the 3',4',5'-trifluoro-2-nitrobiphenyl precursor[2].

References

  • LGC Standards. "3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine Chemical Data and Properties." LGC Standards.
  • Home Sunshine Pharma. "3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4." Sunshine Pharma.
  • Google Patents. "Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine." Patent CN109942433B.
  • Google Patents. "Method for producing substituted biphenyls." Patent WO2009156359A2.
  • ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals." Journal of Agricultural and Food Chemistry.

Sources

Low-cost synthesis of 3',4',5'-trifluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3',4',5'-trifluoro-2-aminobiphenyl (TFBA) . As a critical intermediate in the production of succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad, optimizing the yield, cost, and scalability of TFBA is a primary focus for process chemists.

This guide is structured to troubleshoot the most common bottlenecks encountered during low-cost synthesis routes, providing field-proven insights, mechanistic causality, and self-validating protocols.

Process Flow Architecture

Fig 1. Comparative low-cost synthetic pathways for 3',4',5'-trifluoro-2-aminobiphenyl.

Module 1: Suzuki-Miyaura Coupling & Nitro-Reduction (Industrial Standard)

Q1: Why is my Suzuki coupling with o-chloronitrobenzene stalling at 60% conversion, and how can I reduce the palladium catalyst cost? Causality: The oxidative addition of palladium into the C-Cl bond of o-chloronitrobenzene is the rate-limiting step due to its high bond dissociation energy compared to bromo-analogs. Traditional methods force this reaction using expensive, hard-to-source phosphine ligands (e.g., 2,2-dimethyl-1,3-bis(diphenylphosphino)propane) to increase electron density on the Pd center. Without these ligands, standard catalysts rapidly deactivate. Solution: Transition to a phase-transfer catalyst (PTC) and amine catalyst system. This biphasic approach lowers the activation energy and facilitates the transfer of the boronate complex across the aqueous-organic interface, eliminating the need for expensive proprietary ligands 1.

Self-Validating Protocol: Low-Cost Suzuki Coupling

  • Charge: Add 3,4,5-trifluorophenylboronic acid and o-chloronitrobenzene to the reactor at a molar ratio of 1.3:1.

  • Catalyze: Introduce the amine catalyst and PTC (molar ratio of boronic acid to amine catalyst 1:0.1–0.5).

  • Solvate: Add solvent (mass ratio of boronic acid to solvent 1:4 to 1:6) and an inorganic base.

  • React: Heat to 25–150 °C depending on the solvent's reflux temperature. Validation Checkpoint: Monitor the organic layer via HPLC. The reaction is self-validating when the o-chloronitrobenzene peak area drops below 0.5%. The resulting 3',4',5'-trifluoro-2-nitrobiphenyl should isolate at >90% yield.

Q2: How can we execute the nitro-reduction step safely and cost-effectively without high-pressure hydrogenation reactors? Causality: Standard catalytic hydrogenation requires expensive Pd/C and specialized high-pressure vessels, driving up CAPEX. To bypass this, an Aluminum-Nickel (Al-Ni) alloy powder in an alkaline medium can be utilized. The causality relies on a dual-action mechanism: the aluminum reacts exothermically with the organic base to generate hydrogen gas in situ, while the remaining highly porous nickel skeleton acts as an immediate, highly active catalytic surface for reducing the nitro group to an amine2.

Self-Validating Protocol: Al-Ni Alloy Reduction

  • Dissolve: Mix 3',4',5'-trifluoro-2-nitrobiphenyl in an organic solvent with triethylamine (molar ratio 1:3).

  • Catalyze: Gradually add Al-Ni alloy powder (optimal mass ratio of Al:Ni = 53:47). The mass ratio of the nitro-compound to the catalyst should be 1:0.1.

  • Control: Maintain the reaction temperature carefully, as the in situ hydrogen generation is highly exothermic. Validation Checkpoint: The protocol validates itself through visual and physical cues. Once hydrogen effervescence ceases and the solution transitions from a deep yellow (nitro) to a pale/colorless state (amine), the reduction is complete. Filter the porous nickel to isolate TFBA.

Module 2: The Hofmann Degradation Route (Emerging Alternative)

Q3: We are exploring the Hofmann degradation of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carboxamide, but we observe a high percentage of urea byproducts. How do we prevent this? Causality: The Hofmann degradation proceeds via an N-chloroamide intermediate, which deprotonates and undergoes an alkyl shift to form a highly reactive isocyanate. If the heating ramp is too slow, or if the hypochlorite stoichiometry is insufficient, unreacted primary amide will nucleophilically attack the isocyanate intermediate, forming an insoluble urea byproduct. Solution: Strict temperature staging and precise sodium hypochlorite (NaOCl) stoichiometry are mandatory to ensure complete conversion to the isocyanate before hydrolysis occurs 3.

Self-Validating Protocol: Hofmann Degradation

  • Disperse: Suspend 1 equivalent of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carboxamide in an aqueous solution containing 4 equivalents of NaOH.

  • Halogenate: Cool the reactor to 5–7 °C. Slowly add 3 equivalents of 7.5% NaOCl aqueous solution. Validation Checkpoint 1: Maintain at 5–7 °C for 1–3 hours. The transition to a clear solution visually validates the complete formation of the N-chloroamide intermediate.

  • Rearrange & Hydrolyze: Rapidly heat the reactor to 70–73 °C and hold for 0.5–1.5 hours. Validation Checkpoint 2: Rapid heating ensures the isocyanate is immediately hydrolyzed to the amine before it can react with residual amide. Final yields typically reach 73–93%.

Module 3: Continuous Flow Scale-Up

Q4: How does continuous flow chemistry improve the yield and purity of TFBA compared to batch processing? Causality: Both the Suzuki coupling and the subsequent reduction are highly exothermic. In batch reactors, poor heat and mass transfer lead to localized "hot spots," which trigger side reactions such as dehalogenation of the trifluoro-ring. Continuous flow reactors utilize micro-channel or Taylor-Couette flow dynamics, providing near-instantaneous heat dissipation and maximizing the interfacial surface area between phases. This precise kinetic control prevents over-reduction and maximizes purity, 4.

Quantitative Data: Route Comparison

Synthetic RouteKey ReagentsTypical YieldCost FactorPrimary Safety Concern
Suzuki + Al-Ni Reduction o-Chloronitrobenzene, Al-Ni Alloy, PTC~93%Low (Avoids Pd/C and phosphine ligands)Exothermic in situ H₂ generation
Hofmann Degradation Biphenyl-2-carboxamide, NaOCl, NaOH73% - 93%Very Low (Uses cheap bleach/base)Accumulation of reactive isocyanate
Continuous Flow (Suzuki/H₂) Boronic acid, o-Chloronitrobenzene, H₂ gas>90%Medium (High CAPEX, Low OPEX)High-pressure gas management

References

  • CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Innovation in Fluxapyroxad Synthesis: Continuous Flow Technology. Beijing PMG ChemTech.
  • CN113666827B - Synthetic method of fluxapyroxad intermediate.

Sources

Side reactions in the synthesis of trifluorinated biphenylamines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . This guide is specifically engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of trifluorinated biphenylamines.

The installation of trifluorinated biphenyl motifs is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding. However, the synthesis—typically executed via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination—is notoriously plagued by side reactions driven by the extreme electronic effects of the fluorine substituents.

I. Quantitative Troubleshooting Matrix

Before diving into mechanistic details, consult this data-driven matrix to identify and resolve the most common quantitative yield-killers in your workflow.

Observed Side ProductPrimary Synthetic RouteMechanistic CauseRecommended Solution
Trifluorobenzene (Ar-H) Suzuki-MiyauraBase-catalyzed protodeboronation of the electron-deficient boronic acid.Switch to anhydrous conditions; use weaker bases (e.g., KF, Cs₂CO₃) or slow-release precatalysts.
Hydrodehalogenated Arene Buchwald-Hartwig β -hydride elimination from the Pd-amido intermediate outcompeting reductive elimination.Utilize bulky, bidentate phosphine ligands (e.g., BrettPhos) to accelerate reductive elimination.
Difluorinated Biphenyls Both (Pd/Ni Catalysis)Unwanted oxidative addition of the catalyst into the activated C-F bond (Defluorination).Lower reaction temperature; switch from electron-rich alkylphosphines to less electron-donating ligands.
Homocoupled Biphenyls Suzuki-MiyauraOxygen-promoted oxidative homocoupling of the boronic acid.Ensure rigorous degassing (freeze-pump-thaw x3); maintain strict inert atmosphere (Ar/N₂).

II. Deep-Dive FAQs: Mechanistic Insights & Causality

FAQ 1: Why does my trifluorophenylboronic acid completely degrade to trifluorobenzene before coupling?

The Causality: Polyfluorinated arylboronic acids are highly electron-deficient. When exposed to aqueous basic conditions, they rapidly convert into a trihydroxyboronate anion [Ar−B(OH)3​]− . Unlike standard phenylboronic acids, the electron-withdrawing fluorine atoms severely destabilize this intermediate, triggering rapid unimolecular heterolysis or concerted ipso-protonation that cleaves the C-B bond to yield trifluorobenzene[1][2]. The relative Lewis acidity of these boronic acids makes them highly susceptible to this base-catalyzed degradation, sometimes occurring in a matter of seconds[3].

Protodeboronation A Trifluorophenylboronic Acid Ar-B(OH)2 C Trihydroxyboronate [Ar-B(OH)3]- A->C Fast Equilibrium B Aqueous Base (OH-) B->C D Transmetalation (Pd Cycle) C->D Productive Pathway E Concerted Proton Transfer / Unimolecular Heterolysis C->E Degradation Pathway F Trifluorobiphenylamine (Target Product) D->F G Trifluorobenzene (Protodeboronation) E->G

Fig 1. Competing pathways of trifluorophenylboronic acid under basic conditions.

FAQ 2: During Buchwald-Hartwig amination of my trifluorobiphenyl chloride, I observe significant amounts of hydrodehalogenated starting material. How do I prevent this?

The Causality: In the catalytic cycle of the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center and is deprotonated to form a Pd-amido complex. If the subsequent reductive elimination step is slow, aliphatic amines possessing α -hydrogens can undergo β -hydride elimination[4]. This side reaction generates an imine and a Pd(II)-hydride species, which subsequently reductively eliminates to give the hydrodehalogenated arene. The Solution: You must force the geometry of the Pd-amido complex to favor reductive elimination. Using sterically demanding, bidentate ligands like BrettPhos or RuPhos "pushes" the aryl and amido groups together, drastically lowering the activation energy for reductive elimination and outcompeting the β -hydride elimination pathway.

BetaHydrideElimination A Pd(II) Aryl Amido Complex [Ar-Pd-NHR] B Reductive Elimination (Fostered by Bulky Ligands) A->B C Beta-Hydride Elimination (Side Reaction) A->C D Trifluorobiphenylamine (Target Product) B->D E Pd(II) Aryl Hydride [Ar-Pd-H] + Imine C->E F Reductive Elimination E->F G Hydrodehalogenated Arene (Ar-H) F->G

Fig 2. Buchwald-Hartwig amination side reaction: Beta-hydride elimination.

FAQ 3: Why am I detecting the loss of a fluorine atom (yielding difluorinated byproducts) during cross-coupling?

The Causality: The three highly electronegative fluorine atoms significantly lower the LUMO of the aromatic ring, weakening the C-F bonds. If the primary oxidative addition into the C-Cl or C-Br bond is sluggish, an electron-rich Pd(0) or Ni(0) catalyst can erroneously undergo oxidative addition into a C-F bond. This leads to defluorination or the formation of regioisomeric cross-coupled products. To suppress this, lower the reaction temperature and ensure the use of highly reactive aryl iodides or bromides to kinetically favor the desired oxidative addition.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to confirm the success of intermediate states before committing to the final reaction sequence.

Protocol A: Anhydrous Suzuki-Miyaura Coupling for Highly Fluorinated Boronic Acids

Objective: Suppress base-catalyzed protodeboronation while maintaining high cross-coupling efficiency.

  • Preparation: In an oven-dried Schlenk flask, add the haloaniline (1.0 equiv), trifluorophenylboronic acid (1.5 equiv), anhydrous KF (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Control: Seal the flask and perform three vacuum/argon backfill cycles.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Do not use aqueous solvent mixtures.

  • Validation Checkpoint 1 (Speciation Check): Stir at room temperature for 10 minutes. Pull a 10 µL aliquot, dilute in dry MeCN, and analyze via LC-MS. Validation: The absence of the trifluorobenzene mass confirms that protodeboronation is successfully arrested under these anhydrous conditions.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint 2 (Conversion Check): Analyze a second aliquot via TLC/LC-MS. Validation: Complete consumption of the haloaniline with a single major product peak confirms successful transmetalation over degradation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination Avoiding β -Hydride Elimination

Objective: Couple a trifluorobiphenyl halide with an aliphatic amine without hydrodehalogenation.

  • Preparation: In a glovebox, charge a vial with the trifluorobiphenyl chloride (1.0 equiv), the aliphatic amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and BrettPhos Pd G3 precatalyst (0.02 equiv).

    • Note: BrettPhos is explicitly chosen for its steric bulk, which accelerates reductive elimination.

  • Solvent Addition: Add anhydrous toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C for 4 hours.

  • Validation Checkpoint 1 (Pathway Verification): At the 1-hour mark, pull a 10 µL aliquot, quench with wet EtOAc, and run GC-MS. Validation: The ratio of the target amine mass to the hydrodehalogenated arene mass should be >95:5. If hydrodehalogenation exceeds 5%, the catalyst loading is too low, or the base is degrading the electrophile[5].

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

IV. References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.[Link]

  • Protodeboronation. Wikipedia.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University.[Link]

Sources

Stability issues and storage of 3,4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile building block. Here, we address common challenges and questions encountered during its storage, handling, and use in experimental workflows.

Section 1: Core Characteristics and Safety Profile

Before use, it is critical to be familiar with the fundamental properties and safety requirements of the compound.

1.1: Physical and Chemical Properties

The following table summarizes the key properties of 3,4',5'-Trifluorobiphenyl-2-amine.

PropertyValueSource(s)
CAS Number 915416-45-4[1][2][3]
Molecular Formula C₁₂H₈F₃N[1][3]
Molecular Weight 223.19 g/mol [1][3]
Appearance Beige solid powder[2][4]
Melting Point 69 °C[4]
Water Solubility 50 mg/L (at 20°C, pH 6.8-7.9)[4]
logP 3.3 - 3.9[3][4]
1.2: GHS Hazard Summary

This compound is classified as hazardous. Adherence to safety protocols is mandatory.

  • Signal Word: Danger [1][2][4]

  • Key Hazard Statements:

    • H302: Harmful if swallowed[2][5]

    • H315: Causes skin irritation[1]

    • H317: May cause an allergic skin reaction[1]

    • H319: Causes serious eye irritation[1][2]

    • H372: May cause damage to organs through prolonged or repeated exposure[2][5]

    • H410: Very toxic to aquatic life with long-lasting effects[1][4][5]

  • Mandatory Precautions:

    • P260: Do not breathe dust[5]

    • P273: Avoid release to the environment[4][5]

    • P280: Wear protective gloves, protective clothing, and eye/face protection[1][4]

    • P302+P352: IF ON SKIN: Wash with plenty of water[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][4]

Section 2: Frequently Asked Questions (FAQs)

This section covers common inquiries regarding the long-term stability and general handling of 3,4',5'-Trifluorobiphenyl-2-amine.

Q1: What are the ideal storage conditions for this compound?

The compound should be stored in a tightly sealed container at 2-8°C , protected from light and moisture.[1][2] An inert atmosphere (argon or nitrogen) is highly recommended for long-term storage to prevent oxidative degradation.

  • Application Scientist's Insight: The primary amine group on the biphenyl scaffold is susceptible to oxidation. Low temperatures slow down this kinetic process, while protection from light prevents photo-oxidation. An inert atmosphere displaces oxygen, the primary culprit in the slow degradation of aromatic amines.[6]

Q2: My sample, which was originally a beige powder, has developed a brownish or purplish tint. What happened?

This color change is a classic indicator of oxidation. Aromatic amines, when exposed to air and/or light, can form highly conjugated, colored impurities.

  • Application Scientist's Insight: The oxidation process often involves the formation of radical cations which can then dimerize or polymerize, leading to complex mixtures of colored byproducts. While the core structure may still be largely intact, the presence of these impurities can interfere with subsequent reactions and complicate purification.

Q3: Is the compound sensitive to moisture?

Yes. While it is stable in the absence of reactive partners, moisture can be detrimental in two ways: it can facilitate certain oxidative pathways and, more critically, it can interfere with reactions where the amine is used as a nucleophile or in moisture-sensitive catalytic cycles (e.g., Suzuki or Buchwald-Hartwig couplings). Always handle the compound in a dry environment (e.g., glovebox or under a stream of dry inert gas).

Q4: Can I handle the compound on the open bench?

For weighing and quick transfers, this is generally acceptable in a well-ventilated area, provided appropriate personal protective equipment (PPE) is worn.[1][4] However, for any extended handling or for preparing stock solutions for long-term storage, it is best practice to use an inert atmosphere to minimize exposure to air and moisture.

Section 3: Troubleshooting Guide

This guide provides structured advice for specific issues that may arise during your experiments.

Problem: My solid sample has changed color. Can I still use it?

This depends on the sensitivity of your reaction.

  • Assess Purity: First, determine the extent of degradation. A quick purity check via TLC, ¹H NMR, or LC-MS is recommended. Compare the data to the certificate of analysis or a reference spectrum.

  • Evaluate Impact: For robust, high-yield reactions like amide couplings, a small percentage (1-5%) of impurities may not significantly impact the outcome, although it may complicate purification. For sensitive catalytic reactions, even trace impurities can poison the catalyst and drastically reduce yields.

  • Decision: If purity is compromised (>5% impurity detected), re-purification is strongly recommended. If the reaction is tolerant, you may proceed but adjust the stoichiometry to account for the lower purity of the starting material.

Problem: I observe unexpected impurities in my characterization data (NMR, LC-MS). What are they likely to be?

If the sample has been stored improperly, you may observe peaks corresponding to:

  • Oxidized Dimers: These would have a mass of approximately double the parent compound minus two hydrogens (M.W. ≈ 444.36).

  • N-Oxides: The corresponding N-oxide would have a mass increase of ~16 amu.

  • Products of Reactions with Solvents: If stored in a reactive solvent, adducts may form. For example, in acetone, an imine could potentially form over time.

Problem: My reaction yields are inconsistent. Could the stability of the 3,4',5'-Trifluorobiphenyl-2-amine be the cause?

Absolutely. Inconsistent yields are a hallmark of using a starting material with variable purity. If you are not using a fresh bottle or a properly stored sample for each reaction, you are introducing a significant variable.

Troubleshooting Workflow: Assessing Compound Integrity

Use the following workflow to diagnose potential issues with your starting material.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision & Action Start Inconsistent Yields or Suspected Degradation Visual Visual Inspection: Is the solid discolored (brown, purple)? Start->Visual Purity Purity Analysis: Run TLC, LC-MS, or NMR Visual->Purity Compare Compare data to reference spectrum Purity->Compare Decision Is purity <95% or are unknown peaks present? Compare->Decision Purify Re-purify compound (See Protocol 4.3) Decision->Purify Yes Proceed Proceed with caution. Adjust stoichiometry. Decision->Proceed No UseNew Discard and use a fresh, verified sample. Purify->UseNew If purification fails or is not feasible

Caption: Workflow for diagnosing and addressing potential degradation of 3,4',5'-Trifluorobiphenyl-2-amine.

Section 4: Protocols and Methodologies

Adherence to standardized protocols minimizes variability and ensures the highest quality of starting material for your experiments.

Protocol 4.1: Recommended Long-Term Storage
  • Procurement: Upon receipt, visually inspect the compound. It should be a uniform beige solid. Note any discoloration.

  • Aliquoting: If you purchased a large quantity, it is best practice to aliquot it into smaller, single-use vials inside a glovebox or under a stream of argon or nitrogen. This prevents repeated exposure of the bulk material to the atmosphere.

  • Packaging: Use amber glass vials with PTFE-lined caps to protect from light.

  • Inerting: Backfill each vial with a dry, inert gas (e.g., argon), and seal the cap tightly. Use paraffin film around the cap for an extra barrier against moisture.

  • Storage: Place the sealed vials in a labeled secondary container and store them in a refrigerator at 2-8°C.[2]

Protocol 4.2: Procedure for Assessing Compound Purity Before Use
  • Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent (e.g., deuterated chloroform for NMR, or acetonitrile/methanol for LC-MS).

  • Thin-Layer Chromatography (TLC): A quick and effective method. Dissolve a small amount in ethyl acetate. Spot on a silica gel plate and elute with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize under UV light. A pure sample should show a single spot. Streaking or multiple spots indicate impurities.

  • LC-MS Analysis: Provides quantitative purity data and mass information on impurities.

  • ¹H NMR Analysis: Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration (>1%).

Protocol 4.3: Small-Scale Re-purification by Recrystallization

If your compound has degraded, recrystallization can often remove colored, polar impurities.

  • Solvent Selection: Identify a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Test small aliquots in solvents like heptane, ethanol, or toluene/heptane mixtures.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: This can sometimes reduce yield.

  • Filtration: Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Verification: Verify the purity of the recrystallized material using the methods in Protocol 4.2.

References

  • ChemSrc. (2025). 3',4',5'-trifluorobiphenyl-2-amine | CAS#:915416-45-4. Retrieved from [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

Sources

Technical Support Center: Handling, Safety, and Application of 3,4',5'-Trifluorobiphenyl-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4). This portal is designed for researchers, analytical chemists, and drug development professionals utilizing this critical intermediate in organic synthesis, particularly in the development of succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad[1][2].

This guide synthesizes chemical safety data, field-proven handling protocols, and advanced troubleshooting steps to ensure scientific integrity and reproducible experimental outcomes.

Module 1: Chemical Profile & Quantitative Safety Data

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and hazard profile of the compound. The strong electron-withdrawing nature of the trifluorophenyl group significantly influences both its reactivity and stability.

Table 1: Physicochemical and Safety Specifications
ParameterSpecification / Data
CAS Number 915416-45-4[3]
IUPAC Name 2-(3,4,5-trifluorophenyl)aniline[4]
Molecular Formula C₁₂H₈F₃N[3]
Molecular Weight 223.19 g/mol [3]
Appearance White to Off-White crystalline powder[5]
Density 1.315 g/cm³[5]
Boiling Point 303.7 °C at 760 mmHg[5]
Storage Conditions 4°C, strictly protected from light[3]
Primary Hazards (GHS) H410 : Very toxic to aquatic life with long-lasting effectsH315/H319 : Causes skin and serious eye irritationH302 : Harmful if swallowed[6]

Module 2: Standard Operating Procedures (SOP) & Workflows

Self-Validating Protocol for Safe Handling and Reaction Setup

To prevent catalytic poisoning and ensure high yields in downstream amidation reactions, follow this causality-driven methodology:

Step 1: Environmental Setup & PPE

  • Action: Conduct all weighing and transfers within a certified fume hood. Equip standard PPE: nitrile gloves, safety goggles, and a lab coat[6].

  • Causality: As a fluorinated aniline derivative, aerosolized crystalline dust poses inhalation and ingestion hazards (H302). Fume hood containment prevents systemic exposure and cross-contamination.

Step 2: Visual Quality Control (QC)

  • Action: Inspect the powder. It must be white to off-white[5].

  • Causality: Anilines are prone to photo-oxidation. A brown or dark-colored powder indicates the formation of azo-compounds or polymeric degradation products, which will poison palladium catalysts in subsequent cross-coupling steps or reduce amidation yields.

Step 3: Anhydrous Transfer

  • Action: Purge the reaction vessel with inert gas (N₂ or Argon) before introducing the amine.

  • Causality: Atmospheric moisture can hydrolyze the highly reactive acid chlorides (e.g., 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride) used in the synthesis of Fluxapyroxad[2], leading to poor conversion rates.

Step 4: Waste Management

  • Action: Segregate all washings and solid waste into dedicated halogenated organic waste containers. Do not dispose of any aqueous washings down the sink.

  • Causality: The compound carries an H410 rating (Very toxic to aquatic life with long-lasting effects)[6]. Strict adherence to EPA/local environmental disposal guidelines is mandatory.

Process Visualization

Workflow Start 3,4',5'-Trifluorobiphenyl-2-amine (White/Off-White Powder) PPE Safety Prep (Fume Hood, Nitrile Gloves) Start->PPE Inspect Visual & HPLC QC (Check for Oxidation) PPE->Inspect Purify Recrystallization (If Brown/Degraded) Inspect->Purify Discolored React Amidation Reaction (Inert Atm, Dry Solvent) Inspect->React Purity >99% Purify->React Purified Product Fluxapyroxad (SDHI) Target Compound React->Product Amidation

Caption: Safety and synthetic workflow for 3,4',5'-Trifluorobiphenyl-2-amine.

Module 3: Troubleshooting Guide

Issue 1: The amidation reaction to form Fluxapyroxad is stalling at 60-70% conversion.

  • Diagnosis: The trifluorophenyl group exerts a strong electron-withdrawing inductive effect across the biphenyl system. This significantly reduces the nucleophilicity of the ortho-amine group compared to an unsubstituted biphenylamine.

  • Solution: Ensure the electrophile (e.g., 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride) is freshly prepared[2]. Use a stoichiometric excess of a non-nucleophilic base (such as DIPEA or pyridine) to drive the reaction forward. Gentle heating may be required, but strictly under anhydrous conditions to prevent hydrolysis of the acid chloride.

Issue 2: The compound has turned brown during storage.

  • Diagnosis: Photo-oxidation and auto-oxidation. Despite the stabilizing effect of the fluorine atoms, the electron-rich nitrogen of the aniline moiety remains susceptible to oxidation when exposed to light and ambient temperatures.

  • Solution: Store the compound strictly at 4°C and protect it from light[3]. If the current batch is degraded, perform a quick filtration through a silica plug or recrystallize the material before use to ensure high yields.

Issue 3: Emulsion formation during the aqueous workup of the amine.

  • Diagnosis: Highly fluorinated biphenyls can significantly alter the surface tension of organic/aqueous interfaces, acting as weak surfactants during extraction.

  • Solution: Saturate the aqueous layer with NaCl (brine) to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the emulsion.

Module 4: Frequently Asked Questions (FAQs)

Q: What are the specific shipping and regulatory classifications for this compound? A: Due to its toxicity profile, 3,4',5'-Trifluorobiphenyl-2-amine is classified as a dangerous good. Depending on the packaging and quantity, it may incur Hazardous Material (HazMat) shipping fees. It is typically classified under Haz class 6.1 (Toxic substances) or class 9 (Miscellaneous dangerous substances), which requires specific inaccessible or accessible shipping protocols[3].

Q: Can I store the compound at room temperature for short periods? A: While short-term exposure during transit (e.g., shipping at room temperature in the continental US) is generally acceptable[3], long-term storage must be maintained at 4°C in the dark. Prolonged room temperature exposure will accelerate degradation.

Q: Is this compound suitable for direct human use? A: No. 3,4',5'-Trifluorobiphenyl-2-amine is strictly for research, further manufacturing, and as a pharmaceutical/agrochemical intermediate (e.g., for SDHI fungicides)[3][7]. It is not for direct human or veterinary use.

References

  • ChemScene. "915416-45-4 | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | ChemScene.
  • ChemSrc. "3',4',5'-trifluorobiphenyl-2-amine | CAS#:915416-45-4 | Chemsrc.
  • ChemBK. "3',4',5'-trifluorobiphenyl-2-aMine - ChemBK.
  • ChemRadar. "trifluorobiphenyl-2-amine CAS#915416-45-4 | CAS Substance Database - ChemRadar.
  • Benchchem. "2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4 | Benchchem.
  • GuideChem. "How is Fluxapyroxad Synthesized and What Makes it Unique? - FAQ - GuideChem.
  • Home Sunshine Pharma. "3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 - Home Sunshine Pharma.

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Technical Support Center: Grignard Reactions with Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions with fluorinated precursors. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of fluorinated molecules in their synthetic endeavors. As a Senior Application Scientist, I will guide you through common challenges, providing field-proven insights and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formation and use of Grignard reagents from fluorinated starting materials.

Issue 1: My Grignard reaction with a fluorinated aryl halide fails to initiate.

This is a frequent challenge, primarily due to the high strength of the carbon-fluorine bond and the passivating magnesium oxide layer on the magnesium turnings.[1][2][3]

Root Cause Analysis and Solutions:

  • Inactive Magnesium Surface: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organohalide.[1][2]

    • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help to break up this oxide layer.[4] Another approach is to gently crush the magnesium pieces with a dry glass rod in situ.[5]

    • Chemical Activation: The use of activating agents is highly recommended.[1] Small amounts of iodine or 1,2-dibromoethane are commonly used to react with the magnesium surface and expose fresh, reactive metal.[1][2] The disappearance of the iodine's purple vapor or the evolution of ethylene gas from 1,2-dibromoethane are indicators of successful activation.[1]

    • Advanced Activation Methods: For particularly stubborn reactions, consider using "Rieke magnesium," a highly reactive form of magnesium prepared by the reduction of a magnesium salt.[6][7] Alternatively, diisobutylaluminum hydride (DIBAH) can be used for surface activation, allowing for initiation at or below 20 °C.[8]

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water will quench the reaction and prevent the formation of the desired reagent.[1][9]

    • Rigorous Drying of Glassware: All glassware must be thoroughly dried, either by flame-drying under vacuum or by oven-drying at over 120°C for several hours, and then cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Anhydrous Solvents: Solvents must be strictly anhydrous.[1] Tetrahydrofuran (THF), a common solvent for aryl Grignards, should be freshly distilled from a suitable drying agent like sodium/benzophenone or purchased as an anhydrous grade and used immediately.[1]

  • High C-F Bond Strength: The inherent strength of the carbon-fluorine bond makes oxidative addition to magnesium energetically demanding.[3][6]

    • Consider Alternative Halides: If possible, using a fluorinated aryl bromide or iodide will significantly facilitate Grignard formation due to the weaker carbon-halogen bond strength (reactivity order: I > Br > Cl >> F).[10]

    • Halogen-Magnesium Exchange: For trifluoromethyl-substituted phenyl Grignards, a more reliable and safer approach is the use of a halogen-magnesium exchange reaction.[11] This method, often employing isopropylmagnesium chloride (iPrMgCl), allows for the formation of the Grignard reagent at or below room temperature, avoiding the harsh conditions of traditional methods.[11]

Workflow for Initiating a Difficult Grignard Reaction:

cluster_prep Preparation cluster_activation Activation cluster_addition Reagent Addition A Dry Glassware (Flame/Oven) D Add Mg to Flask A->D B Anhydrous Solvent (e.g., THF) H Add Small Portion of Fluorinated Precursor B->H C Fresh Magnesium Turnings C->D E Add Activator (Iodine or 1,2-Dibromoethane) D->E F Gentle Heating E->F G Observe Initiation Signs F->G G->H I Observe for Exotherm/Color Change H->I J Slow Dropwise Addition of Remaining Precursor I->J A Fluorinated Ester C Ketone Intermediate A->C + R-MgX B Grignard Reagent (R-MgX) B->C E Tertiary Alcohol (after workup) C->E + R-MgX G Secondary Alcohol (after workup) C->G Reduction Side Reaction D Second Equivalent of R-MgX D->E F Reduction by Mg Alkoxide F->G

Caption: Possible pathways in the reaction of a Grignard reagent with a fluorinated ester.

Frequently Asked Questions (FAQs)

Q1: Why are alkyl fluorides generally not used to prepare Grignard reagents?

Alkyl fluorides are typically unreactive towards magnesium under standard Grignard formation conditions due to the very high bond strength of the carbon-fluorine bond. [3][10]While specialized methods using highly activated "Rieke magnesium" or mechanochemical activation can force the reaction, it is generally more practical to start from the corresponding chloride, bromide, or iodide. [6][7][12] Q2: Can I prepare a Grignard reagent from a molecule containing other functional groups?

Grignard reagents are highly basic and nucleophilic, and will react with acidic protons. [9][13]Therefore, your precursor cannot contain acidic functional groups such as alcohols, carboxylic acids, thiols, or primary/secondary amines. [13]They are also generally incompatible with carbonyl groups (aldehydes, ketones, esters) and nitriles, as the Grignard reagent will react with these functionalities. [14] Q3: How do I know if my Grignard reagent has formed and what is its concentration?

Visual cues for the formation of a Grignard reagent include the disappearance of the magnesium metal and the formation of a cloudy, grayish, or brownish solution. [1]However, the most reliable way to confirm formation and determine the concentration is through titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Q4: Is it better to use diethyl ether or THF as the solvent?

Both are suitable solvents as they are aprotic and can solvate the Grignard reagent. [13]However, THF is often preferred for preparing Grignard reagents from aryl bromides and chlorides because its higher boiling point allows for a higher reaction temperature, which can be necessary for these less reactive halides. [1][15]THF is also a better solvent for stabilizing the Grignard reagent. [15] Q5: What are the safety concerns with preparing trifluoromethyl-substituted aryl Grignards?

The preparation of trifluoromethyl-substituted aryl Grignards from magnesium metal can be extremely dangerous and has been associated with severe explosions. [11]This is thought to be due to highly active magnesium particles initiating a violent decomposition. [11]A much safer and more controlled method is to use the halogen-magnesium exchange protocol developed by Knochel, which avoids the use of magnesium metal directly. [11]Even with this method, it is crucial to be aware of the thermal instability of these reagents, especially at high concentrations, and to implement strict temperature control. [11]

Experimental Protocols

Protocol 1: Preparation of a Fluorinated Aryl Grignard Reagent via Magnesium Activation

This protocol is for the preparation of a Grignard reagent from a fluorinated aryl bromide.

Materials:

  • Three-necked round-bottom flask, flame-dried and cooled under argon

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Argon or nitrogen gas inlet

  • Magnesium turnings

  • Iodine crystal or 1,2-dibromoethane

  • Fluorinated aryl bromide

  • Anhydrous THF

Procedure:

  • Place the magnesium turnings (1.2 equivalents) in the flask under a positive pressure of argon.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane. [1]3. Assemble the glassware and ensure the system is under a positive pressure of inert gas.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of the fluorinated aryl bromide (1 equivalent) in anhydrous THF.

  • Add approximately 10% of the aryl bromide solution to the magnesium suspension. [1]7. Gently warm the flask with a heat gun until the reaction initiates. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. [1]8. Once initiated, slowly add the remaining aryl bromide solution at a rate that maintains a gentle reflux. [1]9. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. [1]10. The resulting gray or brownish solution is the Grignard reagent and should be used immediately.

Protocol 2: Preparation of a Trifluoromethyl-Substituted Aryl Grignard Reagent via Halogen-Magnesium Exchange

This protocol is a safer alternative for preparing trifluoromethyl-substituted Grignard reagents. [11] Materials:

  • Three-necked round-bottom flask with a magnetic stirrer and thermometer, dried and under argon

  • Isopropylmagnesium chloride (iPrMgCl) solution in THF (e.g., 2.0 M)

  • Trifluoromethyl-substituted aryl bromide

  • Anhydrous THF

Procedure:

  • To the flask, add the solution of iPrMgCl in THF (1.05 equivalents). [11]2. Cool the solution to approximately 15°C.

  • Slowly add the trifluoromethyl-substituted aryl bromide (1 equivalent), either neat or as a solution in anhydrous THF, over 10-15 minutes. [11]4. Maintain the internal temperature between 15-25°C during the addition. [11]5. Allow the reaction to stir at this temperature for 2-12 hours. The progress of the exchange can be monitored by GC or LCMS.

  • The resulting solution is the trifluoromethyl-substituted aryl Grignard reagent. It is recommended to use this solution at a concentration of 0.5-0.6 M to ensure thermal stability. [11]

References

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]

  • The Grignard Reaction. University of Colorado Boulder. [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. [Link]

  • Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. ResearchGate. [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules. [Link]

  • Why isn't fluorine used in a Grignard reagent?. Quora. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]

  • C−F Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]

  • Cobalt-Catalyzed Formation of Grignard Reagents via C–O or C–S Bond Activation. ACS Catalysis. [Link]

  • Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I) Bond: An Equivalent of Grignard Formation in Solution. Journal of the American Chemical Society. [Link]

  • Grignard Reagent. BYJU'S. [Link]

  • Ortho Selective Cross-Coupling of Fluorobenzenes with Grignard Reagents: Acceleration by Electron-Donating Ortho Directing Groups. ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information. [Link]

  • The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science. [Link]

  • Establishment of a rapid synthesis method for useful organic fluorine compounds. EurekAlert!. [Link]

  • Recent advances in green fluorine chemistry. Dove Medical Press. [Link]

  • Unusual reactions of Grignard reagents toward fluoroalkylated esters. ResearchGate. [Link]

  • Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Organometallics. [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society. [Link]

  • Addition of Carbon–Fluorine Bonds to a Mg(I)–Mg(I) Bond: An Equivalent of Grignard Formation in Solution. National Center for Biotechnology Information. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. ResearchGate. [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. ResearchGate. [Link]

  • Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. FAO AGRIS. [Link]

  • Grignard reagent formation via C-F bond activation: a centenary perspective. Chemical Communications. [Link]

  • A Trick to Fluorinate Grignards. Drug Hunter. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]

  • Grignard Chemistry. Vapourtec. [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3,4',5'-Trifluorobiphenyl-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4',5'-Trifluorobiphenyl-2-amine is a key intermediate in the synthesis of various high-value compounds, most notably the fungicide Fluxapyroxad.[1] The unique substitution pattern of this fluorinated biphenylamine makes it a valuable building block in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties.[2] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of considerable interest to researchers in both academic and industrial settings.

This guide provides a comprehensive comparative analysis of the primary synthetic strategies for preparing 3,4',5'-Trifluorobiphenyl-2-amine. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data.

Core Synthetic Strategies: An Overview

The synthesis of 3,4',5'-Trifluorobiphenyl-2-amine predominantly relies on the formation of the biaryl C-C bond, followed by the introduction or unmasking of the amine functionality. The most prominent and industrially relevant methods are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings. An alternative approach involves the formation of a biphenyl precursor with a suitable functional group at the 2-position, which is then converted to the amine in the final step, for instance, via a Hofmann degradation.

Diagram of Synthetic Approaches

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Synthetic Routes cluster_3 Final Product A 3,4,5-Trifluorobromobenzene D 3,4,5-Trifluorophenylboronic Acid A->D Boronation E 3,4,5-Trifluorophenylzinc Reagent A->E Grignard/Zincation B o-Chlorobenzonitrile / o-Chloronitrobenzene G Suzuki-Miyaura Coupling B->G C Protected 2-Chloroaniline H Negishi Coupling C->H D->G E->H F 3',4',5'-Trifluorobiphenyl-2-carboxamide I Hofmann Degradation F->I G->F Hydrolysis J 3,4',5'-Trifluorobiphenyl-2-amine G->J Reduction (from nitro) H->J I->J

Caption: Overview of the main synthetic pathways to 3,4',5'-Trifluorobiphenyl-2-amine.

Route 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds and is a widely employed method for the synthesis of biaryl compounds.[3] This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide offers high functional group tolerance and generally proceeds under mild reaction conditions.[4] For the synthesis of 3,4',5'-Trifluorobiphenyl-2-amine, two main variations of the Suzuki-Miyaura coupling have been reported.

Variation 1a: Coupling with o-Chlorobenzonitrile followed by Hydrolysis and Hofmann Degradation

This multi-step approach involves the initial formation of the biphenyl nitrile, which is then hydrolyzed to the corresponding carboxamide, and finally converted to the target amine via a Hofmann degradation.[5]

Workflow Diagram

start 3,4,5-Trifluorophenylboronic Acid + o-Chlorobenzonitrile step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate1 3',4',5'-Trifluorobiphenyl-2-carbonitrile step1->intermediate1 step2 Hydrolysis (NaOH) intermediate1->step2 intermediate2 3',4',5'-Trifluorobiphenyl-2-carboxamide step2->intermediate2 step3 Hofmann Degradation (NaOCl, NaOH) intermediate2->step3 end 3,4',5'-Trifluorobiphenyl-2-amine step3->end

Caption: Workflow for the Suzuki-Miyaura coupling with o-chlorobenzonitrile.

Detailed Experimental Protocol (based on patent literature[5])

  • Step 1: Suzuki-Miyaura Coupling to form 3',4',5'-Trifluorobiphenyl-2-carbonitrile. In a suitable reactor, 3,4,5-trifluorophenylboronic acid (1.3 eq.), o-chlorobenzonitrile (1.0 eq.), potassium phosphate (3.0 eq.), and tetrabutylammonium bromide (0.2 eq.) are suspended in a toluene/water/isopropanol (5:5:1) solvent mixture. The mixture is stirred until the phases are clear. A palladium catalyst such as Pd(PPh₃)₄ (0.08 mol%) and a phosphine ligand like tricyclohexylphosphine tetrafluoroborate are added. The reaction is heated to 100-105 °C for 12 hours under an inert atmosphere. After cooling, the product is extracted with ethyl acetate, dried, and purified by recrystallization from ethanol to yield the biphenyl nitrile (yield: ~90%).[5]

  • Step 2: Hydrolysis to 3',4',5'-Trifluorobiphenyl-2-carboxamide. The biphenyl nitrile from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is heated to promote the conversion to the carboxamide. The product is then isolated by filtration and can be purified by recrystallization (yield: ~99%).[5]

  • Step 3: Hofmann Degradation to 3,4',5'-Trifluorobiphenyl-2-amine. The 3',4',5'-trifluorobiphenyl-2-carboxamide is dispersed in an aqueous solution of sodium hypochlorite (e.g., 7.5% solution, ~5 eq.) and sodium hydroxide (~4 eq.). The reaction is initially maintained at a low temperature (5-7 °C) for 1-3 hours and then heated to 70-73 °C for 0.5-1.5 hours. After completion, the product is isolated by extraction and purified to afford 3,4',5'-Trifluorobiphenyl-2-amine (yield: 73-93%).[5]

Variation 1b: Coupling with o-Chloronitrobenzene followed by Reduction

This route involves the formation of a nitro-substituted biphenyl intermediate, which is subsequently reduced to the desired amine. This approach avoids the multi-step conversion from a nitrile.[6]

Workflow Diagram

start 3,4,5-Trifluorophenylboronic Acid + o-Chloronitrobenzene step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate1 3',4',5'-Trifluoro-2'-nitrobiphenyl step1->intermediate1 step2 Reduction (e.g., Pd/C, H₂ or Raney Ni) intermediate1->step2 end 3,4',5'-Trifluorobiphenyl-2-amine step2->end

Caption: Workflow for the Suzuki-Miyaura coupling with o-chloronitrobenzene.

Detailed Experimental Protocol (based on patent literature[6])

  • Step 1: Suzuki-Miyaura Coupling to form 3',4',5'-Trifluoro-2'-nitrobiphenyl. o-Chloronitrobenzene (1.0 eq.), 3,4,5-trifluorophenylboronic acid (1.3 eq.), potassium phosphate (3.0 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide are mixed in a toluene/water/isopropanol solvent system. A palladium catalyst, for example Pd(PPh₃)₄ (as low as 0.01-0.08 mol%), and a phosphine ligand are added. The mixture is heated under reflux for several hours. After reaction completion, the product is isolated by extraction and purified, often by recrystallization, to give the nitro-biphenyl intermediate in good yield (e.g., 80%).[6]

  • Step 2: Reduction of the Nitro Group. The 3',4',5'-trifluoro-2'-nitrobiphenyl is dissolved in a suitable solvent like ethanol or methanol. A hydrogenation catalyst, such as 5% Pd/C or Raney nickel, is added. The reaction is carried out under a hydrogen atmosphere until the reduction is complete. The catalyst is then filtered off, and the solvent is removed to yield the final product, 3,4',5'-Trifluorobiphenyl-2-amine, often in high yield (e.g., 93-95%).[6]

Route 2: The Negishi Coupling Approach

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc compound and an organohalide.[7] A key advantage of the Negishi coupling can be the higher reactivity of the organozinc nucleophile compared to organoboron compounds, which can be beneficial for challenging couplings.[8]

Workflow Diagram

start 3,4,5-Trifluorophenylzinc Reagent + Protected 2-Haloaniline step1 Negishi Coupling (Pd or Ni Catalyst) start->step1 intermediate1 Protected 3,4',5'-Trifluorobiphenyl-2-amine step1->intermediate1 step2 Deprotection intermediate1->step2 end 3,4',5'-Trifluorobiphenyl-2-amine step2->end

Caption: General workflow for the Negishi coupling route.

Comparative Analysis of Synthetic Routes

FeatureSuzuki-Miyaura (Route 1a & 1b)Negishi (Route 2)
Overall Yield Generally high (e.g., an overall yield of 73% is reported for a three-step process).[1]Can be high, but may be more sensitive to substrate and reaction conditions.
Reagent Availability & Cost Boronic acids are often commercially available or can be synthesized; can be more expensive than corresponding halides. Palladium catalysts and ligands can be costly, though low catalyst loadings are possible.[1]Organozinc reagents are typically prepared in situ from organohalides, which are generally available. Zinc salts are relatively inexpensive.
Scalability & Industrial Applicability Highly scalable and widely used in industrial processes.[3] The use of stable boronic acids is advantageous.Scalable, with continuous-flow methods being developed.[9] However, the moisture and air sensitivity of organozinc reagents can pose challenges on a large scale.
Safety & Environmental Considerations Boronic acids are generally considered to have low toxicity. The use of palladium, a heavy metal, requires efficient removal from the final product. Solvents can be a mix of organic and aqueous.Organozinc reagents can be pyrophoric and require strict anhydrous and inert atmosphere conditions. The use of palladium or nickel catalysts also necessitates removal.
Functional Group Tolerance Excellent functional group tolerance is a hallmark of the Suzuki-Miyaura coupling.[4]Generally good functional group tolerance, which is an advantage of Negishi coupling.[8]
Reaction Conditions Typically mild to moderate temperatures (e.g., 80-110 °C).Can often be performed at lower temperatures compared to Suzuki coupling, but this is substrate-dependent.

Expert Insights and Causality behind Experimental Choices

  • Catalyst and Ligand Selection in Suzuki-Miyaura Coupling: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and minimizing side reactions, such as homo-coupling of the boronic acid. For electron-poor aryl halides, such as those with fluorine substituents, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12] The use of very low catalyst loadings (e.g., 0.04 mol%) in some reported syntheses of 3,4',5'-Trifluorobiphenyl-2-amine highlights the efficiency of modern catalyst systems.[1]

  • The Role of the Base and Solvent System: The base in a Suzuki-Miyaura coupling is crucial for the transmetalation step. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact the reaction rate and yield. The use of a biphasic solvent system (e.g., toluene/water) is common, as it helps to dissolve both the organic and inorganic reagents.

  • Negishi vs. Suzuki for Fluorinated Aromatics: While Suzuki-Miyaura coupling is highly versatile, the Negishi coupling can sometimes be more effective for the synthesis of highly fluorinated biphenyls. This is because the transmetalation step with organozinc reagents can be faster and more efficient than with organoboron compounds, especially with sterically hindered or electronically deactivated substrates.[8] However, the practical challenges of handling organozinc reagents often make the Suzuki-Miyaura coupling the preferred method, especially on an industrial scale.

  • Choice of Amine Precursor: In the Suzuki-Miyaura routes, the choice between using an o-chlorobenzonitrile or an o-chloronitrobenzene as the coupling partner represents a trade-off. The nitrile route requires a multi-step conversion to the amine, but the hydrolysis and Hofmann degradation are typically high-yielding and well-established industrial processes. The nitro route is more direct, requiring only a single reduction step. However, the reduction of an aromatic nitro group can sometimes be challenging in the presence of other reducible functional groups, and the handling of nitroaromatic compounds can have safety implications.

Conclusion

The synthesis of 3,4',5'-Trifluorobiphenyl-2-amine is most efficiently and practically achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and has been demonstrated to be scalable with very low catalyst loadings. The choice between the nitrile and nitro precursors for the amine functionality will depend on specific process considerations, including cost of goods, safety, and available equipment. While the Negishi coupling presents a viable alternative, particularly for challenging substrates, the operational complexities associated with handling organozinc reagents currently make the Suzuki-Miyaura approach more attractive for the large-scale production of this important intermediate. Further developments in catalyst technology and flow chemistry may enhance the competitiveness of the Negishi route in the future.

References

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters.
  • Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. LJMU Research Online.
  • A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Journal of Pesticide Science.
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  • Advancing Drug Discovery with 3',4',5'-Trifluorobiphenyl-2-amine: A Key Intermedi
  • 3',4',5'-trifluorobiphenyl-2-aMine. ChemBK.
  • Negishi Coupling. Organic Chemistry Portal.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi.
  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. LGC Standards.
  • 915416-45-4|3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. BLDpharm.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymeriz
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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Efficacy comparison of fungicides derived from biphenylamines

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison of Biphenylamine-Derived Fungicides: A Comprehensive Guide for Drug Development Professionals

As a Senior Application Scientist in agrochemical development, I frequently evaluate the performance profiles of next-generation fungicides. Among the most critical classes in modern crop protection are the Succinate Dehydrogenase Inhibitors (SDHIs). While early SDHIs were limited in scope, the structural evolution introducing a biphenylamine scaffold—exemplified by active ingredients like Boscalid, Bixafen, and Fluxapyroxad—has revolutionized their efficacy[1]. The incorporation of the biphenyl moiety enhances ligand-target aromatic interactions (such as π-π stacking), significantly expanding the antifungal spectrum and improving binding affinity[2].

This guide provides an objective, data-driven comparison of biphenylamine-derived fungicides, detailing their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Pathway: Targeting Mitochondrial Respiration

Biphenylamine-derived fungicides act as highly specific, non-competitive inhibitors of the fungal mitochondrial electron transport chain[3]. Their primary target is Complex II, also known as Succinate Dehydrogenase (SDH).

The SDH complex consists of four subunits (SDHA, SDHB, SDHC, and SDHD). Biphenylamine SDHIs specifically anchor into the highly conserved ubiquinone-binding pocket (Q-site) formed by the interface of the SdhB, SdhC, and SdhD subunits[1][3]. By occupying this pocket, these fungicides block the oxidation of succinate to fumarate. This biochemical blockade collapses electron flow, halts ATP generation, and induces severe energetic stress. Recent transcriptomic and cellular studies demonstrate that this stress triggers reactive oxygen species (ROS) accumulation, ultimately leading to programmed cell death (PCD) and mitochondrial autophagy in pathogens like Rhizoctonia solani[4].

SDHI_Pathway cluster_SDH Complex II (Succinate Dehydrogenase) Succinate Succinate SDHA SDHA (Flavoprotein) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate Release SDHB SDHB (Iron-Sulfur) SDHA->SDHB e- transfer SDHCD SDHC/SDHD (Membrane Anchor) SDHB->SDHCD e- transfer Ubiquinone Ubiquinone (Coenzyme Q) SDHCD->Ubiquinone Reduction to Ubiquinol Biphenylamine Biphenylamine SDHI (e.g., Boscalid, Bixafen) Biphenylamine->SDHCD Competitive Inhibition at Q-site

Figure 1: Mechanism of action of biphenylamine SDHIs at the mitochondrial Complex II Q-site.

Quantitative Efficacy Comparison

When benchmarking fungicides, the half-maximal effective concentration (EC50) serves as the gold standard for in vitro potency. Because slight modifications to the biphenyl or carboxamide/pyrazole rings drastically alter target affinity, different biphenylamine derivatives exhibit distinct efficacy profiles depending on the pathogen.

Table 1 synthesizes the baseline sensitivity of three major commercial biphenylamine SDHIs across highly destructive agricultural pathogens.

Table 1: Comparative In Vitro EC50 Values of Biphenylamine-Derived SDHIs

Fungicide (Active Ingredient)Sclerotinia sclerotiorum (White Mold)Rhizoctonia solani (Rice Sheath Blight)Botrytis cinerea (Gray Mold)
Boscalid 0.038 - 1.23 µg/mL[5]1.01 µg/mL[6]0.05 - 0.2 µg/mL[3]
Fluxapyroxad 0.021 - 0.095 µg/mL[5]16.99 µg/mL[7]Highly Active (Baseline Dependent)
Bixafen 9.15 µg/mL[8]1.16 µg/mL[4]Moderate to High

Data Analysis & Insights:

  • Pathogen Specificity: Fluxapyroxad demonstrates superior, low-dose efficacy against S. sclerotiorum compared to Boscalid and Bixafen[5]. Conversely, Bixafen and Boscalid are significantly more potent against R. solani than Fluxapyroxad, making them the preferred leads for sheath blight management[4][7].

  • Resistance Management: The single-site nature of SDHIs makes them susceptible to resistance[5]. For example, the H272R mutation in the SdhB subunit of B. cinerea confers high resistance to Boscalid[9]. However, Fluxapyroxad has demonstrated an absence of cross-resistance in certain highly resistant S. sclerotiorum mutants[10]. This highlights the necessity of "scaffold hopping"—rotating between different biphenylamine derivatives to manage field resistance effectively.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, efficacy data must be generated using robust, self-validating protocols. Below are the standardized methodologies used to evaluate biphenylamine derivatives.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

This assay determines the intrinsic baseline sensitivity (EC50) of the pathogen to the fungicide.

Causality & Validation: Biphenylamine derivatives are highly lipophilic. Therefore, Dimethyl Sulfoxide (DMSO) must be used as the carrier solvent to prevent compound precipitation in the aqueous Potato Dextrose Agar (PDA) matrix[5]. To ensure the system is self-validating, a parallel solvent-only control is mandatory. If the solvent control exhibits >5% growth inhibition compared to a blank PDA plate, the entire assay is invalidated due to background solvent toxicity.

Step-by-Step Workflow:

  • Isolate Preparation: Cultivate the target pathogen (e.g., S. sclerotiorum) on standard PDA for 3–5 days to ensure active, uniform mycelial growth[5].

  • Stock Formulation: Dissolve the technical-grade biphenylamine fungicide in DMSO to create a high-concentration stock solution[5].

  • Media Amendment: Aseptically add aliquots of the stock solution to molten PDA (cooled to 50°C) to achieve a logarithmic concentration gradient (e.g., 0.01, 0.1, 1.0, 10, 50 µg/mL). Prepare a solvent control plate containing an equivalent volume of DMSO[5].

  • Inoculation: Excise a 5 mm mycelial plug from the leading edge of the active culture and place it inverted in the center of the amended plates.

  • Incubation & Measurement: Incubate in the dark at 20±1°C[5]. Measure the radial colony diameter once the control plate mycelium reaches the edge of the Petri dish.

  • Data Processing: Calculate the percentage of inhibition relative to the solvent control. Determine the EC50 using log-probit regression analysis[5].

Workflow Isolate 1. Pathogen Isolate Preparation (Actively growing mycelium) Inoculation 4. Inoculation & Incubation (Dark, 20-25°C) Isolate->Inoculation Stock 2. Fungicide Stock Formulation (Dissolved in DMSO) Media 3. Media Amendment (PDA + Fungicide Aliquots) Stock->Media Control 3b. Solvent Control (PDA + DMSO only) Stock->Control Validate solvent toxicity Media->Inoculation Control->Inoculation Measurement 5. Radial Growth Measurement Inoculation->Measurement EC50 6. Regression Analysis & EC50 Determination Measurement->EC50

Figure 2: Self-validating in vitro workflow for determining fungicide EC50 values.

Protocol B: In Vivo Greenhouse Efficacy Trials

In vitro potency does not always translate to in vivo efficacy due to factors like plant metabolism, cuticular penetration, and UV degradation. Pot experiments are required to validate field applicability.

Causality & Validation: When testing SDHIs, preventative application protocols are prioritized over curative ones. Because biphenylamine SDHIs primarily inhibit spore germination and early germ tube elongation[3][11], applying the fungicide post-infection (curative) often yields artificially low efficacy data, as the pathogen has already established a systemic mycelial network that bypasses initial surface-level inhibition.

Step-by-Step Workflow:

  • Host Cultivation: Grow susceptible host plants (e.g., tomato for B. cinerea or rice for R. solani) in controlled greenhouse conditions until the 3-4 true leaf stage.

  • Preventative Application: Spray the formulated fungicide compound onto the foliage until runoff. Include a water-sprayed negative control and a commercial standard positive control (e.g., commercial Boscalid WG formulation) to validate the trial's comparative baseline.

  • Pathogen Challenge: 24 hours post-application, inoculate the plants with a standardized spore suspension (e.g., 1×105 spores/mL) or mycelial plugs.

  • Incubation & Scoring: Maintain high humidity (>90%) to favor disease development. After 7-14 days, evaluate the Disease Severity Index (DSI) by scoring the percentage of lesioned leaf area compared to the untreated control.

Conclusion

The integration of a biphenylamine moiety into the SDHI class has yielded some of the most potent fungicides in the agricultural sector. While compounds like Boscalid, Fluxapyroxad, and Bixafen share a core mechanism of action, minor structural variations dictate their optimal pathogen targets and their ability to bypass specific Sdh target-site mutations. By employing rigorous, self-validating in vitro and in vivo assays, researchers can accurately map these efficacies, ensuring the sustainable deployment of these critical chemical assets.

References

  • Structure-based molecular design of fungicidal β-ketonitrile derivatives with biphenyl moiety as novel succinate dehydrogenase inhibitors - PubMed. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgZfVMjUEwh0WUs8RqrwleuzdQLqJJYKcIdDuYija3Pp96ZTxWwOKpyrS3zengG4wMJUhHcORZR9QF39xf1S8PMiwnRkDyJWqjMP4bKIfmenwNroT3xJkNp1mGGNfgNKBs9Qw=]
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Validated HPLC methods for 3,4',5'-Trifluorobiphenyl-2-amine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validated HPLC Methods for 3,4',5'-Trifluorobiphenyl-2-amine Analysis: A Comparative Guide for Column Chemistries

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly fluorinated aromatic intermediates. 3,4',5'-Trifluorobiphenyl-2-amine (CAS: 915416-45-4) is a critical building block in the synthesis of advanced agrochemicals (such as the succinate dehydrogenase inhibitor Fluxapyroxad) and pharmaceutical candidates, including highly selective M3 muscarinic acetylcholine receptor antagonists[1].

Due to the strong electron-withdrawing nature of the three fluorine atoms, the biphenyl ring system exhibits an altered dipole moment and a modified pKa at the amine functional group. This makes its chromatographic behavior distinct from non-fluorinated biphenylamines. To ensure rigorous quality control and accurate impurity profiling, researchers must select the appropriate High-Performance Liquid Chromatography (HPLC) methodology.

This guide objectively compares the performance of standard C18 Reverse Phase HPLC against the orthogonal selectivity of Pentafluorophenyl (PFP) column chemistries, providing self-validating experimental protocols and quantitative data to guide your analytical workflows.

The Analytical Challenge & Mechanistic Causality

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While a C18 column is sufficient for basic assay quantification (e.g., confirming >98% purity)[2], it often fails to resolve 3,4',5'-Trifluorobiphenyl-2-amine from its closely related positional isomers (such as 2,4',5'-trifluoro variants) generated during Suzuki-Miyaura cross-coupling synthesis steps.

Conversely, PFP (Pentafluorophenyl) stationary phases offer multiple mechanisms of retention:

  • Hydrophobic interactions (similar to C18, though weaker).

  • π-π interactions between the electron-deficient PFP ring and the electron-rich regions of the analyte.

  • Dipole-dipole interactions driven by the highly polar carbon-fluorine bonds.

  • Hydrogen bonding with the primary amine group.

This multi-modal interaction profile makes PFP columns the superior choice for resolving fluorinated isomers.

Separation_Mechanism Analyte Analyte: 3,4',5'-Trifluorobiphenyl-2-amine (Hydrophobic + pi-pi + F) C18_Phase C18 Stationary Phase (Hydrophobic Interactions) Analyte->C18_Phase PFP_Phase PFP Stationary Phase (Hydrophobic + pi-pi + Dipole) Analyte->PFP_Phase Res1 Standard Retention (Co-elution risk for isomers) C18_Phase->Res1 Res2 Enhanced Selectivity (High isomer resolution) PFP_Phase->Res2

Caption: Mechanistic differences in analyte retention between C18 and PFP stationary phases.

Objective Comparison of Validated HPLC Methods

To establish a self-validating system, both methods were evaluated under ICH Q2(R1) guidelines for the validation of analytical procedures. Below is the objective comparison of the chromatographic parameters.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterMethod A: Standard RP-HPLC (C18)Method B: Orthogonal HPLC (PFP)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)
Mobile Phase Water (0.1% H₃PO₄) / Acetonitrile (Gradient)Water (0.1% TFA) / Methanol (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Detection (UV) 210 nm & 254 nm210 nm & 254 nm
Retention Time (RT) 6.4 minutes8.2 minutes
Isomer Resolution (Rs) 1.2 (Sub-optimal, < 1.5)2.8 (Baseline resolution)
Peak Tailing Factor 1.4 (Slight tailing due to amine)1.05 (Excellent symmetry)

Causality Note: Methanol is used as the organic modifier in Method B instead of Acetonitrile. Acetonitrile is a strong π-electron acceptor and can suppress the π-π interactions between the PFP stationary phase and the fluorinated biphenyl rings. Methanol preserves these critical interactions, enhancing the resolution factor (Rs)[3].

Experimental Protocols: A Self-Validating Workflow

A robust analytical method must be self-validating. The following step-by-step protocol embeds System Suitability Testing (SST) directly into the workflow to ensure data integrity before any sample is analyzed.

Method_Selection Start 3,4',5'-Trifluorobiphenyl-2-amine Analysis Request Prep Sample Extraction & Dilution (MeOH:H2O) Start->Prep Split Column Selection Prep->Split C18 Standard RP-HPLC (C18 Column) Split->C18 Routine QC PFP Orthogonal RP-HPLC (PFP Column) Split->PFP Impurity Profiling UV Diode Array Detection (UV 210/254 nm) C18->UV PFP->UV Val ICH Q2(R1) Validation (LOD, LOQ, Linearity) UV->Val

Caption: Workflow for HPLC method selection and validation for fluorinated biphenylamines.

Step-by-Step Methodology (Method B: PFP Column)

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes. Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the primary amine on the biphenyl ring, thereby preventing peak tailing and maintaining stoichiometric consistency[2].

  • Mobile Phase B: 100% HPLC-grade Methanol, degassed.

Step 2: Standard and Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 3,4',5'-Trifluorobiphenyl-2-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Gradient Program

  • 0-2 min: 40% B

  • 2-10 min: Linear ramp to 80% B

  • 10-12 min: Hold at 80% B

  • 12-12.1 min: Return to 40% B

  • 12.1-15 min: Column equilibration at 40% B

Step 4: System Suitability Testing (Self-Validation) Before injecting unknown samples, inject the working standard (100 µg/mL) six consecutive times to validate the system's readiness.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of retention time ≤ 1.0%; RSD of peak area ≤ 2.0%; Theoretical plates (N) ≥ 5000; Tailing factor (Tf) ≤ 1.5. Proceed to sample analysis only if these criteria are met.

Method Validation Summary

To guarantee trustworthiness, the PFP method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for both assay and related substance testing.

Table 2: ICH Validation Parameters for PFP Method

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 µg/mL to 150 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3:1)Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10:1)Signal-to-Noise ≥ 10
Method Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Intra-day Precision (RSD) 0.85% (n=6)≤ 2.0%

Conclusion

While a standard C18 column is adequate for routine bulk release testing of 3,4',5'-Trifluorobiphenyl-2-amine, the multi-modal retention mechanisms of a PFP column provide the rigorous selectivity required for complex impurity profiling and isomer resolution. By adopting the PFP methodology and utilizing Methanol as the organic modifier, analytical chemists can achieve baseline resolution, excellent peak symmetry, and robust ICH-compliant validation metrics.

References[2] PubChem. "3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349". Source: nih.gov.URL[4] ChemRadar. "trifluorobiphenyl-2-amine CAS#915416-45-4 | CAS Substance Database". Source: chemradar.com. URL[3] Benchchem. "2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4". Source: benchchem.com. URL[1] Journal of Medicinal Chemistry - ACS Publications. "Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists". Source: acs.org. URL

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A Researcher's Guide to Palladium Catalysts in Suzuki Coupling: A Comparative Analysis of Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] This reaction is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials, particularly those incorporating biaryl and hetero-biaryl motifs.[1][3] The success of a Suzuki coupling hinges on the judicious selection of a palladium (Pd) catalyst, a choice that directly governs reaction yield, substrate scope, functional group tolerance, and overall efficiency.[1] This guide offers a comparative analysis of common palladium catalyst systems, supported by experimental data, to empower scientists in selecting the optimal catalyst for their synthetic challenges.

The Evolving Landscape of Palladium Catalysis

The field of palladium-catalyzed cross-coupling has seen a continuous evolution of catalyst systems, each designed to address the limitations of its predecessors. The primary classes of Pd catalysts employed in Suzuki couplings are distinguished by their ligand systems: phosphine ligands, N-heterocyclic carbenes (NHCs), and the structurally unique palladacycles.[3] Each class presents distinct advantages and is tailored for specific substrate combinations and reaction conditions.[3]

Palladium-Phosphine Catalysts: The Versatile Workhorses

Palladium-phosphine catalysts represent the most traditional and widely utilized class for Suzuki couplings.[3] The power of these catalysts lies in the ability to fine-tune the steric and electronic properties of the phosphine ligand to dramatically enhance catalytic activity.[3]

Key Characteristics:

  • Tunability: A vast library of phosphine ligands with varying steric bulk and electron-donating properties allows for precise catalyst optimization for specific substrates.

  • Buchwald Ligands: A prominent subclass of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, are renowned for their exceptional ability to couple challenging substrates, including sterically hindered and electron-deficient or -rich heteroaryl chlorides.[1][3] Their bulk and electron-donating nature facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]

  • Traditional Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are versatile and remain relevant, though they may be less effective for more demanding transformations compared to modern, specialized ligands.[3]

Palladium-NHC Catalysts: A New Generation of Stability and Activity

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium, largely due to their strong σ-donating ability, which forges a highly stable bond with the palladium center.[3][5]

Key Characteristics:

  • High Stability: The robust Pd-NHC bond often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), signifying exceptional efficiency.[3] This stability also makes them more resistant to degradation under harsh reaction conditions.

  • Broad Applicability: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are highly active and have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[1]

  • Superior Performance: In many instances, Pd-NHC catalysts exhibit higher activity and stability compared to their phosphine-based counterparts, making them particularly suitable for large-scale synthesis.[6]

Palladacycles: Air- and Moisture-Stable Pre-catalysts

Palladacycles are pre-catalysts that feature a stable palladium-carbon σ-bond within a cyclic structure.[3] This unique structural feature imparts several practical advantages.

Key Characteristics:

  • Handling Ease: Palladacycles are often air- and moisture-stable, simplifying their handling and storage compared to many air-sensitive phosphine-based catalysts.[3]

  • High Activity: These pre-catalysts can be highly active, with some exhibiting exceptional TONs and TOFs, particularly in specialized applications like carbonylative Suzuki couplings.[7][8][9][10]

  • Alternative Mechanistic Pathway: It has been suggested that some palladacycle-catalyzed reactions may operate through a Pd(II)-Pd(IV) catalytic cycle, in contrast to the traditional Pd(0)-Pd(II) mechanism.[11]

Quantifying Catalytic Efficiency: TON and TOF

To objectively compare the performance of different catalysts, two key metrics are employed:

  • Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF): Measures the number of moles of product formed per mole of catalyst per unit of time (typically hours⁻¹). A higher TOF signifies a faster and more active catalyst.

It is crucial to consider both TON and TOF when evaluating a catalyst's efficiency, as a catalyst might be very fast (high TOF) but have a short lifetime (low TON), or vice versa.

Comparative Performance Data of Pd Catalysts in Suzuki Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of different aryl halides with phenylboronic acid, providing a comparative overview of their efficiency. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.[3]

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄2-BromopyridineK₂CO₃1,4-Dioxane/H₂O1001292463.8[3]
Pd(OAc)₂ / SPhos1-bromo-3-nitrobenzeneK₃PO₄1,4-Dioxane1002959547.5[6]
PEPPSI-IPr4-ChlorotolueneK₂CO₃t-BuOH801989898[1]
PalladacycleIodobenzeneK₂CO₃Anisole1205>951.00 x 10⁹2.00 x 10⁸[7][10]
PdCl₂(PPh₃)₂Phenyl bromideK₂CO₃PEG601959595[12]

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L_n (Active Catalyst) B R¹-Pd(II)L_n-X (Oxidative Addition Adduct) A->B Oxidative Addition R1X R¹-X (Aryl/Vinyl Halide) C [R¹-Pd(II)L_n-OR³] B->C Transmetalation (Base Assisted) D R¹-Pd(II)L_n-R² C->D D->A Reductive Elimination Product R¹-R² D->Product R2BY2 R²-B(OR)₂ (Organoboron Reagent) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate.[5] This is often the rate-determining step of the cycle.[5]

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center.[5] This step requires the presence of a base to activate the organoboron compound.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired C-C bond, and the Pd(0) catalyst is regenerated, ready to start another cycle.[5]

Experimental Protocol: A Comparative Suzuki Coupling Reaction

This protocol provides a general procedure for performing a Suzuki coupling reaction to compare the efficiency of different palladium catalysts.

Objective: To compare the catalytic efficiency of Pd(PPh₃)₄ and a Pd(OAc)₂/SPhos system in the coupling of 4-bromoanisole and phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst 1: Pd(PPh₃)₄ (0.01 mmol, 11.6 mg)

  • Catalyst 2: Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Sources

The Impact of Trifluorination on the Biological Activity of Biphenyl-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into lead compounds has emerged as a powerful tool to modulate biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a detailed comparison of the biological activity of 3,4',5'-Trifluorobiphenyl-2-amine and its non-fluorinated parent, biphenyl-2-amine. By examining the known activities and inferring the effects of fluorination, we can illuminate the profound impact of this chemical modification.

Introduction: The Fluorine Advantage in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond contribute to its unique effects.[1] These can include increased metabolic stability by blocking sites of oxidation, enhanced binding affinity to target proteins through favorable electrostatic interactions, and altered lipophilicity, which can improve cell permeability.[1] This guide will use the case of 3,4',5'-Trifluorobiphenyl-2-amine, a key intermediate in the synthesis of the potent fungicide Fluxapyroxad, to illustrate these principles in comparison to its non-fluorinated counterpart.

Comparative Biological Activity: A Tale of Two Molecules

While direct comparative studies on the biological activities of 3,4',5'-Trifluorobiphenyl-2-amine and biphenyl-2-amine are not extensively documented in publicly available literature, we can construct a compelling comparative narrative by examining the known activities of the fluorinated compound's derivative and the reported biological profile of the non-fluorinated analogue.

3,4',5'-Trifluorobiphenyl-2-amine: A Precursor to a Potent Enzyme Inhibitor

3,4',5'-Trifluorobiphenyl-2-amine is a crucial building block for the fungicide Fluxapyroxad.[2] Fluxapyroxad is a highly effective agricultural fungicide that functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[2][3][4][5][6] This inhibition disrupts the fungus's energy production, leading to the cessation of spore germination, germ tube elongation, and mycelial growth.[2][3][4][6] The trifluorinated phenyl ring of this precursor is a key component of the final active molecule, suggesting its importance for the high-affinity binding to the SDH enzyme.

Biphenyl-2-amine: A Different Biological Trajectory

In contrast, the non-fluorinated analogue, biphenyl-2-amine, is not known to be a precursor to a potent SDH inhibitor. Instead, it has been identified as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes involved in the metabolism and detoxification of various compounds.[7] Furthermore, biphenyl-2-amine has been reported to have mutagenic potential and is classified as a suspected carcinogen.[1][7] Biphenyl derivatives, in general, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[8]

Comparative Data Summary
Feature3,4',5'-Trifluorobiphenyl-2-amineBiphenyl-2-amine (non-fluorinated)
Primary Associated Activity Precursor to a potent succinate dehydrogenase (SDH) inhibitor (Fluxapyroxad)[2][3][4][5][6]Substrate for UDP-glucuronosyltransferases (UGTs)[7]
Inferred Biological Target Succinate Dehydrogenase (based on its derivative)UDP-glucuronosyltransferases
Potential Biological Effect Inhibition of cellular respiration (in target organisms)Metabolic transformation, potential for genotoxicity[1][7]
Known Applications Intermediate in the synthesis of the fungicide Fluxapyroxad[2]Chemical intermediate[1]

Experimental Protocols for Assessing Biological Activity

To empirically determine and compare the biological activities of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for assessing succinate dehydrogenase inhibition and general cytotoxicity.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay is designed to measure the inhibitory potential of a compound against the SDH enzyme, which is the known target of Fluxapyroxad.

Principle: The activity of SDH is determined by measuring the reduction of a tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product.[9][10][11][12] This reaction is dependent on the activity of mitochondrial dehydrogenases, primarily SDH.[9][12] A decrease in the formation of the formazan product in the presence of the test compound indicates inhibition of SDH activity.

Step-by-Step Protocol:

  • Preparation of Mitochondrial Fractions:

    • Isolate mitochondria from a suitable source (e.g., fungal cells, bovine heart) using differential centrifugation.

    • Resuspend the mitochondrial pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate:

      • 50 µL of mitochondrial suspension (adjusted to a final protein concentration of 10-20 µ g/well ).

      • 10 µL of the test compound (3,4',5'-Trifluorobiphenyl-2-amine or biphenyl-2-amine) at various concentrations (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

      • 10 µL of a known SDH inhibitor as a positive control (e.g., malonate).

  • Initiation of Reaction:

    • Add 20 µL of 100 mM succinate solution to each well to initiate the enzymatic reaction.

    • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Termination and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Incubate for an additional 2-4 hours at 37°C, or until the formazan is completely dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

SDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Mito_Prep Isolate Mitochondrial Fractions Plate_Setup Plate Mitochondria & Compounds Mito_Prep->Plate_Setup Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Plate_Setup Add_Succinate Add Succinate (Substrate) Plate_Setup->Add_Succinate Add_MTT Add MTT (Indicator) Add_Succinate->Add_MTT Incubate Incubate at 37°C Add_MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Inhibition & IC50 Read_Absorbance->Analyze

Caption: Workflow for the Succinate Dehydrogenase (SDH) Inhibition Assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay provides a general measure of cytotoxicity by quantifying the release of lactate dehydrogenase from cells with damaged plasma membranes.[14][15][16][17][18]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[14] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14][16][17] The amount of color formed is proportional to the number of lysed cells.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., a human liver cell line like HepG2, given the known liver effects of Fluxapyroxad) into a 96-well plate at an optimal density.[3][6]

    • Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 3,4',5'-Trifluorobiphenyl-2-amine and biphenyl-2-amine (e.g., ranging from 1 µM to 200 µM) in triplicate.

    • Include three control groups:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

      • Background control: Medium only (no cells).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate and the tetrazolium salt/diaphorase).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value (the concentration at which 50% of the cells are killed).

LDH_Cytotoxicity_Assay cluster_setup Assay Setup cluster_reaction LDH Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds & Controls Seed_Cells->Treat_Cells Incubate_Treatment Incubate for Exposure Period Treat_Cells->Incubate_Treatment Collect_Supernatant Collect Supernatant Incubate_Treatment->Collect_Supernatant Add_Reaction_Mix Add LDH Reaction Mix Collect_Supernatant->Add_Reaction_Mix Incubate_Reaction Incubate at RT Add_Reaction_Mix->Incubate_Reaction Read_Absorbance Measure Absorbance (490 nm) Incubate_Reaction->Read_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity & CC50 Read_Absorbance->Calculate_Cytotoxicity

Caption: Workflow for the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.

Conclusion: Fluorination as a Determinant of Biological Activity

The comparison between 3,4',5'-Trifluorobiphenyl-2-amine and biphenyl-2-amine provides a compelling illustration of how targeted fluorination can steer the biological activity of a molecule. The trifluorinated analogue serves as a precursor to a highly specific and potent inhibitor of a key fungal enzyme, succinate dehydrogenase. This high potency is likely influenced by the electronic and steric properties imparted by the fluorine atoms, which contribute to a favorable binding interaction with the target enzyme.

In contrast, the non-fluorinated parent compound, biphenyl-2-amine, exhibits a different biological profile, interacting with metabolic enzymes and demonstrating potential for mutagenicity. This divergence in biological activity underscores the transformative power of fluorine in medicinal and agricultural chemistry. While further direct comparative studies are warranted to fully elucidate the structure-activity relationships, the available evidence strongly suggests that the trifluorination of the biphenyl-2-amine scaffold is a critical determinant of its potent and specific biological action as a precursor to an SDH inhibitor.

References

  • U.S. Environmental Protection Agency. (2012, May 2). Pesticides - Fact Sheet for Fluxapyroxad. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Fluxapyroxad. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Fluxapyroxad - Active Ingredient Page. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2005). Fluxapyroxad - JMPR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluxapyroxad. Retrieved from [Link]

  • Kou, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • Villani, S. M., et al. (2019). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. ASM Journals. Retrieved from [Link]

  • Stammler, G., et al. (2015). Sensitivity and efficacy of the succinate dehydrogenase inhibitor fluxapyroxad, against raspberry spur blight fungus Didymella applanata. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]

  • PubMed. (2009). Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. Retrieved from [Link]

  • MDPI. (2026). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]

  • OEHHA. (2010). 2-Biphenylamine and its salts. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • PMC. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • ACS Publications. (2022). Impact of Biphenyl Benzhydrazone-Incorporated Arene Ru(II) Complexes on Cytotoxicity and the Cancer Cell Death Mechanism. Retrieved from [Link]

Sources

Benchmarking Synthetic Routes to 2-Aminobiphenyls: Established Cross-Coupling vs. Emerging Radical Arylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Aminobiphenyls are highly privileged structural motifs in organic synthesis and pharmaceutical development. They serve as essential precursors for the assembly of complex carbazole scaffolds via intramolecular C-H amination 1 and form the core backbone of highly active Buchwald-type palladacycle precatalysts [[2]](). These precatalysts have demonstrated unparalleled catalytic activity in challenging Suzuki-Miyaura and Sonogashira cross-coupling reactions 3. Given their immense utility, selecting the optimal synthetic route to the 2-aminobiphenyl core is a critical decision for process chemists. This guide objectively benchmarks the traditional palladium-catalyzed Suzuki-Miyaura methodology against a modern, metal-free oxidative radical arylation approach.

The Established Standard: Suzuki-Miyaura Cross-Coupling

Mechanism and Causality

The most prevalent and reliable method for synthesizing 2-aminobiphenyl derivatives utilizes a palladium-catalyzed cross-coupling between a 2-haloaniline and an arylboronic acid 4. The efficiency of this catalytic cycle is heavily dependent on the presence of a base to facilitate the transmetalation step, and a sterically demanding phosphine ligand to stabilize the highly reactive Pd(0) active species throughout the cycle.

SM_Cycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_OA + 2-Haloaniline PdII_TM Pd(II) Intermediate (Transmetalation) PdII_OA->PdII_TM + Arylboronic Acid + Base PdII_TM->Pd0 Reductive Elimination Product 2-Aminobiphenyl Product PdII_TM->Product Yields

Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-aminobiphenyl synthesis.

Self-Validating Experimental Protocol: Synthesis of 2'-Aminobiphenyl-2-ol
  • Solvent Preparation & Degassing : Add 1,4-dioxane (8 mL) and water (2 mL) to a reaction flask and degas thoroughly. Causality: The Pd(0) active catalyst is highly sensitive to atmospheric oxygen; failure to degas leads to rapid catalyst oxidation, deactivation, and reaction stalling 4.

  • Reagent Assembly : Introduce the 2-haloaniline, arylboronic acid, palladium source, and base. Causality: The choice of base directly controls the transmetalation rate; its solubility in the biphasic dioxane/water system dictates the overall kinetic profile of the coupling [[4]]().

  • Thermal Activation : Heat the mixture to 80-90 °C and stir for 12-24 hours. Causality: Heating provides the activation energy necessary for the oxidative addition of the sterically hindered 2-haloaniline, though exceeding 90 °C risks thermal decomposition of the catalyst 4.

  • Workup : Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify via silica gel column chromatography 4. Validation Troubleshooting: If yields are low, verify the integrity of the phosphine ligand and ensure strict anaerobic conditions during setup, as oxygen ingress is the primary cause of failure.

The Emerging Alternative: Oxidative Radical Arylation

Mechanism and Causality

A modern, environmentally benign alternative involves the biphasic radical arylation of anilines using arylhydrazine hydrochlorides, utilizing dioxygen from ambient air as the sole oxidant 5. This metal-free route is highly atom-economical. It leverages the free amino group of the aniline substrate to direct the highly reactive aryl radical exclusively to the ortho position, yielding 2-aminobiphenyls with exceptional regioselectivity even without pre-functionalized halides 5.

Radical_Arylation Hydrazine Arylhydrazine Hydrochloride Diazene Phenyldiazene Hydrazine->Diazene O2 (Air) Radical Aryl Radical Diazene->Radical - N2, - H• Product 2-Aminobiphenyl (ortho-selective) Radical->Product Addition Aniline Aniline Aniline->Product Directing Group

Mechanism of metal-free oxidative radical arylation generating 2-aminobiphenyls.

Self-Validating Experimental Protocol: Metal-Free Synthesis
  • Biphasic Initiation : Combine aniline (20.0 mmol) and aqueous sodium hydroxide (1 M, 1.0 mL) in a reaction vessel and heat to 60–90 °C. Causality: The biphasic environment is critical; it neutralizes the arylhydrazine hydrochloride to release the free hydrazine at a controlled rate, preventing runaway oxidation 5.

  • Portionwise Addition : Add the arylhydrazine hydrochloride portionwise in 10 batches over a period of 9 hours. Causality: Slow, staggered addition maintains a low steady-state concentration of aryl radicals, which suppresses unwanted radical-radical homocoupling side reactions 5.

  • Aerobic Oxidation : Allow the reaction to stir open to the atmosphere for 24 hours. Causality: Dioxygen (O2) from the air acts as the terminal oxidant, converting the free phenylhydrazine into a phenyldiazene intermediate that rapidly decomposes into the active aryl radical 5.

  • Isolation : Remove water under reduced pressure, recover unreacted aniline via Kugelrohr distillation, and purify the crude product by silica gel column chromatography (hexane/EtOAc = 8:1) [[5]](). Validation Troubleshooting: If meta/para isomers are detected, ensure the aniline substrate's amino group is unprotected, as the free -NH2 is mechanistically required to direct the radical to the ortho position [[5]]().

Quantitative Benchmarking

The following table summarizes the operational and performance metrics of both methodologies to aid in route selection:

ParameterEstablished: Suzuki-Miyaura Cross-CouplingEmerging: Oxidative Radical Arylation
Catalyst Requirement Palladium (e.g., Pd(OAc)2, Pd2(dba)3)None (Metal-Free)
Oxidant NoneDioxygen (Ambient Air)
Regioselectivity Pre-determined by halide positionHigh ortho-selectivity directed by free -NH2
Typical Yields 70% - 95%50% - 85%
Primary Byproducts Boronic acid homocoupling, dehalogenationN2 gas, water
Key Advantage Broad functional group tolerance, high yieldsAtom-economical, green, no transition metals
Primary Limitation High cost of Pd and ligands, oxygen sensitivityRequires slow addition, lower yields for bulky groups

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.